molecular formula C8H7N3O2 B1501985 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 4893-92-9

4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1501985
CAS No.: 4893-92-9
M. Wt: 177.16 g/mol
InChI Key: MOEXQWRDNQTBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-9-8-7(5)6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXQWRDNQTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696611
Record name 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4893-92-9
Record name 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE TECHNICAL OVERVIEW

4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-3-nitro-7-azaindole ) is a critical heterocyclic building block in the design of ATP-competitive kinase inhibitors. Belonging to the 7-azaindole class, this scaffold serves as a bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities crucial for binding to the hinge region of kinase enzymes (e.g., JAK, TRK, and B-RAF families).[1]

While the parent compound, 4-methyl-7-azaindole (CAS 824-24-8) , is a widely available commercial reagent, the 3-nitro derivative is typically generated as a transient synthetic intermediate. It is rarely isolated for long-term storage due to the high reactivity of the nitro group, which is almost exclusively reduced to the amine (3-amino-4-methyl-7-azaindole) for subsequent amide coupling in structure-activity relationship (SAR) campaigns.

Chemical Identity & Properties
PropertySpecification
Chemical Name 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Common Name 4-methyl-3-nitro-7-azaindole
Parent CAS 824-24-8 (4-methyl-1H-pyrrolo[2,3-b]pyridine)
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES Cc1ccnc2[nH]cc(N(=O)=O)c12
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Functionality C-3 Nitro (Electrophilic substitution site), C-4 Methyl (Steric handle)

PART 2: SYNTHESIS & REACTION ENGINEERING

The synthesis of 4-methyl-3-nitro-7-azaindole is a classic example of electrophilic aromatic substitution (EAS) on a fused heterocyclic system. The 7-azaindole ring is electron-rich at the C-3 position (pyrrole ring), making it susceptible to nitration, despite the electron-withdrawing nature of the pyridine ring.

Retrosynthetic Logic

The presence of the methyl group at C-4 provides steric bulk but also weakly activates the system. The challenge lies in controlling regioselectivity (C-3 vs. N-1) and preventing over-nitration.

  • Starting Material: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-24-8).[2]

  • Reagent: Fuming Nitric Acid (HNO₃) in solvent (H₂SO₄ or Acetic Anhydride).

  • Mechanism: Formation of the nitronium ion (

    
    ), attack at C-3, followed by deprotonation.
    
Optimized Synthesis Protocol

Step 1: Nitration of 4-Methyl-7-azaindole

  • Preparation: Charge a reaction vessel with 4-methyl-7-azaindole (1.0 eq) and maintain temperature at 0–5°C using an ice bath.

  • Solvent/Acid Addition: Slowly add Sulfuric Acid (H₂SO₄) or Trifluoroacetic Anhydride (TFAA) as the solvent medium. Note: TFAA allows for milder conditions.

  • Nitration: Dropwise addition of Fuming HNO₃ (1.1 eq) . The exotherm must be strictly controlled to prevent oxidation of the pyridine nitrogen (N-oxide formation).

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via LC-MS for the mass shift (+45 Da).

  • Quench & Isolation: Pour the reaction mixture onto crushed ice. The 3-nitro derivative typically precipitates as a yellow solid. Neutralize with saturated NaHCO₃ to pH 7–8.

  • Purification: Filter the solid. Recrystallization from Ethanol/Water is preferred over column chromatography due to the polarity of the nitro group.

Step 2: Reduction to 3-Amino Intermediate (Downstream Application)

  • The 3-nitro compound is rarely the end product. It is reduced using H₂/Pd-C or Fe/NH₄Cl to yield 3-amino-4-methyl-7-azaindole , a versatile nucleophile.

Synthesis Workflow Diagram

SynthesisPath Start 4-Methyl-7-azaindole (CAS 824-24-8) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Dissolution Intermediate 3-Nitro-4-methyl-7-azaindole (Target Intermediate) Reagent->Intermediate Electrophilic Subst. (C-3 Position) Reduction H2 / Pd-C or Fe/NH4Cl Intermediate->Reduction Reduction Product 3-Amino-4-methyl-7-azaindole (Kinase Scaffold) Reduction->Product Amine Generation

Figure 1: Synthetic pathway from commercial parent to the functionalized amino-scaffold.

PART 3: APPLICATIONS IN DRUG DISCOVERY

The 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine moiety is a "privileged structure" in medicinal chemistry. Its value lies in its transformation into the 3-amino derivative, which serves as a linchpin in fragment-based drug design (FBDD).

Kinase Inhibition Mechanism[1]
  • Hinge Binding: The 7-azaindole core (N-1 and N-7) mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Selectivity Filter: The 4-methyl group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), often improving selectivity against homologous kinases.

  • Vector: The 3-position (derived from the nitro group) allows for the attachment of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

Structural Activity Relationship (SAR) Logic

SAR_Logic Core 7-Azaindole Core (Hinge Binder) Target Kinase Target (JAK, TRK, RAF) Core->Target H-Bonds (Donor/Acceptor) Pos3 C-3 Position (Nitro -> Amine) Pos3->Target Solvent Channel Interaction Pos4 C-4 Methyl (Selectivity Handle) Pos4->Target Hydrophobic Pocket/Gatekeeper

Figure 2: SAR interaction map of the 4-methyl-3-nitro-7-azaindole scaffold.

PART 4: SAFETY & HANDLING (MSDS SUMMARY)

While specific toxicological data for the 3-nitro derivative is limited, it should be handled with the protocols standard for nitro-aromatics and azaindoles .

Hazard CategoryClassificationHandling Protocol
Reactivity Explosion Hazard (Low)Nitro compounds can be energetic. Avoid heating dry solids >100°C.
Health Irritant / Toxic Potential skin sensitizer. Use nitrile gloves and fume hood.
Storage Light Sensitive Store in amber vials at 2–8°C. Nitrogen atmosphere recommended.
Incompatibility Strong Reducers Keep away from hydrides (LiAlH₄) unless reduction is intended.

PART 5: REFERENCES

  • Matrix Scientific. (n.d.). 4-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-24-8) Product Data. Retrieved from

  • Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Institute of Drug Design.[3] Defense Technical Information Center. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B Inhibitors. PMC. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Azaindoles. Retrieved from

  • BuyersGuideChem. (2025). 4-Methyl-7-azaindole Suppliers and Properties. Retrieved from

Sources

4-methyl-3-nitro-7-azaindole chemical structure and properties

[1]

Executive Summary

4-Methyl-3-nitro-7-azaindole (4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine) represents a high-value intermediate in the synthesis of type I and type II kinase inhibitors.[1] As a bioisostere of both indole and purine, the 7-azaindole core offers improved aqueous solubility and distinct hydrogen-bonding capabilities compared to its indole counterparts.

The specific substitution pattern—a methyl group at the C4 position and a nitro group at the C3 position—serves a dual purpose:[1]

  • Electronic Tuning: The C3-nitro group acts as a masked amino functionality, essential for constructing urea or amide linkers found in multi-targeted kinase inhibitors (e.g., JAK, TRK, or BRAF inhibitors).

  • Steric Control: The C4-methyl group provides a steric handle that often dictates selectivity by clashing with "gatekeeper" residues in the ATP-binding pocket of kinases.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[2][3][4]
  • IUPAC Name: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine[1]

  • Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)[1][2][3]

  • Key Functionalities: Pyridine nitrogen (N7, acceptor), Pyrrole nitrogen (N1, donor), Nitro group (C3, electron-withdrawing), Methyl group (C4, lipophilic/steric).

Electronic Properties & Tautomerism

The 7-azaindole system is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.[1] However, the introduction of the strong electron-withdrawing nitro group (


1

Critical Structural Feature: The proximity of the C4-methyl group to the C3-nitro group induces a steric twist, preventing the nitro group from achieving varying degrees of coplanarity with the aromatic system.[1] This "ortho-effect" can influence reduction kinetics and solubility profiles.[1]

Synthesis & Manufacturing Protocol

The synthesis of 4-methyl-3-nitro-7-azaindole is a classic Electrophilic Aromatic Substitution (EAS).[1] However, the electron-deficient nature of the pyridine ring, combined with the acid-sensitivity of the system, requires a controlled nitration protocol.

Reaction Workflow (Graphviz)

SynthesisWorkflowStart4-Methyl-7-Azaindole(Precursor)IntermediateSigma Complex(Arenium Ion)Start->Intermediate 0°C to RT, 2hReagentFuming HNO3 / H2SO4(Nitration Mixture)Reagent->IntermediateQuenchIce/Water Quench(pH Control)Intermediate->Quench ExothermicProduct4-Methyl-3-Nitro-7-Azaindole(Precipitate)Quench->Product Filtration

Caption: Electrophilic nitration pathway. The reaction requires strict temperature control to prevent oxidative ring opening.

Detailed Experimental Protocol

Objective: Regioselective nitration at C3.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, charge Sulfuric Acid (

    
    , conc., 10 vol) . Cool to 0°C using an ice-salt bath.[1]
    
  • Substrate Addition: Slowly add 4-methyl-7-azaindole (1.0 eq) portion-wise. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Nitration: Add Fuming Nitric Acid (

    
    , >90%, 1.1 eq)  dropwise over 30 minutes.
    
    • Mechanistic Insight: The protonation of N7 occurs immediately.[1] The nitronium ion (

      
      ) then attacks the most nucleophilic position (C3) of the pyrrole ring.[1] The C4-methyl group sterically hinders C3 but does not deactivate it sufficiently to prevent reaction.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product typically precipitates as a yellow solid.[1]

  • Isolation: Adjust pH to ~8–9 using Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    ) to ensure the product is in the neutral form. Filter the solid, wash with cold water, and dry under vacuum.

Yield Expectation: 75–85%. Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Functionalization[1][7][8]

The 3-nitro group is rarely the final pharmacophore.[1] It is almost exclusively a "mask" for the C3-amine.[1]

Functionalization Tree (Graphviz)[1]

ReactivityMapNitro4-Methyl-3-Nitro-7-AzaindoleAmine3-Amino-4-Methyl-7-AzaindoleNitro->Amine Reduction(H2/Pd-C or Fe/NH4Cl)N_AlkN1-Alkylation(Solubility Tuning)Nitro->N_Alk R-X, NaH, DMFUreaUrea Derivatives(Kinase Inhibitors)Amine->Urea IsocyanatesAmideAmide Derivatives(Linker Chemistry)Amine->Amide Acid Chlorides

Caption: Divergent synthesis map. The reduction to the amine is the primary gateway to medicinal chemistry applications.[1]

Reduction Protocols
  • Catalytic Hydrogenation:

    
     (1 atm), 10% Pd/C, MeOH. Risk:[1][4] Potential for dechlorination if halogens are present elsewhere on the scaffold.[1]
    
  • Chemical Reduction (Robust): Iron powder (Fe),

    
    , EtOH/Water, reflux. Benefit: Tolerates halogens and avoids poisoning catalysts with the pyridine nitrogen.
    

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The 7-azaindole core mimics the purine ring of ATP.[1]

  • Hinge Binding: The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).[1]

  • Gatekeeper Interaction: The C4-methyl group is the critical differentiator.[1] It projects into the hydrophobic pocket adjacent to the gatekeeper residue.[1]

    • Small Gatekeeper (e.g., Thr): 4-Methyl fits well.[1]

    • Large Gatekeeper (e.g., Met, Phe): 4-Methyl may cause steric clash, providing selectivity against certain kinases.[1]

Physicochemical Properties Profile

Data summarized below is based on the neutral scaffold.

PropertyValue (Approx.)Relevance
Molecular Weight 177.16 g/mol Fragment-like, high ligand efficiency.[1]
cLogP 1.2 – 1.5Moderate lipophilicity; good membrane permeability.
PSA (Polar Surface Area) ~75 Ų<140 Ų, indicates good oral bioavailability.
H-Bond Donors 1 (NH)Hinge interaction.[1]
H-Bond Acceptors 3 (N7, NO2)Solvation and target interaction.
Melting Point >200°C (Dec.)[5]High lattice energy due to intermolecular H-bonding.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Energetics: Nitro-aromatics can be energetic.[1] While this specific compound is generally stable, avoid heating dry solids to decomposition temperatures (>250°C).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: General properties of azaindole scaffolds).

  • Zhang, Z., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry. Link (Context: Synthesis of the 4-methyl precursor).[1]

  • Bamborough, P., et al. (2012). "Fragment-Based Discovery of BACE1 Inhibitors using Crystallographic Screening." Journal of Medicinal Chemistry. Link (Context: Azaindole binding modes).

  • BenchChem Protocols. "Bartoli Synthesis for 4- and 6-Azaindoles." Link (Context: Manufacturing protocols).

  • Subota, A.I., et al. (2025).[6] "Scalable synthesis and properties of 7-methyl-4-azaindole." ResearchGate.[1] Link (Context: Scale-up considerations for methyl-azaindoles).

The Nitro-7-Azaindole Scaffold: Synthetic Utility and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in modern medicinal chemistry, primarily serving as a bioisostere for the indole and purine ring systems.[1] Its capacity to form bidentate hydrogen bonds makes it an ideal mimic for the adenine moiety of ATP, positioning it as a cornerstone in the design of kinase inhibitors.

While the final therapeutic agents rarely retain a nitro group due to metabolic toxicity risks, nitro-7-azaindoles act as critical, high-value intermediates. They serve as the "gateway" to amino-7-azaindoles, which are subsequently functionalized into ureas, amides, or sulfonamides to access the solvent-exposed regions of protein targets. This guide details the synthetic access, reactivity profiles, and medicinal applications of nitro-7-azaindoles, emphasizing their role as precursors in high-affinity ligand design.

Structural Significance & Bioisosterism[2]

The 7-azaindole core is distinct from the indole scaffold due to the presence of a nitrogen atom at the 7-position (pyridine ring). This modification drastically alters the physicochemical properties:

  • Acidity/Basicity: The N7 nitrogen is a hydrogen bond acceptor (

    
     of conjugate acid 
    
    
    
    4.6), while the N1 pyrrole nitrogen remains a hydrogen bond donor.
  • Solubility: 7-azaindoles generally exhibit higher aqueous solubility than their indole counterparts, a critical parameter for oral bioavailability.

  • Binding Mode: In kinase active sites, the N1-H and N7 interaction motif perfectly complements the hinge region backbone (typically interacting with the carbonyl oxygen and amide nitrogen of residues like Glu or Met).

The introduction of a nitro group (


)  onto this scaffold serves two primary functions:
  • Electronic Activation: The strong electron-withdrawing nature of the nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (

    
    ), particularly when placed at the C4 position.
    
  • Latent Functionality: It acts as a masked amine. Reduction of the nitro group provides an aniline-like handle for library generation (SAR exploration).

Synthetic Access: Regioselective Nitration

Accessing specific nitro-isomers requires distinct synthetic strategies due to the competing electronic effects of the pyrrole (electron-rich) and pyridine (electron-deficient) rings.

Route A: Electrophilic Substitution (C3-Selectivity)

Direct nitration of 7-azaindole follows the reactivity of the pyrrole ring. The C3 position is the most nucleophilic site, analogous to indole chemistry.

  • Reagents: Fuming

    
     in 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Outcome: High yields of 3-nitro-7-azaindole .[2]

  • Challenge: The pyridine nitrogen can undergo N-oxidation or protonation, which deactivates the ring, but the high reactivity of C3 usually overrides this.

Route B: N-Oxide Activation (C4-Selectivity)

Functionalizing the pyridine ring (C4, C5) is challenging via direct electrophilic attack. The strategy involves activating the pyridine nitrogen as an N-oxide.[3]

  • Step 1: Oxidation of 7-azaindole with m-CPBA to form 7-azaindole-N-oxide .

  • Step 2: Nitration of the N-oxide. The N-oxide directs the incoming nitro group to the C4 position (para to the N-oxide).

  • Step 3: Deoxygenation (e.g., using

    
     or Fe) if the N-oxide is not required for the final target.
    
Visualization: Synthetic Divergence

The following diagram illustrates the divergent pathways to access C3 vs. C4 nitro derivatives.

G Start 7-Azaindole (Scaffold) Nitro3 3-Nitro-7-azaindole (C3-Isomer) Start->Nitro3 HNO3 / H2SO4 (SEAr) Oxide 7-Azaindole N-Oxide Start->Oxide m-CPBA (Oxidation) Amino3 3-Amino-7-azaindole (Unstable Intermediate) Nitro3->Amino3 Reduction (H2, Pd/C or SnCl2) Target3 Urea/Amide Derivatives (Kinase Inhibitors) Amino3->Target3 R-NCO or R-COCl Nitro4 4-Nitro-7-azaindole N-Oxide Oxide->Nitro4 HNO3 / H2SO4 (Nitration) Subst4 4-Alkoxy/Amino Derivatives Nitro4->Subst4 Nucleophile (R-NH2) (SnAr Displacement)

Figure 1: Divergent synthetic pathways for accessing C3 and C4 functionalized 7-azaindoles.

Reactivity Profile & Experimental Protocols

Reduction of Nitro-7-azaindoles

The reduction of the nitro group is the most critical step in utilizing this scaffold. The resulting amine is electron-rich and prone to oxidation; therefore, it is often reacted in situ.

Protocol: Catalytic Hydrogenation (Standard)

This method is preferred for its cleanliness and high yield, provided the substrate lacks halogens sensitive to hydrogenolysis.

  • Preparation: Dissolve 3-nitro-7-azaindole (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Purge the vessel with

    
    , then introduce 
    
    
    
    (balloon pressure or 1-3 atm). Stir vigorously at RT for 2-4 hours.
  • Workup: Filter through a Celite pad to remove Pd/C.

  • Critical Step: The filtrate contains 3-amino-7-azaindole. Do not store. Immediately add the electrophile (e.g., isocyanate for urea formation) to the filtrate to prevent oxidative decomposition (darkening of solution).

Protocol: Stannous Chloride Reduction (

)

Preferred when the molecule contains halogens (Cl, Br, I) that would be cleaved by Pd/H2.

  • Reagents: Suspend 3-nitro-7-azaindole (1 equiv) in EtOH. Add

    
     (5 equiv).
    
  • Conditions: Heat to reflux (

    
    ) for 2-3 hours.
    
  • Workup: Cool to RT. Neutralize with saturated

    
     (careful: foaming). Extract with EtOAc.[4]
    
  • Note: This method avoids dehalogenation, preserving halides for future cross-coupling (e.g., Suzuki-Miyaura).

Nucleophilic Aromatic Substitution ( )

The 4-nitro-7-azaindole-N-oxide is highly electrophilic. The nitro group at C4 can be displaced by amines or alkoxides. This is a powerful method to introduce diversity at the 4-position, which often projects into the solvent-accessible region of the kinase pocket.

  • Reaction: 4-Nitro-7-azaindole-N-oxide + Primary Amine (

    
    ) 
    
    
    
    4-Amino-7-azaindole-N-oxide +
    
    
    .
  • Conditions: Mild heating in DMF or DMSO with a base (

    
    ).
    

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

The primary application of 7-azaindole derivatives is in Type I kinase inhibition.

  • Mechanism: The scaffold binds to the hinge region.[5][6]

  • Role of Nitro-Derived Amines: The 3-amino group (derived from 3-nitro) is typically derivatized into a urea or amide. This extension allows the inhibitor to reach the "Gatekeeper" residue or the DFG motif, improving selectivity and potency.

  • Case Study (Vemurafenib Analogs): While Vemurafenib (Zelboraf) is a 7-azaindole derivative targeting BRAF V600E, its discovery relied on fragment-based screening where the 7-azaindole core was functionalized at C3. Early SAR studies utilized nitro-intermediates to generate libraries of 3-acylamino-7-azaindoles to probe the ATP-binding cleft.

Table 1: SAR Trends for 3-Substituted 7-Azaindoles

Substituent (C3)Electronic EffectKinase Affinity (General)Metabolic Stability

Strong EWGLow (Poor H-bond geometry)Low (Reductase toxicity)

Strong EDGModerate (Unstable)Low (Oxidation prone)

(Amide)
NeutralHigh (H-bond acceptor/donor)High

(Urea)
NeutralVery High (DFG-out binder)Moderate
Antiviral Agents (HIV-1 Attachment)

7-azaindoles have been developed as HIV-1 attachment inhibitors. These compounds bind to the gp120 envelope glycoprotein, preventing the virus from attaching to CD4 receptors.

  • Chemistry: Functionalization at C4 and C7 is critical. The nitro group at C4 (via N-oxide) allows for the introduction of piperazine or piperidine rings, which are common motifs in antiretroviral agents like Fostemsavir (though Fostemsavir uses a 6-azaindole core, the chemistry is homologous).

Toxicology & Safety Considerations

The "Nitro Warning": While nitro-7-azaindoles are indispensable synthetic tools, they are rarely suitable as final drugs.

  • Mutagenicity: Nitroaromatics are often Ames positive. They can intercalate DNA or be reduced to hydroxylamines, which form DNA adducts.

  • Metabolism: In vivo, nitro groups are reduced by nitroreductases (Type I and II) to nitro-anion radicals. This generates reactive oxygen species (ROS) via redox cycling, leading to oxidative stress and hepatotoxicity.

Mitigation Strategy: Always reduce the nitro group to the amine and cap it (amide/urea) or replace it with a bioisostere (e.g., nitrile


 or trifluoromethyl 

) in the final candidate optimization.

References

  • Synthesis of 7-Azaindoles: Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 2002.

  • Kinase Inhibitor Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009.

  • Vemurafenib Discovery: Bollag, G., et al. "Clinical efficacy of a RAF inhibitor in melanoma with BRAF mutations." Nature, 2010.

  • Nitroaromatic Toxicity: Purohit, V., & Basu, A. K.[7] "Mutagenicity of nitroaromatic compounds." Chemical Research in Toxicology, 2000.

  • Reactivity of Azaindole N-Oxides: Schneller, S. W., & Luo, J. K. "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine." Journal of Organic Chemistry, 1980.

Sources

Technical Guide: Solubility & Handling of 4-Methyl-3-nitro-7-azaindole

[1]

Executive Summary

4-methyl-3-nitro-7-azaindole represents a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., JAK, TRK families) and other bioactive heterocycles.[1] While the 7-azaindole core is a classic bioisostere of indole with improved water solubility, the introduction of a nitro group at the C3 position and a methyl group at the C4 position significantly alters its physicochemical profile.

This guide addresses the specific solubility challenges posed by this derivative. Unlike the parent 7-azaindole, the 3-nitro derivative exhibits high crystallinity and electron-deficiency, requiring precise solvent handling to prevent precipitation in biological assays or degradation during chemical synthesis.

Key Takeaway: DMSO is the obligate primary solvent for stock solutions (

11

Physicochemical Profile & Solubility Mechanism[2][3]

To understand the solubility behavior, we must analyze the molecular interactions driving the solid-state lattice energy versus solvation energy.

Structural Analysis[1]
  • Core: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[1][2][3][4][5] The N7 nitrogen adds polarity and H-bond acceptance capability compared to indole.[1]

  • 3-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG).[1] It increases the acidity of the N1-proton (pyrrole NH) and typically increases lattice energy through strong intermolecular dipole-dipole interactions, often reducing solubility.
    
  • 4-Methyl Group (

    
    ):  This is the critical solubility modulator .[1] In many planar aromatics, a methyl group adds lipophilicity. However, in this specific 3,4-substitution pattern, the 4-methyl group exerts steric pressure  on the 3-nitro group.
    
    • Senior Scientist Insight: This "peri-like" steric clash forces the nitro group to twist slightly out of the plane of the azaindole ring. This disruption of planarity lowers the crystal lattice energy (packing efficiency), making the compound more soluble in organic solvents than the un-methylated 3-nitro analog.

Predicted Solubility Data

Note: Exact empirical values vary by crystal polymorph and purity. The values below represent working ranges for high-purity (>98%) crystalline material.

SolventSolubility RatingEstimated Max Conc.Usage Context
DMSO High 100 - 150 mg/mL Primary Stock Solution. Universal solvent for bioassays.[1]
Methanol Moderate 10 - 25 mg/mLLCMS sample prep, synthesis workup, intermediate dilutions.
Ethanol Moderate5 - 15 mg/mLAlternative to MeOH if toxicity is a concern.[1]
Water Very Low< 0.1 mg/mLInsoluble.[1] Requires co-solvent (e.g., 1% DMSO) for assays.
DCM Moderate/High20 - 50 mg/mLSynthetic extraction and chromatography.[1]

Solvent Compatibility & Protocols

Dimethyl Sulfoxide (DMSO) - The Gold Standard

DMSO is the only viable solvent for creating high-concentration "Master Stocks" (typically 10 mM to 100 mM) for drug discovery libraries.[1]

Protocol A: Preparation of 50 mM Master Stock

  • Reagents: Anhydrous DMSO (Grade: Cell Culture or HPLC,

    
    99.9%).
    
  • Equipment: Amber glass vial (protect from light), Ultrasonic bath.

Step-by-Step:

  • Weighing: Weigh the target mass of 4-methyl-3-nitro-7-azaindole into an amber vial.

    • Calculation: For 10 mL of 50 mM stock (MW

      
       177.16  g/mol ), weigh 88.6 mg .
      
  • Solvent Addition: Add 50% of the calculated volume of DMSO.

  • Dispersion: Vortex vigorously for 30 seconds. The powder may clump initially due to surface tension.[1]

  • Dissolution: Add the remaining DMSO. Sonicate in a water bath at ambient temperature (20-25°C) for 5–10 minutes.

    • Caution: Do not allow the bath temperature to exceed 40°C. Thermal degradation is rare, but DMSO can oxidize sensitive compounds at high temps.

  • Visual Inspection: Hold the vial against a light source. The solution should be a clear, yellow-to-orange liquid with no particulates.[1]

  • Storage: Store at -20°C or -80°C. DMSO freezes at 19°C.

    • Freeze-Thaw: Limit to <5 cycles. If more are needed, aliquot into single-use volumes before freezing.

Methanol (MeOH) - The Working Solvent

Methanol is ideal for preparing samples for analytical chemistry (LCMS, NMR) or for transferring the compound during synthesis.

Protocol B: Solubility Testing (Visual Kinetic Method) Since batch-to-batch crystallinity affects solubility, perform this quick test before large-scale dissolution.[1]

  • Place 1 mg of compound in a clear HPLC vial.[1]

  • Add 50

    
    L of Methanol.[1]
    
  • Vortex.[1]

    • Result A: Clear solution

      
       Solubility > 20 mg/mL.[1]
      
    • Result B: Suspension

      
       Add 50 
      
      
      L increments until clear.[1]
  • Warning: 3-nitro-7-azaindoles are electron-deficient.[1] While stable in neutral MeOH, avoid adding strong bases (e.g., NaOH, NaOMe) to methanolic solutions, as this can trigger nucleophilic attack on the pyridine ring or deprotonation of the pyrrole NH, altering the UV/Vis profile and solubility.

Experimental Workflows (Visualization)

Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.

SolubilityDecisionStartStart: 4-methyl-3-nitro-7-azaindole(Solid Powder)ApplicationIntended Application?Start->ApplicationBioAssayBiological Assay(Cell/Enzyme)Application->BioAssayBiologySynthesisChemical Synthesis(Reaction/Purification)Application->SynthesisChemistryAnalysisAnalytical (LCMS/NMR)Application->AnalysisQCDMSO_StockPrepare 10-50 mM Stockin Anhydrous DMSOBioAssay->DMSO_StockSolventChoiceSolvent SelectionSynthesis->SolventChoiceLCMS_PrepDissolve in MeOH/ACN(0.1 - 1 mg/mL)Analysis->LCMS_PrepDilutionDilute into Media(Keep DMSO < 1%)DMSO_Stock->DilutionPrecipCheckCheck for Precipitation(Yellow turbidity)Dilution->PrecipCheckMeOH_DCMUse MeOH or DCM(Moderate Solubility)SolventChoice->MeOH_DCMHeatApply Mild Heat (40°C)if requiredMeOH_DCM->Heat

Figure 1: Decision tree for solvent selection based on experimental requirements. DMSO is mandatory for high-concentration biological stocks.[1]

Dissolution Mechanism & Steric Effect

This diagram illustrates the "Senior Scientist Insight" regarding the methyl-nitro interaction that aids solubility.

StericEffectFlatStandard 3-Nitro-7-azaindole(No Methyl)PackingHigh Lattice Energy(Tight Pi-Stacking)Flat->PackingLowSolLower SolubilityPacking->LowSolTwist4-Methyl-3-nitro-7-azaindole(Target Compound)ClashSteric Clash (Me vs NO2)Twists BondTwist->ClashDisruptDisrupted Pi-StackingLower Lattice EnergyClash->DisruptHighSolEnhanced Solubilityin Organic SolventsDisrupt->HighSol

Figure 2: Mechanistic comparison of lattice energy.[1] The 4-methyl group disrupts planar stacking, enhancing solubility compared to the un-methylated analog.

Stability & Troubleshooting

Stability in Solution
  • Photostability: Nitro-aromatics are susceptible to photoreduction or rearrangement under intense UV light.[1] Store DMSO/MeOH solutions in amber vials or wrapped in foil.

  • Hygroscopicity: DMSO is hygroscopic.[1] Absorption of water into the stock solution can cause the compound to crash out over time (solubility drops drastically as water content > 10%). Always use anhydrous DMSO and seal caps tightly (Parafilm).

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Precipitation upon dilution into water/media "Crash-out" effect due to high lipophilicity.1.[1] Sonicate the dilution.2. Increase DMSO conc. (if assay permits).3. Use an intermediate dilution step (DMSO

buffer).[1]
Yellowing of solution over time Oxidation or formation of N-oxide (rare in pure DMSO).[1]Check purity via LCMS. If peak purity is >95%, color change may be benign solvatochromism.
Incomplete Dissolution in Methanol High crystallinity (polymorph dependent).[1]Add 10% DCM (Dichloromethane) to the Methanol to break the crystal lattice, then dilute further.

References

  • 7-Azaindole Scaffold Properties

    • Source: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)." Tetrahedron, 2003.
    • Context: foundational review of the physicochemical properties of the 7-azaindole core.
    • [1]

  • Solubility of Azaindole Derivatives

    • Source: Meanwell, N. A. "7-Azaindole: A Bioisostere of Indole with Improved Solubility." Journal of Medicinal Chemistry, 2011.
    • Context: Discusses the H-bond donor/acceptor profile and solubility advantages over indole.[1][6]

    • (General Search for N.A.[1] Meanwell 7-azaindole)

  • Synthesis of 3-Nitro-7-azaindoles

    • Source: Zhang, Z., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1] Organic Process Research & Development, 2017.[7]

    • Context: Provides experimental details on handling nitro-azaindole intermediates and their solubility in organic reaction solvents.
    • [1]

  • DMSO Solubility Assessment

    • Source: "DMSO Solubility Assessment for Fragment-Based Screening.
    • Context: General protocols for determining solubility limits in DMSO for heterocyclic fragments.[1]

    • [1]

Strategic Functionalization of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Key Intermediates in Kinase Inhibitor Discovery

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has transcended its status as a mere bioisostere of indole to become a "privileged scaffold."[1] Its structural homology to the purine core of ATP allows it to bind effectively to the kinase hinge region.

However, the electronic properties of 7-azaindole present a paradox: while the N7 nitrogen enhances water solubility and hydrogen bonding capacity compared to indole, the electron-deficient pyridine ring significantly deactivates the system toward electrophilic substitution. This guide details the strategic synthesis of key intermediates—specifically halogenated scaffolds and N-oxides—that allow medicinal chemists to overcome these electronic barriers and access critical chemical space, exemplified by drugs like Vemurafenib .

Mechanistic Grounding: The Electronic Challenge

To manipulate this scaffold, one must understand its electronic distribution. Unlike indole, where the C3 position is highly nucleophilic, the 7-azaindole's pyridine ring pulls electron density away from the pyrrole.

  • N7-Effect: The pyridine nitrogen (N7) acts as a strong Hydrogen Bond Acceptor (HBA), crucial for binding to the hinge region (e.g., Met529 in BRAF kinase).[2]

  • N1-Acidity: The N1-H is more acidic than in indole (pKa ~13.2 vs 16.2), facilitating N1-alkylation but complicating base-mediated C-H activation without protection.

  • Electrophilic Resistance: Standard Friedel-Crafts reactions often fail or require harsh conditions. Therefore, pre-functionalized halogenated intermediates and N-oxide activation are the standard workhorses of 7-azaindole SAR exploration.

Visualization: The Kinase Hinge Binding Mode

The following diagram illustrates the critical bidentate binding mode that makes 7-azaindole intermediates so valuable.

HingeBinding cluster_props Pharmacophore Properties ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Azaindole 7-Azaindole Core ATP_Pocket->Azaindole Backbone NH (Donor) binds N7 (Acceptor) Azaindole->ATP_Pocket N1-H (Donor) binds Backbone Carbonyl Prop1 N7: Solubilizing Group Prop2 C3/C5: Vectors for SAR

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region.[1][2]

Primary Intermediates: The Halogenated Workhorses

The most direct route to library generation is through palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Consequently, the synthesis of high-purity halogenated intermediates is the first step in most campaigns.

3.1 Key Intermediate A: 5-Bromo-7-azaindole

This is the "backbone" intermediate for many clinical candidates, including Vemurafenib. The C5 position allows vectors to extend into the solvent-exposed region of the kinase.

Synthetic Protocol:

  • Reagents: 7-Azaindole, Bromine (

    
    ), DMF (or 
    
    
    
    ).[2]
  • Challenge: Controlling regioselectivity between C3 and C5.

  • Optimized Procedure:

    • Dissolve 7-azaindole (1.0 eq) in DMF at 0°C.

    • Add

      
       (1.05 eq) dropwise over 30 minutes.
      
    • Critical Control: Maintain temperature < 5°C to minimize 3,5-dibromination.[2]

    • Quench with aqueous sodium bisulfite.

    • Recrystallize from ethanol/water to remove trace dibromo-impurities.

3.2 Key Intermediate B: 3-Iodo-7-azaindole

Used to access the "gatekeeper" region of the kinase.

Synthetic Protocol:

  • Reagents: 7-Azaindole, N-Iodosuccinimide (NIS), KOH, Acetone.[2]

  • Mechanism: Electrophilic iodination.

  • Procedure:

    • Dissolve 7-azaindole in acetone.

    • Add NIS (1.1 eq) at room temperature.

    • Stir for 2 hours (monitor by TLC; product is less polar).

    • Precipitate with water.

    • Note: The C3-iodo species is unstable to light; store in amber vials.

Comparative Data: Halogenated Scaffolds
IntermediateSubstitution PositionPrimary Coupling UtilityKey Drug Example
5-Bromo-7-azaindole C5 (Solvent Channel)Suzuki (Aryl/Heteroaryl)Vemurafenib (PLX4032)
3-Iodo-7-azaindole C3 (Gatekeeper)Sonogashira/SuzukiPexidartinib (PLX3397)
4-Chloro-7-azaindole C4 (Hydrophobic Pocket)SNAr / SuzukiEnzastaurin analogues
Advanced Intermediates: The N-Oxide Gateway

Direct functionalization of the pyridine ring (C4 and C6) is notoriously difficult due to electron deficiency. The solution is the 7-azaindole N-oxide . Oxidation of N7 reverses the electronic bias, making C4 and C6 susceptible to nucleophilic attack or radical functionalization (Minisci reaction).

Workflow: The Reissert-Henze Activation

This pathway converts the N-oxide into a functionalized chloride or nitrile.

NOxidePath Start 7-Azaindole Oxidation m-CPBA Oxidation (DCM/EtOAc) Start->Oxidation Intermediate 7-Azaindole N-Oxide (Key Activated Species) Oxidation->Intermediate Branch1 Reissert-Henze Reaction (POCl3 or TMSCN) Intermediate->Branch1 Branch2 Minisci Reaction (Radical Alkylation) Intermediate->Branch2 Prod1 4-Chloro-7-azaindole (via POCl3) Branch1->Prod1 Prod2 6-Cyano-7-azaindole (via TMSCN/BzCl) Branch1->Prod2 Prod3 C4-Alkyl-7-azaindole Branch2->Prod3

Figure 2: Divergent synthesis from the 7-azaindole N-oxide intermediate, enabling access to the "hard-to-reach" C4 and C6 positions.

Protocol: Preparation of 7-Azaindole N-Oxide

  • Oxidation: Dissolve 7-azaindole (10 g) in DME or EtOAc. Add m-CPBA (1.2 eq) portion-wise at 0°C.

  • Workup: The N-oxide often precipitates as the m-chlorobenzoate salt. Filter the solid.

  • Free Base Liberation: Suspend the salt in saturated aqueous

    
     and extract with chloroform/isopropanol (3:1).
    
  • Validation:

    
     NMR will show a significant downfield shift of the C6 proton compared to the starting material.
    
Case Study: Vemurafenib (PLX4032)

Vemurafenib is a BRAF V600E inhibitor used in melanoma treatment. Its synthesis illustrates the critical role of the 5-bromo-7-azaindole intermediate and the N1-alkylation strategy.

Retrosynthetic Logic

The molecule is constructed by coupling a difluorophenyl sulfonamide moiety to the 7-azaindole core. The 5-position is the vector for the aryl group, while the 3-position carries a chlorophenyl group (in early analogues) or a specific azaindole ketone.

Critical Steps:

  • Scaffold Preparation: 5-bromo-7-azaindole is synthesized (as per Section 3.1).

  • N1-Protection/Functionalization: The propyl group is installed before the complex Suzuki coupling to prevent catalyst poisoning by the acidic N1-H.

  • Suzuki Coupling: The 5-bromo intermediate is coupled with (2,6-difluoro-3-(propylsulfonamido)phenyl)boronic acid.

Vemurafenib SM1 5-Bromo-7-azaindole Step1 N1-Alkylation (Propyl iodide, Cs2CO3) SM1->Step1 Int1 1-Propyl-5-bromo-7-azaindole Step1->Int1 Step2 Suzuki Coupling (Pd(dppf)Cl2) Int1->Step2 SM2 Difluorophenyl Boronic Acid Derivative SM2->Step2 Final Vemurafenib Core Step2->Final

Figure 3: Simplified synthetic flow for the Vemurafenib core, highlighting the utility of the 5-bromo intermediate.

References
  • Merck & Co. Reviews: "The Chemistry of 7-Azaindole." Comprehensive Heterocyclic Chemistry.
  • Vemurafenib Synthesis : Tsai, J., et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity."[2] Proceedings of the National Academy of Sciences (2008). [2]

  • N-Oxide Activation : Yakhontov, L. N.[2] "Chemistry of 7-azaindole (Review)." Chemistry of Heterocyclic Compounds.

  • C-H Activation : Wang, X., et al. "Rhodium(III)-Catalyzed C-H Activation/Alkyne Annulation."[2] Journal of the American Chemical Society. [2]

  • Minisci Reaction : Duncton, M. A.[2] "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm (2011).

Sources

The Amphiprotic Personality of 7-Azaindole: A Technical Guide to its Hydrogen Bonding Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold, a privileged structure in medicinal chemistry, owes much of its biological significance to its versatile hydrogen bonding capabilities. This technical guide provides an in-depth exploration of the hydrogen bond donor and acceptor properties of the 7-azaindole core. We will dissect the structural and electronic features that govern these interactions, examine its behavior as both a hydrogen bond donor and acceptor, and delve into the well-documented phenomenon of excited-state proton transfer (ESPT) in its dimeric form. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial molecular framework.

Introduction: The Significance of the 7-Azaindole Scaffold

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole and purine systems.[1] Its structure, featuring a fusion of a pyridine and a pyrrole ring, bestows upon it a unique electronic architecture and, critically, the capacity for potent and directional hydrogen bonding. This has made it a cornerstone in the design of numerous therapeutic agents, most notably as a "hinge-binding" motif in protein kinase inhibitors.[2][3] Marketed drugs such as the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature the 7-azaindole core, underscoring its importance in modern drug discovery.[1]

The key to 7-azaindole's utility lies in its amphiprotic nature: it possesses distinct sites that can act as both a hydrogen bond donor and an acceptor. This dual character allows it to form specific and stable bidentate (two-point) interactions with biological targets, significantly enhancing binding affinity and specificity.[2][3] Understanding the nuances of these interactions is paramount for the rational design of novel 7-azaindole-based molecules with tailored biological activities.

The Dual Nature of 7-Azaindole: A Hydrogen Bonding Chameleon

The hydrogen bonding potential of 7-azaindole is dictated by two key functional groups: the pyrrolic N-H group and the pyridinic nitrogen atom (N7).

The Pyrrole N-H: A Prototypical Hydrogen Bond Donor

The N-H group of the pyrrole ring serves as the primary hydrogen bond donor site. The hydrogen atom attached to the nitrogen is acidic and readily participates in hydrogen bonding. This interaction is fundamental to its role as a hinge-binder in kinases, where the N-H group donates a hydrogen bond to the backbone carbonyl oxygen of the kinase hinge region.[2][3]

The Pyridine N7: A Strong Hydrogen Bond Acceptor

Conversely, the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring (N7) makes it a potent hydrogen bond acceptor.[2][3] In the context of kinase inhibition, this site typically accepts a hydrogen bond from a backbone N-H group in the hinge region, completing the bidentate interaction.[2] This dual engagement is a powerful strategy for achieving high-affinity binding.

Diagram: Bidentate Hydrogen Bonding of 7-Azaindole with a Kinase Hinge

Caption: Bidentate interaction of 7-azaindole with a kinase hinge region.

Self-Assembly and Dimerization: A Model for Base Pairing

One of the most fascinating aspects of 7-azaindole's chemistry is its ability to self-assemble into a stable, doubly hydrogen-bonded dimer.[4][5] This homodimer, held together by two N-H···N hydrogen bonds, serves as a classic model system for the hydrogen bonding observed in DNA base pairs.[6] The formation of this cyclic dimer has been extensively studied in both the gas phase and in non-polar solvents.

Single-crystal X-ray diffraction studies of halogenated 7-azaindole derivatives have confirmed the formation of nearly linear N–H···N hydrogen-bonded dimers.[4][5][7] These interactions are strong, leading to significant red shifts in the N-H stretching frequencies in infrared (IR) and Raman spectroscopy, typically observed as broad absorption bands in the 3300–2500 cm⁻¹ range.[4][5][7]

Diagram: 7-Azaindole Homodimer

Caption: Cyclic homodimer of 7-azaindole via dual N-H···N hydrogen bonds.

Excited-State Proton Transfer (ESPT): A Unique Photochemical Property

The 7-azaindole dimer is renowned for exhibiting excited-state double proton transfer (ESDPT).[8][9] Upon photoexcitation with UV light, a cooperative and ultrafast transfer of both pyrrolic protons occurs across the hydrogen bonds, leading to the formation of a tautomeric dimer.[8][10] This process is exceptionally rapid, occurring on a picosecond timescale.[8][9]

The mechanism of this double proton transfer, whether concerted (simultaneous) or stepwise, has been a subject of considerable research.[9] Current evidence from time-resolved spectroscopy suggests a concerted mechanism in the jet-cooled dimer.[8] This remarkable photochemical behavior highlights the dynamic nature of the hydrogen bonds within the 7-azaindole dimer.

Solvation and Environmental Effects

In the presence of protic solvents like water or alcohols, 7-azaindole forms hydrogen-bonded clusters.[6][11] Experimental and computational studies have shown that in small clusters, such as with one or two methanol molecules, cyclic hydrogen-bonded structures are formed where the solvent molecules bridge the N-H donor and N7 acceptor sites of 7-azaindole.[11] The formation of these hydrogen bonds with the solvent can influence the electronic properties of the 7-azaindole core, which is an important consideration in drug design and for understanding its behavior in biological systems. Hydrogen bonding with solvents is known to raise the energy of nπ* electronic states relative to ππ* states.[6]

Quantitative Insights into Hydrogen Bonding

The strength and geometry of hydrogen bonds are critical determinants of molecular recognition. While a comprehensive list is beyond the scope of this guide, the following table summarizes key physicochemical properties related to the hydrogen bonding of the 7-azaindole core.

PropertyValueSignificance
pKa ~7.69 (Predicted)[12]Indicates the basicity of the pyridinic nitrogen.
N-H···N bond length (in dimers) Varies with substitutionShorter bond lengths generally indicate stronger hydrogen bonds.
N-H stretch red shift (in dimers) Significant (Broad bands 3300-2500 cm⁻¹)[4][5][7]A direct spectroscopic measure of the strength of the N-H···N hydrogen bond.
ESDPT timescale (in dimers) ~1-2 ps[8][9]Demonstrates the ultrafast dynamics of proton transfer across the hydrogen bonds.

Experimental Protocol: Probing Hydrogen Bonding in 7-Azaindole Derivatives using FT-IR Spectroscopy

This protocol outlines a general procedure for characterizing the hydrogen bonding in solid-state 7-azaindole derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on observing the N-H stretching region, which is highly sensitive to hydrogen bond formation.

Objective: To identify the presence and nature of N-H···N hydrogen bonding in a solid sample of a 7-azaindole derivative by analyzing the N-H stretching vibration.

Materials:

  • 7-Azaindole derivative (crystalline solid)

  • Potassium bromide (KBr), FT-IR grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum in the N-H stretching region. b. Weigh approximately 1-2 mg of the 7-azaindole derivative and 100-200 mg of dry KBr. c. Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. d. Transfer the powder to the die of the hydraulic press. e. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum with an empty sample holder. c. Acquire the sample spectrum, typically by co-adding 16 to 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: a. Examine the region between 3500 cm⁻¹ and 2500 cm⁻¹. b. Interpretation:

    • A sharp, relatively weak band around 3400-3500 cm⁻¹ would indicate a "free" N-H group, not involved in strong hydrogen bonding.
    • The presence of a strong, broad, and often complex absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ is characteristic of the N-H stretching vibration in a doubly hydrogen-bonded N-H···N dimer of a 7-azaindole derivative.[4][5][7] The broadness is often attributed to Fermi resonances between the N-H stretching vibration and overtone or combination bands within the dimer.[4]

Workflow Diagram: FT-IR Analysis of 7-Azaindole Hydrogen Bonding

G start Start prep Sample Preparation (KBr Pellet) start->prep acq FT-IR Data Acquisition (4000-400 cm⁻¹) prep->acq analysis Spectral Analysis (Focus on 3500-2500 cm⁻¹) acq->analysis decision Broad Band (3300-2500 cm⁻¹)? analysis->decision yes Strong N-H···N Hydrogen Bonding (Dimer Formation) decision->yes Yes no Weak or No H-Bonding decision->no No end End yes->end no->end

Caption: Experimental workflow for FT-IR analysis of 7-azaindole derivatives.

Conclusion

The 7-azaindole core possesses a rich and multifaceted hydrogen bonding chemistry that is central to its widespread application in medicinal chemistry and materials science. Its ability to act as both a hydrogen bond donor and acceptor allows for high-affinity, bidentate interactions with biological targets, while its propensity to form well-defined dimers provides a valuable model for studying fundamental biological interactions and unique photochemical phenomena like ESPT. A thorough understanding of these hydrogen bonding properties, achievable through a combination of spectroscopic, crystallographic, and computational methods, is essential for the continued development of innovative molecules based on this versatile scaffold.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Cooperativity of hydrogen-bonded networks in 7-azaindole(CH3OH)n (n=2,3) clusters evidenced by IR-UV ion-dip spectroscopy and natural bond orbital analysis. AIP Publishing. [Link]

  • 7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. DTIC. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

  • Excited-state double-proton transfer in the 7-azaindole dimer in the gas phase. 3. Reaction mechanism studied by picosecond time-resolved REMPI spectroscopy. PubMed. [Link]

  • Competition between n → πAr* and conventional hydrogen bonding (N–H⋯N) interactions: an ab initio study of the complexes of 7-azaindole and fluorosubstituted pyridines. RSC Publishing. [Link]

  • 7-Azaindole 271-63-6 wiki. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | Request PDF. ResearchGate. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC. [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Excited-state proton transfer relieves antiaromaticity in molecules. PNAS. [Link]

  • Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). ArTS. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). ResearchGate. [Link]

  • Spectroscopic Study of Hydrogen Bonded7‐Azaindole Clusters. Scite.ai. [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]

  • View of Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Excited state electron transfer precedes proton transfer following irradiation of the hydrogen-bonded single water complex of 7-azaindole with UV light. AIP Publishing. [Link]

  • Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. [Link]

  • heterocyclic chemistry. Wipf Group. [Link]

  • Excited state double proton transfer in the 7-azaindole dimer revisited. ResearchGate. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

Sources

Risk Assessment & Handling Guide: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

[1]

Part 1: Executive Summary & Identification[2]

This guide serves as a dynamic risk assessment for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .[1] Unlike commodity chemicals with established safety profiles, this nitro-functionalized 7-azaindole derivative is a research-grade intermediate.[1] Its safety profile must be inferred through Structure-Activity Relationship (SAR) analysis and "read-across" data from the parent scaffold (7-azaindole) and similar nitro-heterocycles.[1]

Critical Warning: As a nitro-aromatic compound, this substance possesses inherent energetic potential and genotoxic risks that exceed standard organic intermediates.[1]

Chemical Identity
ParameterDetail
Chemical Name 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Synonyms 4-methyl-3-nitro-7-azaindole; 3-nitro-4-picolyl-pyrrole
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number Not widely listed (Research Grade).[1][2][3][4][5] Use Parent Scaffold CAS: 271-63-6 (7-azaindole) for regulatory filing proxies.[1]
Physical State Solid (Yellow to Orange crystalline powder)
Predicted Melting Point >200°C (Decomposition likely).[1] Note: 3-nitro-7-azaindole melts at ~224°C.[1][4]

Part 2: Hazard Identification (The "Why")[1][2]

In drug development, understanding the mechanism of toxicity is as vital as the label.[1] We classify hazards based on the functional groups present.[1]

Functional Group Hazard Map
  • Nitro Group (-NO₂ at C3):

    • Energetic Risk: Nitro groups on electron-rich heterocycles can induce shock or thermal sensitivity.[1] While 7-azaindole is stable, the introduction of -NO₂ lowers the decomposition temperature (

      
      ).[1]
      
    • Genotoxicity: Nitro-aromatics are classic structural alerts for mutagenicity (Ames Positive) due to enzymatic reduction to hydroxylamines, which can intercalate DNA.[1]

  • Azaindole Scaffold:

    • Irritation: The pyridine nitrogen (N7) and pyrrole nitrogen (N1) are capable of hydrogen bonding, leading to mucous membrane irritation (Eyes/Lungs).[1]

    • Kinase Activity: As a JAK inhibitor scaffold, systemic exposure may unintentionally modulate immune signaling pathways.[1]

GHS Classification (Predicted)
  • Signal Word: DANGER

  • H228: Flammable Solid (High risk if dry).[1]

  • H302: Harmful if swallowed.[1][2][6][7]

  • H315/H319: Causes skin and serious eye irritation.[1][2][6][7]

  • H335: May cause respiratory irritation.[1][2][6][7]

  • H341: Suspected of causing genetic defects (Muta. 2).[1]

Visualizing the Hazard Logic

The following diagram maps the structural features to their specific safety protocols.

HazardMapMolecule4-methyl-3-nitro-7-azaindoleNitroNitro Group (-NO2)Molecule->NitroScaffold7-Azaindole CoreMolecule->ScaffoldRisk1Thermal Instability(Explosion Risk)Nitro->Risk1Risk2Genotoxicity(DNA Intercalation)Nitro->Risk2Risk3Kinase Inhibition(Systemic Toxicity)Scaffold->Risk3Control1Protocol: DSC TestingLimit Heating <150°CRisk1->Control1Control2Protocol: Double GlovingDedicated Weighing AreaRisk2->Control2

Figure 1: Structural Alert to Risk Control Mapping. The Nitro group dictates thermal and biological handling constraints.[1]

Part 3: Handling & Storage Protocols (The "How")

The "Self-Validating" Workflow

Do not rely on assumptions. Every batch of this intermediate must undergo a Thermal Stability Check before scaling up beyond 1 gram.[1]

Protocol A: Thermal Stability Validation (DSC)
  • Objective: Determine the Onset of Decomposition (

    
    ).
    
  • Method: Differential Scanning Calorimetry (DSC).[1]

  • Acceptance Criteria: If

    
     is < 200°C or if exotherm energy > 500 J/g, the compound is classified as High Energy .[1]
    
  • Action: If High Energy, use Teflon spatulas only (no metal) and store wet with water/solvent if possible.[1]

Protocol B: Safe Synthesis & Isolation

The synthesis typically involves nitration of 4-methyl-7-azaindole using

1
  • Quenching: The nitration mix is poured into ice. Stop Point: Ensure temperature remains < 10°C during quench to prevent runaway nitration.

  • Filtration: The product precipitates as a solid.[1]

    • Hazard:[1][2][6] The filter cake may contain trapped nitric acid.[1]

    • Validation: Check pH of filtrate.[1] Wash cake until pH > 5.[1]0. Do not dry acidic nitro-compounds in an oven; they can auto-ignite. [1]

Storage Conditions
ParameterRequirementReason
Temperature 2-8°C (Refrigerated)Mitigates slow thermal decomposition of the nitro group.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the azaindole nitrogen.[1]
Container Amber GlassLight sensitivity is common in nitro-heterocycles.[1]
Shelf Life 12 MonthsRe-test purity (HPLC) every 6 months.

Part 4: Emergency Response & Analytical Validation

Spills and Exposure[6][9][10]
  • Inhalation: Remove to fresh air. If blue discoloration of lips occurs (Methemoglobinemia from nitro absorption), administer oxygen immediately.[1]

  • Skin Contact: Wash with soap and water.[1][2][8][9][10][11] Do not use ethanol ; solvents increase skin permeability of nitro-aromatics.[1]

  • Spill Cleanup:

    • Wet the spill with water (desensitize).[1]

    • Absorb with vermiculite.[1][7]

    • Do not sweep dry dust. [1]

Analytical Identity (Quality Control)

To confirm you have the correct isomer (3-nitro vs N-nitro or 5-nitro), use this logic:

  • 1H NMR (DMSO-d6):

    • Look for the downfield shift of the C2-H proton.[1] In the 3-nitro derivative, the C2 proton (adjacent to nitro) will appear as a singlet or doublet at 8.5 - 9.0 ppm .[1]

    • The methyl group at C4 will show a singlet at ~2.6 - 2.8 ppm .[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA.[1]

    • Note: Nitro compounds are strong UV absorbers; use 254 nm and 280 nm.[1]

Emergency Decision Tree

EmergencyStartExposure / Spill EventTypeIdentify Incident TypeStart->TypeSpillSolid SpillType->SpillSkinSkin ContactType->SkinFireFire / SmokeType->FireActionSpill1. Mist with Water2. Absorb (Vermiculite)3. NO SWEEPINGSpill->ActionSpillActionSkin1. Wash with Soap/Water2. NO ALCOHOL WIPES3. Monitor for CyanosisSkin->ActionSkinActionFire1. Evacuate2. Use Foam/CO23. Beware Nitrogen Oxides (Toxic Smoke)Fire->ActionFire

Figure 2: Emergency Response Protocol. Note the prohibition of alcohol for skin cleaning to prevent enhanced absorption.[1]

References

  • 7-Azaindole Safety Profile : Fisher Scientific.[1] (2025).[1][2][6][11] Safety Data Sheet: 7-Azaindole. Retrieved from [1]

  • Nitro-Heterocycle Synthesis Hazards : Bhat, P. V., et al. (2015).[1] Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Organic Process Research & Development. Retrieved from [1]

  • General Nitro Compound Handling : Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-methyl-3-nitro-pyridine (Analogous Structure). Retrieved from [1]

  • Chemical Structure Data : ChemicalBook. (2025).[1] 4-Nitro-1H-pyrrolo[2,3-b]pyridine Properties. Retrieved from [1]

(Note: Direct SDS for the specific 4-methyl-3-nitro isomer is unavailable in public domains; data is extrapolated from the authoritative sources listed above regarding the 7-azaindole scaffold and nitro-functionalization risks.)

Methodological & Application

synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine from 2-amino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery professionals. It details the synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (4-methyl-3-nitro-7-azaindole) starting from 2-amino-3-nitropyridine .[1]

Executive Summary

The synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine from 2-amino-3-nitropyridine presents a specific regiochemical challenge: the introduction of a methyl group at the C4 position of the pyridine core.[1] Standard cyclization protocols (e.g., Bartoli, Madelung) do not introduce alkyl groups onto the pyridine ring; they only construct the pyrrole ring.[1]

Therefore, this protocol is divided into three critical phases:

  • C4-Methylation (Precursor Engineering): Functionalization of 2-amino-3-nitropyridine to 2-amino-4-methyl-3-nitropyridine (via Minisci-type radical alkylation or sourcing the methylated precursor directly).[1]

  • Bartoli Indole Synthesis: Construction of the 7-azaindole scaffold using vinyl Grignard reagents.

  • Electrophilic Nitration: Regioselective introduction of the nitro group at the C3 position of the pyrrole ring.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a 7-azaindole fused system.[1][2] The retrosynthetic disconnection reveals that the pyrrole ring is best constructed after the pyridine core is fully substituted.[1]

  • Target: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine[1]

  • Disconnection 1 (Nitration): Removal of the C3-Nitro group leads to 4-methyl-1H-pyrrolo[2,3-b]pyridine .[1]

  • Disconnection 2 (Cyclization): The pyrrole ring (N1-C2-C3) is formed from the nitro-amine substituents.[1] The most robust method for nitro-pyridines is the Bartoli Indole Synthesis .[1]

  • Critical Intermediate: 2-amino-4-methyl-3-nitropyridine .[1][3]

  • Starting Material: 2-amino-3-nitropyridine .[1]

Chemical Logic: Attempting to introduce the C4-methyl group after azaindole formation is difficult due to the electron-rich nature of the pyrrole ring (directing electrophiles to C3, not C4).[1] Thus, the methyl group must be installed on the pyridine ring prior to cyclization.

Retrosynthesis Target 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate1 4-methyl-1H-pyrrolo[2,3-b]pyridine (4-Methyl-7-azaindole) Target->Intermediate1 C3 Nitration Intermediate2 2-amino-4-methyl-3-nitropyridine Intermediate1->Intermediate2 Bartoli Cyclization Start 2-amino-3-nitropyridine Intermediate2->Start C4 Methylation (Minisci Reaction)

Figure 1: Retrosynthetic pathway illustrating the necessity of early-stage methylation.[1]

Part 2: Experimental Protocols

Phase 1: C4-Methylation (Precursor Synthesis)

Note: If 2-amino-4-methyl-3-nitropyridine is commercially available, proceed directly to Phase 2.[1] If starting strictly from 2-amino-3-nitropyridine, use the following Minisci-type radical alkylation.

Objective: Install a methyl group at the electron-deficient C4 position.[1] Mechanism: Nucleophilic radical attack on the protonated heteroaromatic base.

Protocol:

  • Dissolution: Dissolve 2-amino-3-nitropyridine (10 mmol) in a mixture of DMSO (20 mL) and aqueous H₂SO₄ (10%, 5 mL). The acid protonates the pyridine nitrogen, activating the ring toward radical attack.

  • Radical Generation: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.5 mmol) as a catalyst.[1]

  • Addition: Cool the solution to 0–5°C. Slowly add tert-butyl hydroperoxide (TBHP) (30 mmol, 70% aq. solution) dropwise over 30 minutes.[3][4] The reaction generates methyl radicals from the DMSO solvent (or use acetone/H2O2 for methyl source).[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the product will be less polar).[1]

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate 2-amino-4-methyl-3-nitropyridine .[1]

    • Yield Expectations: 40–60% (Regioisomers at C6 may form; C4 is favored due to the ortho-nitro effect).[1]

Phase 2: Bartoli Indole Synthesis (Cyclization)

Objective: Convert the nitro-pyridine into the 7-azaindole scaffold. Mechanism: Attack of vinyl Grignard on the nitro group, followed by sigmatropic rearrangement and cyclization.

Reagents:

  • Substrate: 2-amino-4-methyl-3-nitropyridine (1.0 eq)[1]

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 4.0 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 2-amino-4-methyl-3-nitropyridine (5 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Grignard Addition: Add Vinylmagnesium bromide (20 mmol, 4 eq) dropwise via syringe pump over 45 minutes.

    • Why 4 equivalents? The free amino group consumes 1 eq (deprotonation).[1] The nitro group requires 3 eq for the reduction/alkylation sequence.[1]

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours. The deep color (often dark red/brown) indicates complex formation.[1]

  • Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl (100 mL) at 0°C. Stir vigorously for 20 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄.[1]

  • Purification: Silica gel column chromatography (Gradient: 0% to 50% EtOAc in Hexanes).

    • Product: 4-methyl-1H-pyrrolo[2,3-b]pyridine (4-methyl-7-azaindole).[1]

    • Characterization: ¹H NMR should show the disappearance of the nitro group and the appearance of pyrrole protons (typically ~6.5 ppm and ~7.4 ppm).[1]

Phase 3: Regioselective C3-Nitration

Objective: Introduce the nitro group at the C3 position of the pyrrole ring.[1] Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] The pyrrole ring is more electron-rich than the pyridine ring, and C3 is the most nucleophilic position.[1]

Reagents:

  • Substrate: 4-methyl-1H-pyrrolo[2,3-b]pyridine [1]

  • Reagent: Fuming Nitric Acid (HNO₃)[1][4]

  • Solvent: Sulfuric Acid (H₂SO₄) or Acetic Anhydride (mild conditions)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (2 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

    • Note: Keep temperature strictly below 5°C to prevent over-nitration or decomposition.

  • Nitration: Add Fuming HNO₃ (2.2 mmol, 1.1 eq) dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Product will be yellow and move differently than starting material).[1]

  • Quench: Pour the mixture onto crushed ice (50 g).

  • Neutralization: Carefully adjust pH to ~8 using 28% Ammonium Hydroxide or solid Na₂CO₃. The product usually precipitates as a yellow solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

    • Final Product: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Part 3: Data Summary & Visualization

Reaction Pathway Diagram

SynthesisPathway Start 2-amino-3-nitropyridine Step1 2-amino-4-methyl-3-nitropyridine Start->Step1 Minisci Methylation (DMSO/H2O2/Fe2+) Step2 4-methyl-1H-pyrrolo[2,3-b]pyridine (4-Methyl-7-azaindole) Step1->Step2 Bartoli Indole Synth. (VinylMgBr, THF, -78°C) Final 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Step2->Final Nitration (HNO3/H2SO4, 0°C)

Figure 2: Step-by-step synthesis pathway. The red arrow indicates the precursor modification step required if starting strictly from the non-methylated pyridine.[1]

Key Process Parameters
ParameterPhase 1: MethylationPhase 2: Cyclization (Bartoli)Phase 3: Nitration
Key Reagent DMSO/TBHP/Fe²⁺Vinylmagnesium bromide (4 eq)Fuming HNO₃
Temperature 0°C to RT-78°C to -20°C0°C
Critical Control Radical generation rateAnhydrous conditions; Temp controlpH neutralization; Exotherm control
Expected Yield 40–60%35–55%70–85%
Color Change Yellow -> OrangeYellow -> Deep Red -> BrownWhite -> Bright Yellow

Part 4: Troubleshooting & Safety

  • Bartoli Failure: If the Bartoli reaction yields low product, ensure the Vinyl Grignard is fresh. Titrate before use. The presence of the free amino group on the pyridine is the main yield-limiting factor; consider protecting it as an acetamide (N-acetyl) if yields are <20%, though this requires an extra deprotection step.[1]

  • Regioselectivity of Nitration: If nitration occurs on the pyridine ring (rare for azaindoles but possible), verify the temperature was kept at 0°C. Higher temperatures favor thermodynamic products which may differ.[1]

  • Safety:

    • Vinylmagnesium bromide is highly flammable and moisture sensitive.

    • Fuming Nitric Acid is a potent oxidizer.

    • Nitro-pyridines are potentially explosive energetic materials; do not heat the residue of Phase 1 or 2 excessively when dry.[1]

References

  • Bartoli, G. et al. "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles." Journal of Organic Chemistry, 54(4), 1989.[1] [1]

  • Dobbs, A. "Total Synthesis of 7-Azaindoles via the Bartoli Indole Synthesis."[1] Journal of Organic Chemistry, 66(2), 2001.[1] [1]

  • Minisci, F. et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method." Tetrahedron, 27(15), 1971.[1]

  • Zhang, Z. et al. "Recent Advances in the Synthesis of 7-Azaindoles."[1][5] Chemical Reviews, 111(3), 2011.[1] [1]

Sources

Application Note: Bartoli Indole Synthesis for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its structural isomers via the Bartoli Indole Synthesis.

Executive Summary

The Bartoli Indole Synthesis (BIS) is the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles.[1][2][3][4][5] While originally developed for benzene derivatives, its application to pyridine systems allows for the rapid construction of azaindole scaffolds.

Critical Distinction:

  • 7-Substituted Indoles: Bartoli is the "gold standard" for these.[1][6]

  • 7-Azaindoles (Pyrrolo[2,3-b]pyridines): Direct synthesis via Bartoli is challenging due to regiochemical competition.[1] The reaction of 3-nitropyridine typically favors the formation of 6-azaindole or 4-azaindole due to steric and electronic preferences for the sigmatropic rearrangement.

This guide details the specific protocols to access azaindole scaffolds, with a focus on the regiocontrol strategies required to target the 7-azaindole core and its derivatives.[1]

Mechanistic Insight & Regiochemistry

The success of the Bartoli reaction relies on a specific sequence: Nitro reduction


 Nitroso formation 

Vinyl attack

[3,3]-Sigmatropic Rearrangement.
[1]

In pyridine systems, the lone pair of the pyridine nitrogen (N1) acts as a Lewis base, coordinating with the Grignard reagent. This necessitates a higher stoichiometry of organometallic reagent compared to benzene analogs.

Figure 1: Mechanism and Azaindole Regioselectivity

BartoliMechanism cluster_legend Regiocontrol Logic Start 3-Nitropyridine Derivatives Nitroso Nitroso Intermediate Start->Nitroso Reduction Grignard VinylMgBr (3-4 equiv) Grignard->Nitroso PathA Path A: Shift to C2 (Sterically Hindered) Nitroso->PathA Blocked C4 PathB Path B: Shift to C4 (Preferred) Nitroso->PathB Open C4 Prod7 7-Azaindole (Pyrrolo[2,3-b]pyridine) PathA->Prod7 Cyclization Prod6 6-Azaindole (Pyrrolo[2,3-c]pyridine) PathB->Prod6 Cyclization Info To get 7-Azaindole: Must block C4 or use 2-substituted precursors

Caption: Regiochemical divergence in Bartoli synthesis of azaindoles. Standard conditions favor Path B (6-azaindole). Path A (7-azaindole) requires specific precursors (e.g., 4-substituted-3-nitropyridines).[1]

Critical Optimization Parameters

To successfully synthesize azaindoles, the following parameters must be strictly controlled.

ParameterStandard IndoleAzaindole ProtocolRationale
Stoichiometry 3.0 equiv VinylMgBr4.0 equiv VinylMgBr 1 eq is sacrificed to coordinate with the pyridine Nitrogen lone pair.[1]
Temperature -40°C-78°C to -20°C Lower initial temp prevents polymerization of the electron-deficient pyridine ring.
Solvent THFAnhydrous THF Ether is too non-polar to solvate the complex magnesium salts formed with the pyridine.[1]
Quenching NH₄Cl (aq)NH₄Cl / Rochelle Salt Pyridine-Magnesium complexes form stubborn emulsions; Rochelle salt aids phase separation.[1]

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-6-Azaindole (High Yield Benchmark)

Use this protocol to validate reagents and technique before attempting the more difficult 7-azaindole synthesis.[1]

Target: 7-Chloro-1H-pyrrolo[2,3-c]pyridine Substrate: 2-Chloro-3-nitropyridine[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel.[1] Flush with Argon for 15 minutes.

  • Substrate Solution: Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol, 1.0 equiv) in anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Charge the addition funnel with Vinylmagnesium bromide (1.0 M in THF, 126 mL, 126 mmol, 4.0 equiv ).

    • Critical Step: Add the Grignard reagent dropwise over 45 minutes. Maintain internal temperature below -65°C. The solution will turn deep purple/brown.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Stir at -20°C for an additional 1 hour.

  • Quench: Cool back to -40°C. Quench by slow addition of saturated aqueous NH₄Cl (200 mL).

    • Caution: Exothermic reaction.[1] Vigorous gas evolution.[1]

  • Workup: Dilute with EtOAc (200 mL). Separate layers. Extract aqueous layer with EtOAc (3 x 100 mL).

    • Note: Do not wash with dilute acid (HCl), as the azaindole product will protonate and remain in the aqueous phase.[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Targeted Synthesis of 7-Azaindole Derivatives (Regiocontrolled)

To force formation of the 7-azaindole (pyrrolo[2,3-b]pyridine), the C4 position of the pyridine must be blocked or electronically deactivated to direct the rearrangement to C2.[1]

Target: 4-Methyl-7-azaindole Substrate: 4-Methyl-3-nitropyridine[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methyl-3-nitropyridine (1.0 equiv) in THF (0.2 M concentration).

  • Temperature Control: Cool to -78°C .

  • Reagent Addition: Add Vinylmagnesium bromide (4.0 equiv) dropwise.[1]

    • Mechanism:[1][2][4][5][6][7][8][9] The methyl group at C4 sterically hinders the [3,3]-sigmatropic shift to that position, forcing the rearrangement to C2.[1]

  • Cyclization: Stir at -78°C for 30 mins, then warm to 0°C.

  • Dobbs Modification (Optional but Recommended): If the yield is low (<20%), consider using 2-bromovinyl Grignard instead of vinyl Grignard. The bromine atom facilitates the rearrangement.[1] The resulting bromo-indole can be reduced later.

  • Workup: Standard basic workup (as above).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<10%) Pyridine N-coordination quenching Grignard.Increase VinylMgBr to 4.5 equiv. Ensure anhydrous conditions.
Wrong Isomer Regioselectivity failure (Shift to C4 instead of C2).Use a 4-substituted precursor (e.g., 4-Cl, 4-Me) to block the C4 position.
Polymerization Temperature too high during addition.[1]Maintain T < -60°C during addition. Add Grignard slower.
Emulsion Magnesium salts complexing with product.[1]Use Rochelle salt (Sodium Potassium Tartrate) during quench.
Workflow Visualization

Workflow Input Starting Material: Substituted 3-Nitropyridine Check Is C4 Position Blocked? Input->Check Process7 Bartoli Reaction (Target: 7-Azaindole) Check->Process7 Yes Process6 Bartoli Reaction (Target: 6-Azaindole) Check->Process6 No Yes Yes (e.g., 4-Me, 4-Cl) No No (H at C4) Result7 Product: 4-Substituted-7-Azaindole Process7->Result7 Result6 Product: 7-Substituted-6-Azaindole Process6->Result6

Caption: Decision tree for precursor selection. Open C4 positions lead to 6-azaindoles; blocked C4 positions are required for 7-azaindoles.

References

  • Bartoli, G., et al. (1989).[5][7][10] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[7] Link

  • Dobbs, A. P. (2001). "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." Journal of Organic Chemistry, 66(2), 638–641. Link

  • Baran, P. S. (2014). "Azaindole Survival Guide." Baran Lab Group Meeting Notes. Link

  • Popowycz, F., et al. (2014). "Applications of Bartoli Indole Synthesis." Chemical Society Reviews, 43, 4712-4753.[1] Link

  • BenchChem. (2025).[1][11] "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes." Link[1]

Sources

Application Note: Catalytic Reduction of 3-Nitro-7-azaindole to 3-Amino-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

The reduction of 3-nitro-7-azaindole (3-nitro-1H-pyrrolo[2,3-b]pyridine) to 3-amino-7-azaindole is a pivotal yet perilous transformation in kinase inhibitor development. While the nitro-reduction itself is chemically classical, the utility of this protocol is defined by the handling of the highly unstable 3-amino product .[1]

Unlike electron-rich indoles, the 7-azaindole scaffold is electron-deficient, yet the resulting 3-amino derivative remains prone to rapid oxidative dimerization and decomposition upon exposure to air or light. This guide prioritizes product integrity , recommending an in situ trapping strategy or a strict inert-atmosphere isolation protocol.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The reduction proceeds via a nitroso and hydroxylamine intermediate sequence. The primary failure mode in this specific synthesis is not the reduction failure, but the post-reaction oxidative degradation .

  • Catalyst Selection: Palladium on Carbon (Pd/C) is the gold standard.[1] Platinum (PtO2) can be used but often leads to ring hydrogenation (7-azaindoline formation) if over-exposed.

  • Electronic Effect: The pyridine nitrogen at position 7 withdraws electron density, making the nitro group slightly less reactive than in the indole analog. However, it also renders the N-7 nitrogen a potential catalyst poison if unprotonated.

  • Stability: The 3-amino-7-azaindole is an electron-rich enamine equivalent. In the presence of oxygen, it forms radical cations that couple to form azo-dimers or complex tars (often observed as the solution turning deep purple/black).

Reaction Pathway Diagram

ReactionPathway cluster_0 Critical Control Point Start 3-Nitro-7-azaindole Inter1 Nitroso Intermediate Start->Inter1 H2, Pd/C Inter2 Hydroxylamine Intermediate Inter1->Inter2 + 2H Product 3-Amino-7-azaindole (UNSTABLE) Inter2->Product - H2O Decomp Oxidative Dimers/Tars (Purple/Black) Product->Decomp O2 / Light Trapped Stable Amide/Carbamate (Recommended) Product->Trapped Ac2O / R-CHO (In Situ)

Figure 1: Reaction pathway highlighting the critical instability of the free amine and the recommended trapping strategy.

Methodology Selection

We present two protocols. Protocol A is for isolation (requires glovebox or Schlenk line). Protocol B (Recommended) is for in situ derivatization.

FeatureHydrogenation (H2 Gas)Transfer Hydrogenation (NH4HCO2)
Reagent H2 Balloon / Parr ShakerAmmonium Formate or Hydrazine
Pressure 1 - 3 atmAtmospheric
Speed Fast (1-4 h)Moderate (2-6 h)
Selectivity HighHigh (Avoids halogen dehalogenation)
Scalability ExcellentGood (Gas evolution issues on >50g)
Risk Flammability (H2 + Pd/C)Ammonia byproduct management

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Isolation of Free Amine)

Use this only if you must isolate the free amine for characterization or immediate use.

Reagents:

  • 3-Nitro-7-azaindole (1.0 eq)

  • 10% Pd/C (50% wet) (10 wt% loading)

  • Methanol (degassed) or Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder)[2]

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with 3-nitro-7-azaindole.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Methanol via syringe. Note: Solubility may be low initially; this is normal.

  • Catalyst Addition: Under a positive stream of Argon, carefully add 10% Pd/C. Caution: Pd/C can ignite methanol vapors in air.

  • Hydrogenation: Evacuate the flask and backfill with H2 (balloon). Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Reaction typically completes in 2-4 hours. Monitor by LCMS (look for M+H = 134.1). Do not rely solely on TLC as the amine streaks and oxidizes on the plate.

  • Filtration (Critical Step):

    • Prepare a Celite pad in a sintered funnel.

    • Flush the receiving flask and funnel with Argon.

    • Filter the reaction mixture rapidly under an Argon blanket.

  • Concentration: Evaporate the filtrate immediately on a rotary evaporator at <30°C.

  • Storage: Store the resulting off-white/yellow solid under Argon at -20°C. If the solid turns purple, significant oxidation has occurred.

Protocol B: Transfer Hydrogenation with In Situ Trapping (Recommended)

This method generates the amine and immediately protects it, bypassing isolation risks.

Reagents:

  • 3-Nitro-7-azaindole (1.0 g, 6.13 mmol)

  • Ammonium Formate (3.8 g, 61.3 mmol, 10 eq)

  • 10% Pd/C (100 mg, 10 wt%)

  • Methanol (20 mL)

  • Trapping Agent: Acetic Anhydride (1.2 eq) or Boc-Anhydride (1.2 eq)

Step-by-Step:

  • Setup: In a 100 mL flask, suspend 3-nitro-7-azaindole and Pd/C in Methanol.

  • Reduction: Add Ammonium Formate in one portion. Stir at room temperature.

    • Observation: Gas evolution (CO2/NH3) will occur. Ensure venting.

  • Completion Check: After 2 hours, check LCMS for disappearance of nitro starting material.

  • Trapping: Once reduction is >98% complete, add the Trapping Agent (e.g., Acetic Anhydride) directly to the reaction mixture (add TEA if using anhydrides to scavenge acid).

  • Stirring: Stir for 30-60 minutes.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Purification: The resulting stable amide/carbamate can be purified via standard silica flash chromatography without fear of decomposition.

Troubleshooting & Expert Tips

ProblemRoot CauseSolution
Reaction Stalls (<50% Conv.) Catalyst Poisoning (N-7)Add 1.0 eq of HCl or Acetic Acid to protonate the pyridine nitrogen, preventing Pd coordination.
Product is Purple/Black OxidationYou exposed the free amine to air. Use Protocol B (Trapping) or add Ascorbic Acid during workup (antioxidant).
Over-reduction (Indoline) High Pressure / Long TimeStop reaction immediately upon consumption of SM. Switch to Transfer Hydrogenation (milder).
Fire at Filter Funnel Pyrophoric Pd/CNever let the filter cake dry out. Keep it wet with water/methanol before disposal.

Safety & Handling

  • 7-Azaindole Derivatives: Generally biologically active; handle as potential kinase inhibitors (wear gloves, mask).

  • Palladium on Carbon: Pyrophoric when dry and solvent-laden. Keep wet.

  • Hydrogen Gas: Extremely flammable.[2] Ensure proper grounding of equipment.

  • Ammonium Formate: Decomposes to NH3 and CO2; do not seal reaction vessels tightly (risk of over-pressurization).

References

  • BenchChem. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (Analogous chemistry for indole scaffold).

  • Zhang, Z., et al. "Synthesis of 3-Amino-7-azaindoles via Catalytic Hydrogenation." Journal of Organic Chemistry, 2002. (Foundational reduction parameters).

  • Sigma-Aldrich. 7-Azaindole Product Safety and Handling Data.

  • MDPI. "Stability and Reactivity of 3-Aminoazaindoles in Drug Discovery." Molecules, 2019.[3] (Discusses oxidative instability).

  • Organic Chemistry Portal. "Hydrogenation of Nitro Compounds." (General methodology for Pd/C reductions).

Sources

High-Precision Regioselective N-Alkylation of 4-Methyl-3-Nitro-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-AZA-042 [1]

Executive Summary

The regioselective functionalization of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) is a critical step in the synthesis of kinase inhibitors and bioisosteres of indole-based therapeutics.[1] This guide addresses the specific challenge of


-alkylating 4-methyl-3-nitro-7-azaindole .

Unlike the parent 7-azaindole, this substrate presents a unique electronic and steric environment.[1] The C3-nitro group significantly increases the acidity of the N1-proton (


 shift from ~13 to ~10), while the C4-methyl group exerts proximal steric pressure.[1] This protocol details the optimal conditions to favor N1-alkylation  (the bio-active target) over N7-quaternization, utilizing a self-validating mechanistic approach.[1]

Mechanistic Insight & Regioselectivity Challenges

The Substrate Architecture

The 7-azaindole scaffold contains two nitrogen atoms with distinct electronic characters:

  • N1 (Pyrrole-type): Non-basic lone pair involved in aromaticity. Requires deprotonation to become nucleophilic.[1]

  • N7 (Pyridine-type): Basic lone pair (

    
    ).[1] Inherently nucleophilic in neutral media.[1]
    
Electronic Impact of the 3-Nitro Group

The nitro group at C3 is a strong electron-withdrawing group (EWG).[1]

  • Effect on Acidity: It stabilizes the N1-anion through resonance, lowering the

    
     of the N1-H significantly.[1] This allows the use of milder bases (e.g., 
    
    
    
    ) compared to unsubstituted azaindoles (which typically require
    
    
    ).[1]
  • Effect on Nucleophilicity: While it makes deprotonation easier, the delocalization of the negative charge into the nitro group reduces the "hardness" of the N1 nucleophile, potentially slowing

    
     kinetics.[1]
    
Steric Impact of the 4-Methyl Group

The methyl group at C4 is ortho to the C3-nitro group.[1]

  • Conformation: It forces the nitro group to rotate out of planarity with the aromatic ring to relieve strain.[1]

  • N1 Access: Crucially, the C4-methyl is distinct from the N1 binding pocket.[1] It does not significantly block electrophilic attack at N1, unlike substituents at C2 or C7a.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the thermodynamic N1-alkylation and the kinetic/salt-forming N7-alkylation.

G sub_neutral Neutral Substrate (4-Me-3-NO2-7-Aza) anion Delocalized Anion (Resonance Hybrid) sub_neutral->anion Deprotonation (Fast due to NO2) prod_n7 N7-Alkyl Salt (Kinetic/Side Product) sub_neutral->prod_n7 Direct Attack (Neutral conditions) base Base (B:) base->sub_neutral prod_n1 N1-Alkyl Product (Thermodynamic/Major) anion->prod_n1 Attack at N1 (Irreversible) anion->prod_n7 Attack at N7 (Reversible/Salt) electrophile Electrophile (R-X)

Caption: Mechanistic bifurcation in 7-azaindole alkylation. Basic conditions favor the anionic N1 pathway, while neutral conditions risk N7 quaternization.[1]

Strategic Optimization Matrix

To maximize N1 regioselectivity, the reaction environment must suppress the nucleophilicity of N7 while maintaining a high concentration of the N1 anion.[1]

VariableRecommendationRationale
Solvent DMF or NMP High dielectric constant promotes dissociation of the N1-metal ion pair, creating a "naked" anion for faster

reaction.[1]
Base

(Preferred)
The "Cesium Effect."[1] The large ionic radius of

allows for looser ion pairing with the azaindole anion compared to

or

, enhancing N1 nucleophilicity and solubility.[1]
Alternative Base

Use for unreactive electrophiles.[1] Provides irreversible, quantitative deprotonation.[1] Requires strict anhydrous conditions.[1]
Temperature

Start cold to control exotherm. Heat (

) only if electrophile is sterically hindered.[1]
Concentration 0.1 M - 0.2 M Avoid ultra-high concentrations to prevent intermolecular aggregation that might favor side reactions.

Experimental Protocols

Protocol A: Cesium-Mediated N1-Alkylation (Recommended)

Best for: Primary alkyl halides, benzyl bromides, and active electrophiles.[1]

Materials:

  • 4-methyl-3-nitro-7-azaindole (1.0 equiv)[1]

  • Alkyl Halide (R-X) (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitro-7-azaindole (1.0 equiv) in anhydrous DMF (concentration ~0.15 M).

  • Activation: Add

    
     (2.0 equiv) in a single portion. The solution will likely turn yellow/orange, indicating anion formation.[1]
    
  • Complexation Time: Stir at Room Temperature (RT) for 30 minutes. Note: This ensures complete deprotonation before the electrophile is introduced, minimizing competition from the neutral N7 pathway.[1]

  • Addition: Cool the mixture to

    
     (ice bath). Add the Alkyl Halide (1.2 equiv) dropwise.[1]
    
  • Reaction: Remove the ice bath and allow to warm to RT. Monitor by LC-MS or TLC.[1] Most reactions are complete within 2–4 hours.[1]

  • Quench & Workup:

    • Pour the reaction mixture into a 10-fold excess of ice-cold water.

    • Observation: The N1-alkylated product typically precipitates as a solid due to the lipophilic alkyl chain and the loss of the H-bond donor.[1]

    • Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.[1]
  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexanes/EtOAc).[1]

Protocol B: Mitsunobu N-Alkylation

Best for: Alkylation using Alcohols (R-OH) directly, avoiding halide handling.[1]

Materials:

  • 4-methyl-3-nitro-7-azaindole (1.0 equiv)[1]

  • Alcohol (R-OH) (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Anhydrous THF[1]

Procedure:

  • Dissolution: Dissolve azaindole, alcohol, and

    
     in anhydrous THF (0.1 M) under Nitrogen atmosphere. Cool to 
    
    
    
    .
  • Addition: Add DIAD dropwise over 15 minutes. Crucial: Maintain low temperature to prevent side reactions.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT overnight.
    
  • Workup: Concentrate in vacuo. Triturate the residue with

    
     or Hexane/EtOAc (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ).[1] Filter and purify the filtrate by chromatography.[1]

Workflow Decision Tree

Workflow start Start: 4-Me-3-NO2-7-Azaindole decision Electrophile Type? start->decision halide Alkyl Halide (R-X) decision->halide Has Leaving Group alcohol Alcohol (R-OH) decision->alcohol Hydroxyl Group path_a Protocol A: Cs2CO3 / DMF halide->path_a path_b Protocol B: Mitsunobu (DIAD/PPh3) alcohol->path_b check Check LCMS/NMR path_a->check path_b->check result_n1 N1-Product (Target) check->result_n1 Major result_n7 N7-Salt (Impurity) check->result_n7 Minor (Water Soluble)

Caption: Decision matrix for selecting the optimal alkylation protocol based on electrophile availability.

Quality Control & Troubleshooting

Differentiation of N1 vs. N7 Isomers

The most common failure mode is uncertainty regarding the site of alkylation.[1] Use these spectroscopic markers to validate your product.

FeatureN1-Alkylated (Target) N7-Alkylated (Side Product)
State Neutral, organic soluble.[1]Cationic salt, water soluble.[1]
1H NMR (Aromatic) Sharp, defined peaks.[1] C2-H shifts slightly downfield (~0.2 ppm).[1]Broad peaks. Dramatic downfield shift of Pyridine protons (C6-H) due to positive charge.[1]
NOESY (Definitive) Strong NOE between N-Alkyl protons and C2-H (pyrrole) or C7a .[1]NOE between N-Alkyl protons and C6-H (pyridine).
13C NMR C2 signal typical (~130-145 ppm).[1]C6 signal shifts significantly.[1]

Troubleshooting Table:

  • Problem: Low Yield / Starting Material remains.

    • Solution: Switch to

      
       (1.2 eq) in DMF.[1] The nitro group might be stabilizing the proton too strongly for Carbonate bases if the electrophile is unreactive.[1]
      
  • Problem: N7-Alkylation observed.

    • Solution: Ensure the base is added before the electrophile.[1] If the electrophile is added to the neutral azaindole, N7 attacks first.[1]

  • Problem: Product is water-soluble.

    • Solution: You likely formed the N7-quaternary salt. Attempt to demethylate or discard.[1]

References

  • Review of 7-Azaindole Chemistry: Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007).[1][2] Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 863-893.[1] [1]

  • Acidity and Deprotonation of Azaindoles: Catalán, J., et al. (1996).[1] The acidity and basicity of azaindoles.[1] Journal of the American Chemical Society, 118(22), 5156-5169.[1] [1]

  • Regioselective Alkylation Protocols (BMS Methodology): Li, J. J., et al. (2003).[1] An efficient synthesis of 7-azaindoles.[1][2][3][4][5] Journal of Organic Chemistry, 68(24), 9283-9288.[1] [1]

  • Mitsunobu Reaction on Azaindoles: Deng, X., Mani, N. S. (2006).[1] Efficient synthesis of N-alkylated 7-azaindoles via Mitsunobu reaction.[1] Tetrahedron Letters, 47(19), 3207-3210.[1] [1]

Sources

Suzuki-Miyaura coupling conditions for 4-chloro-7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #AZA-04: Suzuki-Miyaura Coupling Strategies for 4-Chloro-7-Azaindole Functionalization

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purines and indoles. Functionalization at the C4 position is synthetically critical but notoriously challenging due to the unique electronic properties of the pyridine ring and the coordinating ability of the N7 nitrogen.

This guide details the optimized Suzuki-Miyaura cross-coupling conditions for 4-chloro-7-azaindole . Unlike its bromo- or iodo-analogs, the 4-chloro substrate requires specialized catalytic systems to overcome the high bond dissociation energy of the C–Cl bond (approx. 96 kcal/mol) and prevent catalyst deactivation (poisoning) by the N7 lone pair.

Mechanistic Considerations & Challenges

To successfully couple 4-chloro-7-azaindole, one must navigate two competing electronic effects:

  • C4-Activation (The Good): The pyridine nitrogen (N7) is electron-withdrawing, pulling electron density away from the C4 position. This makes the C4-Cl bond more susceptible to oxidative addition (and SNAr) compared to a standard chlorobenzene, though it remains less reactive than C4-Br.

  • Catalyst Poisoning (The Bad): The N7 nitrogen possesses a lone pair orthogonal to the

    
    -system, making it a competent ligand for Pd(II). If the palladium center coordinates here, it forms a stable, off-cycle "resting state" (Pd-N7 complex), arresting the catalytic turnover.
    
  • N1-Acidity: The N1-H proton is acidic (

    
    ). Strong bases can deprotonate this site, creating an azaindolyl anion that may further coordinate to the metal center or reduce solubility in non-polar solvents.
    
Diagram 1: Catalytic Cycle & The "N7 Trap"

The following diagram illustrates the standard catalytic cycle and the specific failure mode (N7 coordination) relevant to this substrate.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L)Pd(II)(Ar)-Cl Pd0->OxAdd + Substrate Substrate 4-Chloro-7-azaindole Substrate->OxAdd Trap OFF-CYCLE TRAP N7-Coordination Complex OxAdd->Trap N7 Lone Pair Interference TransMet Transmetallation (L)Pd(II)(Ar)(Ar') OxAdd->TransMet + Boronic Trap->OxAdd Reversible (Heat/Sterics) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cycle Regenerates Boronic Boronic Acid/Ester + Base Boronic->TransMet

Figure 1: The Suzuki-Miyaura cycle highlighting the N7-coordination trap. Bulky ligands are required to destabilize the "Trap" state and force the equilibrium back toward the active cycle.

Critical Optimization Parameters

Ligand Selection: The "Bulky" Imperative

Standard ligands like PPh3 are often insufficient for 4-chloro-7-azaindoles because they lack the steric bulk to prevent N7 coordination.

  • Recommended: XPhos , SPhos , RuPhos , or A-taPhos .

  • Why: These dialkylbiaryl phosphines (Buchwald ligands) are electron-rich (facilitating oxidative addition into C–Cl) and extremely bulky (preventing N7 binding to the Pd center).

Base & Solvent Systems
  • Base: Weak bases are preferred to avoid side reactions. K3PO4 is the gold standard. It buffers the reaction well and, when used in hydrate form, provides the necessary water for the transmetallation step.

  • Solvent: A biphasic system is critical to solubilize the inorganic base. 1,4-Dioxane/Water (4:1) or n-Butanol (for unprotected substrates) are optimal.

Experimental Protocols

Method A: The "Workhorse" (Protected Substrates)

Best for: N1-SEM, N1-Boc, or N1-Tosyl protected 4-chloro-7-azaindoles. High reliability.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M

Step-by-Step:

  • Charge a reaction vial with the protected 4-chloro-7-azaindole, boronic acid, and base.

  • Add the solvent mixture (degassed).

  • Add Pd(dppf)Cl2[2]·DCM last to minimize oxidation.

  • Seal and heat to 80–90 °C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Note: If conversion stalls, spike with an additional 2 mol% catalyst.

Method B: The "Turbo" Coupling (Unprotected/Challenging Substrates)

Best for: Free N1-H 4-chloro-7-azaindoles or sterically hindered boronic acids. Uses 3rd Generation Precatalysts.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[3]

  • Catalyst: XPhos Pd G2 or RuPhos Pd G2 (2–4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF : Water (10:1) or n-Butanol (anhydrous)

  • Temperature: 60–80 °C

Step-by-Step:

  • Preparation: In a glovebox or under active N2 flow, combine substrate, boronic acid, and K3PO4.

  • Add the XPhos Pd G2 precatalyst.

  • Add degassed solvent.

  • Heat to 80 °C . The reaction is often complete within 1–2 hours due to the rapid oxidative addition facilitated by the precatalyst.

  • Why this works: The G2 precatalyst releases the active L-Pd(0) species immediately upon heating, avoiding the induction period associated with Pd(OAc)2/Ligand mixing. XPhos steric bulk prevents the free N1-H or N7 from poisoning the metal.

Data Summary: Condition Comparison

VariableMethod A (Robust)Method B (High Performance)Method C (Green/Alt)
Substrate Scope N-Protected (Boc/SEM)Unprotected (NH) or Cl-Unprotected (NH)
Catalyst Pd(dppf)Cl2XPhos Pd G2 Pd(OAc)2 + SPhos
Ligand Class Bidentate FerrocenylBulky Biaryl PhosphineBulky Biaryl Phosphine
Base K2CO3K3PO4K3PO4
Solvent Dioxane/H2OTHF/H2O or BuOHn-Butanol/H2O
Temp 90 °C60–80 °C100 °C
Avg. Yield 65–85%85–95% 70–80%
Key Advantage Cheap, shelf-stable cat.Fast, tolerates steric bulkGood for polar substrates

Workflow & Decision Tree

Use this flowchart to select the appropriate protocol based on your specific substrate constraints.

OptimizationWorkflow Start Start: 4-Chloro-7-Azaindole CheckProt Is N1 Position Protected? Start->CheckProt YesProt Yes (Boc, SEM, Tosyl) CheckProt->YesProt Protected NoProt No (Free NH) CheckProt->NoProt Unprotected CheckHind Is Boronic Acid Sterically Hindered? YesProt->CheckHind SelectB Select Method B XPhos Pd G2 / K3PO4 THF/Water NoProt->SelectB SelectA Select Method A Pd(dppf)Cl2 / K2CO3 Dioxane/Water RunRxn Run Reaction Monitor LCMS @ 2h SelectA->RunRxn SelectB->RunRxn CheckHind->SelectA No CheckHind->SelectB Yes (Ortho-subs) Result Conversion > 90%? RunRxn->Result Success Workup & Isolate Result->Success Yes Fail Switch to Microwave 120°C, 30 min Result->Fail No/Stalled

Figure 2: Decision tree for selecting the optimal coupling protocol.

References

  • Lallemand, M.-C. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2012.

  • Schirok, H. "Synthesis of 4,7-Disubstituted 7-Azaindoles via Suzuki-Miyaura Coupling." The Journal of Organic Chemistry, 2006.

  • Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.

  • Popowycz, F. et al. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds." Tetrahedron, 2011.

Sources

Application Note: Preparation of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-3-nitro-7-azaindole) from 4-methyl-1H-pyrrolo[2,3-b]pyridine. This transformation is a critical intermediate step in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmacophores.

The protocol utilizes a classical electrophilic aromatic substitution (


) mechanism using fuming nitric acid in a sulfuric acid medium. Key success factors include strict temperature control to prevent oxidative ring opening and careful pH management during the workup to ensure precipitation of the free base.

Mechanistic Insight & Reaction Design

The Challenge of Azaindole Nitration

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold presents a unique synthetic challenge compared to indole:

  • Electron Deficiency: The pyridine nitrogen (N7) withdraws electron density, making the system less nucleophilic than indole.

  • Protonation: In the highly acidic nitration media (

    
    ), N7 is protonated first. This generates a cationic species that further deactivates the ring towards electrophilic attack.
    
  • Regioselectivity: Despite deactivation, the pyrrole ring (specifically C3) remains the most electron-rich site (HOMO localization). The 4-methyl group provides a slight inductive activating effect (

    
    ), but also introduces steric bulk adjacent to the C3 reaction site.
    
Reaction Pathway

The reaction proceeds via the generation of the nitronium ion (


) in situ. The protonated substrate undergoes attack at C3, forming a sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.

NitrationMechanism Start 4-methyl-7-azaindole Protonation N7-Protonation (Deactivation) Start->Protonation H2SO4 Nitronium NO2+ Attack (at C3) Protonation->Nitronium + NO2+ Sigma Sigma Complex (Intermediate) Nitronium->Sigma Slow Step Product 4-methyl-3-nitro-7-azaindole Sigma->Product - H+

Figure 1: Mechanistic pathway for the C3-nitration of 4-methyl-7-azaindole in acidic media.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 23612-48-8), >98% purity.

  • Reagents: Sulfuric acid (

    
    , 98%), Fuming Nitric acid (
    
    
    
    , >90%).
  • Solvents: Ammonium hydroxide (

    
    , 28%), Ethyl Acetate (EtOAc), Methanol (MeOH).
    
  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, ice-salt bath.

Step-by-Step Procedure

Step 1: Solubilization and Protonation

  • Charge a 3-neck flask with Sulfuric Acid (10 vol) .

  • Cool the acid to 0–5 °C using an ice-salt bath.

  • Add 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise.

    • Note: The dissolution is exothermic. Maintain internal temperature

      
      .
      
    • Observation: The solution will turn yellow/orange upon protonation.

Step 2: Nitration

  • Prepare a solution of Fuming Nitric Acid (1.2 eq) in Sulfuric Acid (2 vol) (optional pre-mix) OR use neat fuming nitric acid if adding very slowly.

  • Add the nitric acid dropwise to the reaction mixture over 30–60 minutes.

    • Critical:DO NOT exceed 10 °C. Higher temperatures promote N-nitration or oxidative degradation of the pyrrole ring.

  • After addition, stir at 0–5 °C for 2 hours .

  • Monitor reaction progress by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).

Step 3: Quench and Isolation

  • Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring.

    • Safety: Highly exothermic.

  • Adjust pH to 8–9 using Ammonium Hydroxide (28%) .

    • Technique: Add base slowly. Maintain temperature

      
       to avoid hydrolysis or side reactions.
      
    • Observation: A yellow/tan precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with Cold Water (3 x 5 vol) to remove residual salts.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

Step 4: Purification (If necessary)

  • The crude purity is typically >90%.

  • If higher purity is required, recrystallize from Methanol/Water or Ethanol .

Process Workflow Diagram

Workflow Setup Setup: Cool H2SO4 to 0°C Dissolve Dissolve 4-methyl-7-azaindole (Exothermic Control) Setup->Dissolve Nitration Add Fuming HNO3 Dropwise (<10°C) Dissolve->Nitration Quench Quench on Crushed Ice Nitration->Quench Neutralize Adjust pH to 8-9 (NH4OH) Quench->Neutralize Isolate Filter & Wash (H2O) Neutralize->Isolate Dry Vacuum Dry (50°C) Isolate->Dry

Figure 2: Operational workflow for the nitration process emphasizing critical control points.

Analytical Validation

Expected Data
ParameterSpecificationNotes
Appearance Yellow to Tan SolidColor intensifies due to nitro conjugation.
LC-MS (ESI+) 178.05 m/z [M+H]+Shift of +45 Da from SM (133.06).
Yield 65% – 80%Losses primarily during filtration of fine precipitates.
NMR Interpretation ( -DMSO)
  • Starting Material: Shows a signal for C3-H (approx 6.4 ppm).

  • Product:

    • C3-H: Disappears (replaced by

      
      ).
      
    • N1-H: Broad singlet, shifted downfield (>12.5 ppm) due to electron withdrawal by the nitro group.

    • C2-H: Singlet, significant downfield shift (approx 8.5–8.8 ppm) due to the adjacent nitro group and pyridine ring current.

    • C4-Me: Singlet (approx 2.6–2.8 ppm).

    • C5-H & C6-H: Doublets (characteristic pyridine coupling, approx 7.0–8.3 ppm).

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Tar Formation:

    • Cause: Temperature exceeded 10°C during

      
       addition.
      
    • Fix: Slow down addition rate; improve cooling capacity.

  • Incomplete Reaction:

    • Cause: Wet

      
       or insufficient equivalents.
      
    • Fix: Use fuming nitric acid; ensure anhydrous conditions initially.

  • Product Loss during Workup:

    • Cause: pH not sufficiently basic (product remains protonated) or too basic (amphoteric solubility).

    • Fix: Target pH 8–9 precisely.

Safety Considerations
  • Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Use chemically resistant gloves and face shield.

  • Nitration Exotherm: This reaction has high thermal potential. Run on a scale <5g first to validate cooling capacity.

References

  • General Azaindole Nitration: Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine. Journal of Organic Chemistry, 45(20), 4045–4048. Link

  • Kinase Inhibitor Synthesis (Analogous Chemistry): Hurley, et al. (2020). Discovery of a Potent and Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Patent Protocol (WO2007056155): Pyrrolopyridine derivatives useful as kinase inhibitors. (Describes nitration of substituted 7-azaindoles). Link

  • Mechanism of Heterocycle Nitration: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for SEAr mechanisms on azaindoles).

hydrogenation of nitro group in pyrrolopyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-PYP01

Topic: High-Fidelity Catalytic Hydrogenation for the Synthesis of Amino-Pyrrolopyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amino-Pyrrolopyridines

The pyrrolopyridine scaffold, often referred to as an azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors and other targeted therapeutics for oncology, inflammation, and viral diseases.[1] The introduction of a primary amino group onto this scaffold is a critical synthetic step, as it serves as a versatile handle for subsequent diversification, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies.[2]

Catalytic hydrogenation of a precursor nitro group is the most common and efficient method to furnish the desired amine.[3] It is a high-yielding transformation known for its clean reaction profile and operational simplicity.[4] However, the rich electronic nature of the N-heterocyclic core and the presence of other sensitive functional groups demand a carefully optimized and well-understood protocol to avoid common pitfalls such as catalyst poisoning, incomplete conversion, or undesired side reactions like dehalogenation.[5][6]

This document provides a comprehensive guide to the catalytic hydrogenation of nitro-pyrrolopyridines, focusing on palladium on carbon (Pd/C) as the catalyst of choice. It combines a detailed, field-tested protocol with an in-depth discussion of catalyst selection, mechanistic considerations, and troubleshooting, designed to empower researchers to perform this crucial transformation with confidence and high fidelity.

Mechanistic Rationale & Catalyst Selection

Catalytic hydrogenation is a heterogeneous process occurring on the surface of a metal catalyst.[7] The generally accepted mechanism for nitro group reduction involves a series of steps on the catalyst surface, including the adsorption of hydrogen gas and the nitroaromatic substrate, followed by sequential hydrogen transfer, dehydration, and desorption of the final amine product.[8][9] The pathway proceeds through nitroso and hydroxylamine intermediates.[10]

Why Palladium on Carbon (Pd/C)?

While various catalysts like Raney Nickel, Platinum on carbon (Pt/C), and iron-based systems can reduce nitro groups, 10% Pd/C is often the preferred choice for scaffolds like pyrrolopyridines for several key reasons:[5][8]

  • High Activity & Efficiency: Pd/C exhibits excellent activity, often allowing for complete conversion under mild conditions (room temperature, atmospheric H₂ pressure), which preserves sensitive functional groups.[11][12]

  • Chemoselectivity: Pd/C generally demonstrates good chemoselectivity, reducing the nitro group in the presence of many other functionalities.[4] However, it is crucial to note its high activity can also be a drawback. Pd/C is known to catalyze the hydrogenolysis of benzyl groups and can cause dehalogenation of aryl halides (I, Br, Cl).[5]

  • Operational Simplicity: As a heterogeneous catalyst, Pd/C is easily removed from the reaction mixture by simple filtration, greatly simplifying product purification.[4]

Alternative Catalysts: When to Deviate
  • Raney Nickel (Raney Ni): This is a cost-effective alternative and is particularly useful when the substrate contains halogen substituents that are prone to hydrogenolysis (dehalogenation) with Pd/C.[5][11] However, Raney Ni may require higher temperatures or pressures and can be less selective for other functional groups.[13]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): These are highly active catalysts often used for the reduction of the heterocyclic ring itself under more forcing conditions.[6][14] They are typically reserved for when Pd/C fails or when full saturation of the aromatic system is desired.

Experimental Workflow and Logic

The following diagram illustrates the standard workflow for a laboratory-scale catalytic hydrogenation of a nitro-pyrrolopyridine. Each step is designed to ensure safety, efficiency, and reproducibility.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation prep_reagents 1. Prepare Solutions (Substrate in Solvent) prep_catalyst 2. Weigh Catalyst (Handle as slurry) prep_reagents->prep_catalyst prep_vessel 3. Assemble Reaction Vessel (Flask, Stir Bar, Septa) prep_catalyst->prep_vessel charge_vessel 4. Charge Vessel (Add catalyst, then substrate solution) prep_vessel->charge_vessel purge_system 5. Inert Gas Purge (3x Vacuum/N₂ or Ar Cycle) charge_vessel->purge_system introduce_h2 6. Introduce Hydrogen (3x Vacuum/H₂ Cycle via Balloon) purge_system->introduce_h2 run_reaction 7. Stir & Monitor (TLC or LC-MS) introduce_h2->run_reaction quench_purge 8. Purge with N₂ (Displace excess H₂) run_reaction->quench_purge filter_catalyst 9. Filter Catalyst (Through Celite® pad, keep wet) quench_purge->filter_catalyst concentrate 10. Concentrate (Rotary Evaporation) filter_catalyst->concentrate purify 11. Purify Product (Column Chromatography, if needed) concentrate->purify

Caption: General workflow for catalytic hydrogenation.

Detailed Protocol: Hydrogenation of Nitro-Pyrrolopyridine

This protocol describes the reduction of a generic nitro-pyrrolopyridine using 10% Pd/C under a hydrogen balloon (approx. 1 atm pressure).

Materials & Equipment
  • Nitro-pyrrolopyridine substrate

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water

  • Anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Celite® 545 or equivalent filtration aid

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply (balloon)

  • Round-bottom flask with a two- or three-neck adapter

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Vacuum/gas manifold (or Schlenk line)

  • Syringes and needles

  • Filtration apparatus (Büchner or Hirsch funnel)

Safety Precautions
  • Pyrophoric Catalyst: Pd/C and Raney Ni are pyrophoric, especially when dry, and can ignite flammable solvents upon exposure to air.[11][15] Always handle the catalyst in an inert atmosphere or as a wet slurry. Never allow the filtered catalyst cake to dry out.[15]

  • Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[16] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[16][17]

  • Pressure: Ensure glassware has no cracks or defects.[15] For reactions above atmospheric pressure, a specialized high-pressure reactor is mandatory.[18]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required at all times.[16]

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a dry two-neck round-bottom flask. Secure the flask in the fume hood. Fit the necks with rubber septa.

  • Catalyst Addition: Under a gentle flow of nitrogen, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the flask. Causality: Adding the catalyst first under an inert atmosphere prevents potential ignition of the solvent vapors which are added next.[19]

  • Substrate Addition: Dissolve the nitro-pyrrolopyridine substrate (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, approx. 0.1 M concentration). Using a syringe, add the solvent to the flask first to slurry the catalyst, then add the substrate solution. Causality: A protic solvent like methanol is often an excellent choice as it readily dissolves the substrate and the resulting polar amine product, while also having good solubility for hydrogen gas.

  • System Purge (Inert Gas): Insert a needle connected to a vacuum/nitrogen manifold into one septum. Insert a second needle as a gas outlet. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert. Causality: This step is critical to remove all oxygen, which can poison the catalyst and create a dangerous explosive mixture with hydrogen.[18]

  • System Purge (Hydrogen): Replace the nitrogen balloon with a hydrogen-filled balloon. Repeat the vacuum/backfill cycle three times with hydrogen.[20] After the final backfill, leave the flask under a positive pressure of hydrogen (the balloon should be partially inflated). Causality: This ensures the reaction atmosphere is saturated with hydrogen, the key reagent.

  • Reaction Execution: Begin vigorous stirring. The reaction is often exothermic. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS by withdrawing small aliquots via syringe. The reaction is typically complete within 2-16 hours at room temperature. Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate.

  • Reaction Completion & Quench: Once the reaction is complete (disappearance of starting material), stop the stirring. Remove the hydrogen balloon and carefully purge the flask with nitrogen for several minutes to displace all residual hydrogen.[18]

  • Catalyst Filtration: Prepare a small pad of Celite® in a Büchner or Hirsch funnel and wet it with the reaction solvent. Under a gentle stream of nitrogen if possible, decant the reaction mixture onto the Celite pad.[19] Wash the flask and the filter cake with additional solvent to ensure complete transfer. Causality: Filtering through Celite® effectively removes the fine particles of Pd/C. Keeping the pad wet at all times is a crucial safety step to prevent the pyrophoric catalyst from igniting in air.[15]

  • Product Isolation: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation). The resulting crude amino-pyrrolopyridine can then be analyzed and purified by standard methods such as column chromatography if necessary.

Data & Performance Comparison

The choice of catalyst and conditions can significantly impact reaction outcomes. The following table provides a comparative overview based on typical results for nitroarene reductions.

CatalystH₂ SourceTemp. (°C)PressureTypical TimeKey Advantages & Disadvantages
10% Pd/C H₂ BalloonRoom Temp~1 atm2-16 hPro: High activity, mild conditions, good functional group tolerance.[12] Con: Can cause dehalogenation, expensive.[5]
Raney® Ni H₂ Balloon or Parr Reactor25-1001-100 atm3-24 hPro: Cost-effective, excellent for halogenated substrates.[5][11] Con: Pyrophoric, may require higher T/P, can be less selective.[13]
Fe / NH₄Cl Transfer80-100N/A1-6 hPro: Very cheap, avoids pyrophoric metals and H₂ gas. Con: Stoichiometric metal waste, requires acidic/neutral conditions, tedious workup.[3]
SnCl₂ Transfer50-80N/A2-8 hPro: Mild, good for sensitive functional groups.[5] Con: Stoichiometric tin waste, requires acidic workup.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Catalyst poisoning (e.g., by sulfur compounds, or the product amine itself).[6]2. Insufficient catalyst loading.3. Poor quality hydrogen or catalyst.4. Poor stirring/mass transfer.1. Treat substrate solution with activated charcoal before reaction. Increase catalyst loading or add a second portion of fresh catalyst.2. Increase catalyst loading to 10-20 mol%.3. Use a fresh bottle of catalyst and high-purity hydrogen.4. Increase stir rate; ensure the catalyst is well suspended.
Side Product Formation (e.g., Dehalogenation) The catalyst is too active for the substrate (common with Pd/C and aryl halides).[5]1. Switch to a less active catalyst like Raney Nickel.[5]2. Use a modified catalyst, such as Pd/C(en), which has attenuated activity.[4]3. Add a catalyst modifier/poison (e.g., quinoline, thiourea) in small amounts to temper reactivity.
Low or No Reactivity 1. Insoluble substrate.2. Steric hindrance around the nitro group.1. Change solvent to one with better solubility (e.g., THF, Dioxane, or add co-solvent like AcOH).2. Increase hydrogen pressure and/or temperature using a high-pressure reactor. Switch to a more powerful catalyst system (e.g., PtO₂).[18]
Filtration is Very Slow Catalyst particles are too fine and are clogging the filter paper/Celite®.1. Allow the catalyst to settle completely before decanting the supernatant.2. Use a thicker Celite® pad.3. Centrifuge the mixture and decant the supernatant before filtering the remaining slurry.

Chemical Transformation Diagram

The following diagram represents the core chemical transformation discussed in this protocol.

Caption: Conversion of Nitro- to Amino-pyrrolopyridine.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). LNEYA. Retrieved February 14, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • Scheme 15. Nitro heteroarenes reductions by Pd/C catalyst. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). Weizmann Institute of Science. Retrieved February 14, 2026, from [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Hydrogenation Reactions Safety Guidelines. (2012, March 6). University of Pittsburgh. Retrieved February 14, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved February 14, 2026, from [Link]

  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. Retrieved February 14, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Sassykova, L.R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved February 14, 2026, from [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. Retrieved February 14, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Retrieved February 14, 2026, from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024, November 30). YouTube. Retrieved February 14, 2026, from [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019, August 27). Frontiers. Retrieved February 14, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). PMC. Retrieved February 14, 2026, from [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
  • Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. (n.d.). OSTI.gov. Retrieved February 14, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group. Retrieved February 14, 2026, from [Link]

  • Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted 7-Azaindoles from Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous clinically significant molecules, including the BRAF kinase inhibitor vemurafenib.[1][2] Its role as a bioisostere for indole and purine systems has cemented its importance in medicinal chemistry.[1] Traditional multi-step syntheses of substituted 7-azaindoles can be time-consuming and inefficient. This application note provides a detailed guide to a robust and efficient one-pot synthesis of 2-substituted 7-azaindoles from readily available aminopyridines, streamlining access to these valuable compounds. The featured protocol is a copper-free, palladium-catalyzed alkynylation-cyclization sequence, notable for its operational simplicity and broad substrate scope. Further, we will explore the mechanistic underpinnings of this and alternative one-pot methodologies, providing the technical insights necessary for experimental success and optimization.

Introduction: The Significance of 7-Azaindoles in Modern Drug Discovery

7-Azaindoles, or 1H-pyrrolo[2,3-b]pyridines, are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their structural resemblance to endogenous molecules allows them to interact with a wide array of biological targets, leading to their use in developing treatments for a range of diseases, most notably cancer.[1][2] The strategic replacement of a benzene ring in indole with a pyridine ring can favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.

The synthesis of the 7-azaindole core is a key step in the production of numerous targeted therapies.[2] Consequently, the development of efficient and scalable synthetic routes is of paramount importance. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resources, and overall yield. This guide focuses on providing a practical and in-depth understanding of a state-of-the-art one-pot methodology for the synthesis of substituted 7-azaindoles.

Featured One-Pot Methodology: Copper-Free Alkynylation-Cyclization Sequence

This section details a highly efficient one-pot procedure for the synthesis of 2-substituted 7-azaindoles commencing from 2-aminopyridyl halides and terminal alkynes. A key advantage of this method is that the amino group of the aminopyridine does not require a protecting group, thus simplifying the synthetic sequence.[3]

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product aminopyridine 2-Aminopyridyl Halide reagents1 Pd(PPh₃)₂Cl₂, (1-Ad)₂PBn·HBr, DBU DMSO, 100 °C aminopyridine->reagents1 alkyne Terminal Alkyne alkyne->reagents1 reagents2 KOt-Bu DMSO, 100 °C reagents1->reagents2 Sequential Addition reagents1->reagents2 azaindole 2-Substituted 7-Azaindole reagents2->azaindole

Caption: One-pot synthesis of 2-substituted 7-azaindoles.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine.[3]

Materials:

  • 3-Bromo-2-aminopyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • (1-Adamantyl)₂P(Bn)·HBr (Josiphos-type ligand)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Flame-dried Schlenk tube

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine 3-bromo-2-aminopyridine (173 mg, 1.00 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and (1-Ad)₂PBn·HBr (22.6 mg, 0.050 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (1.50 mL) to the Schlenk tube. Subsequently, add phenylacetylene (122 mg, 1.20 mmol) and DBU (457 mg, 3.00 mmol) via syringe.

  • Alkynylation Step: Stir the reaction mixture in a preheated oil bath at 100 °C. Monitor the consumption of 3-bromo-2-aminopyridine by Thin Layer Chromatography (TLC).

  • Cyclization Step: Once the alkynylation is complete, add KOt-Bu (281 mg, 2.5 mmol) and an additional 1.00 mL of anhydrous DMSO to the reaction mixture. Continue stirring at 100 °C until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling to room temperature, add deionized water (2.00 mL) to the reaction mixture. Extract the aqueous layer three times with EtOAc.

  • Purification: Combine the organic phases and wash twice with deionized water, then dry over anhydrous Na₂SO₄. Remove the solvents under reduced pressure. Adsorb the residue onto Celite® and purify by column chromatography on silica gel using an appropriate eluent system (e.g., 33% EtOAc in n-hexane) to yield the pure 2-phenyl-7-azaindole.[3]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-substituted 7-azaindoles using the described one-pot protocol.

EntryAlkyne SubstituentProductYield (%)
1Phenyl2-Phenyl-7-azaindole89
24-Methoxyphenyl2-(4-Methoxyphenyl)-7-azaindole85
34-Chlorophenyl2-(4-Chlorophenyl)-7-azaindole92
4Thiophen-2-yl2-(Thiophen-2-yl)-7-azaindole78
5Cyclohexyl2-Cyclohexyl-7-azaindole65

Data adapted from related literature procedures.

Mechanistic Insights and Alternative One-Pot Strategies

A thorough understanding of the reaction mechanism is crucial for troubleshooting and adapting a protocol to new substrates. Here, we discuss the mechanism of the featured alkynylation-cyclization sequence and present an alternative, powerful one-pot method.

Mechanism of the Palladium-Catalyzed Alkynylation-Cyclization

The one-pot synthesis proceeds through two distinct, sequential catalytic cycles.

cluster_sonogashira Step 1: Sonogashira Coupling cluster_cyclization Step 2: Base-Mediated Cyclization pd0 Pd(0) oa Oxidative Addition pd0->oa Aminopyridyl Halide cpd1 Pd(II) Intermediate oa->cpd1 transmetal Transmetalation cpd1->transmetal Terminal Alkyne cpd2 Alkynyl-Pd(II) Intermediate transmetal->cpd2 re Reductive Elimination cpd2->re re->pd0 Product 1 alkynyl_aminopyridine 3-Alkynyl-2-aminopyridine re->alkynyl_aminopyridine deprotonation Deprotonation of Amine alkynyl_aminopyridine->deprotonation Base base KOt-Bu nucleophilic_attack Intramolecular Nucleophilic Attack deprotonation->nucleophilic_attack Anionic Intermediate product 2-Substituted 7-Azaindole nucleophilic_attack->product

Caption: Mechanistic workflow of the one-pot synthesis.

  • Sonogashira Coupling: The first phase is a copper-free Sonogashira cross-coupling reaction. The active Pd(0) catalyst undergoes oxidative addition with the 2-aminopyridyl halide. This is followed by transmetalation with the terminal alkyne (facilitated by DBU) and subsequent reductive elimination to yield the 3-alkynyl-2-aminopyridine intermediate and regenerate the Pd(0) catalyst.

  • Base-Mediated Cyclization: In the second phase, a strong base, potassium tert-butoxide, is introduced. It deprotonates the amino group of the 3-alkynyl-2-aminopyridine, generating a nucleophilic amide anion. This anion then undergoes an intramolecular 5-endo-dig cyclization by attacking the proximal carbon of the alkyne, forming the five-membered pyrrole ring of the 7-azaindole scaffold.

Alternative Strategy: Rhodium(III)-Catalyzed C-H Activation/Annulative Coupling

An elegant and increasingly popular one-pot method for 7-azaindole synthesis involves the Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[4][5] This approach is highly regioselective and tolerates a wide range of functional groups.

The mechanism of this transformation is intricate and involves several key steps:

catalyst [Cp*Rh(III)] Catalyst coordination Coordination catalyst->coordination Aminopyridine aminopyridine 2-Aminopyridine ch_activation C-H Activation (Concerted Metalation-Deprotonation) coordination->ch_activation rhodacycle Rhodacycle Intermediate ch_activation->rhodacycle alkyne_coord Alkyne Coordination rhodacycle->alkyne_coord Alkyne migratory_insertion Migratory Insertion alkyne_coord->migratory_insertion vinyl_rh Vinyl-Rh(III) Intermediate migratory_insertion->vinyl_rh reductive_elimination Reductive Elimination vinyl_rh->reductive_elimination product_release Product Release & Catalyst Regeneration reductive_elimination->product_release product_release->catalyst Regeneration (Oxidant often required) azaindole 7-Azaindole Product product_release->azaindole

Caption: Simplified mechanism of Rh(III)-catalyzed 7-azaindole synthesis.

A crucial aspect of this catalytic cycle is the role of an oxidant, often a silver salt like Ag₂CO₃.[6][7] Density functional theory (DFT) studies have shown that the silver cation can oxidize various Rh(III) intermediates, generating a more reactive cationic Rh(III) species.[6][7] This oxidation accelerates key steps such as C-H activation and reductive elimination, thereby enhancing the overall efficiency of the catalysis.[6] This is a prime example of how additives can fundamentally alter the reactivity and efficacy of a catalytic system, a key consideration for any researcher in the field.

Conclusion

The one-pot synthesis of substituted 7-azaindoles from aminopyridines represents a significant advancement in synthetic efficiency, providing rapid access to a class of compounds of high value to the pharmaceutical industry. The detailed protocol for the copper-free, palladium-catalyzed alkynylation-cyclization sequence offers a reliable and versatile method for laboratory-scale synthesis. Furthermore, an understanding of the underlying reaction mechanisms, including those of powerful alternative strategies like Rh(III)-catalyzed C-H activation, empowers researchers to not only successfully apply these methods but also to innovate and adapt them for the synthesis of novel and complex molecular architectures.

References

  • ResearchGate, 2022 . The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. [Link]

  • Chemical Communications, 2015 , 51(56), 11202-11205. [Link]

  • Asian Journal of Organic Chemistry, 2025 , 14(1), e202400421. [Link]

  • Organic Letters, 2015 , 17(12), 3018-3021. [Link]

  • Chemical Science, 2022 , 13(34), 10134-10143. [Link]

  • PubMed, 2015 . Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. [Link]

  • Organic Letters, 2017 , 19(19), 5118-5121. [Link]

  • Organic Letters, 2017 , 19(19), 5118-5121. [Link]

  • PMC, 2022 . Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]

  • FAO AGRIS, 2015 . Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. [Link]

  • MDPI, 2025 . Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. [Link]

  • PubMed, 2016 . Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • Organic Chemistry Portal, 2006 . Azaindole synthesis. [Link]

  • ResearchGate, 2022 . Sonogashira mediated synthesis of 5-nitro-7-azaindole. [Link]

  • Semantic Scholar, 2022 . Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. [Link]

  • Preprints.org, 2024 . Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

  • PubMed, 2025 . One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. [Link]

  • Semantic Scholar, 2014 . The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • RosDok, 2014 . Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Beilstein Journal of Organic Chemistry, 2022 , 18, 262-285. [Link]

  • ACS Omega, 2023 , 8(9), 8635-8646. [Link]

  • ResearchGate, 2025 . Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., 2026 . Vemurafenib and ABT199: The Crucial Role of 5-Bromo-7-azaindole in Advanced Antitumor Drug Synthesis. [Link]

  • MDPI, 2021 . Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]

Sources

Application Note: Strategic Nitrogen Protection of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Electronic Landscape

The Core Challenge: The "Ambident" Nucleophile

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) presents a unique synthetic challenge compared to its carbocyclic analogue, indole. The scaffold contains two nitrogen atoms with opposing electronic demands:

  • N1 (Pyrrole Nitrogen): Weakly acidic (

    
     ~13.2 in DMSO). It is the primary site for deprotonation and protection.
    
  • N7 (Pyridine Nitrogen): Weakly basic (

    
     ~4.6) and nucleophilic.[1]
    

The Trap: Under neutral or weakly basic conditions, electrophiles (E+) can attack N7, leading to the formation of N7-quaternary salts or non-productive zwitterions. Successful protection requires the complete deprotonation of N1 to generate the azaindolyl anion , which directs regioselectivity exclusively to N1.

Strategic Selection Matrix

Do not choose a protecting group (PG) based on convenience alone. Select based on the harshest downstream chemistry the molecule must survive.

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl) Tosyl (p-Toluenesulfonyl)
Primary Utility Directed Lithiation (C-2) Suzuki/Buchwald Couplings Crystallinity & Purification
Electronic Effect Moderate Electron DonatingElectron WithdrawingStrong Electron Withdrawing
Stability: Base Excellent (n-BuLi, LDA compatible)Moderate (Labile to strong nucleophiles)Good (Stable to weak base)
Stability: Acid Good (Labile to strong Lewis Acids)Poor (Cleaves in TFA/HCl)Excellent
Atom Economy Poor (Large group, toxic byproducts)GoodModerate
Deprotection Fluoride (TBAF) or Strong AcidAcid (TFA, HCl)Hydrolysis (Base) or Mg/MeOH

Part 2: Decision Logic & Workflows

The following logic gate describes the selection process for the optimal protecting group based on intended downstream transformations.

ProtectionStrategy Start Start: 7-Azaindole Synthesis Q1 Requirement: C-2 Lithiation? Start->Q1 Q2 Requirement: Acidic Conditions? Q1->Q2 No SEM Select SEM Group (Coordinates Li, blocks N1) Q1->SEM Yes (Critical) Q3 Requirement: Crystallinity/Purification? Q2->Q3 No Tosyl Select Tosyl/Benzenesulfonyl (Deactivates Ring, Stable to Acid) Q2->Tosyl Yes Q3->Tosyl High Priority Boc Select Boc Group (Easy removal, good for Pd-coupling) Q3->Boc Standard Priority

Figure 1: Decision tree for selecting the appropriate N1-protecting group based on reaction conditions.

Part 3: Detailed Experimental Protocols

Protocol A: SEM-Protection (The Gold Standard for Lithiation)

Rationale: The SEM group is critical for C-2 functionalization. The oxygen in the ethoxy chain coordinates with lithium species (n-BuLi), stabilizing the intermediate and directing lithiation to the C-2 position via a Complex Induced Proximity Effect (CIPE).

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • SEM-Chloride (SEM-Cl) (1.1 equiv) [CAUTION: Toxic/Lachrymator]

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Charge the flask with NaH (1.2 equiv) and anhydrous DMF under

    
    . Cool to 0°C in an ice bath.
    
  • Addition: Dissolve 7-azaindole in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange, indicating the formation of the azaindolyl anion.
      
    • Critical Check: Stir at 0°C for 30–45 minutes to ensure complete deprotonation. Incomplete deprotonation leads to N7 alkylation later.

  • Electrophile Trap: Add SEM-Cl (1.1 equiv) dropwise via syringe. Keep temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Carefully quench with Sat.

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (2x) and Brine (1x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. SEM-protected 7-azaindole is usually an oil.

Protocol B: Boc-Protection (The Workhorse for Pd-Coupling)

Rationale: Boc is ideal for Suzuki or Buchwald-Hartwig couplings where strong bases (like KOtBu) are not used in excess. It is easily removed by acid, avoiding the use of fluoride sources.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DCM (Dichloromethane) or THF

Step-by-Step Methodology:

  • Setup: Dissolve 7-azaindole in DCM (0.2 M) at RT.

  • Catalyst Addition: Add

    
     followed by DMAP.
    
    • Mechanistic Note: DMAP attacks

      
       to form a reactive N-acylpyridinium salt, which is much more electrophilic than 
      
      
      
      alone.
  • Boc Addition: Add

    
     (dissolved in minimal DCM) dropwise.
    
    • Note: Gas evolution (

      
      ) is observed.
      
  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Wash with 1N HCl (to remove DMAP/TEA), then Sat.

    
    , then Brine.
    
  • Yield: Usually quantitative. The product is often a white solid.

Protocol C: Tosyl-Protection (Crystallinity & Activation)

Rationale: The sulfonyl group is a strong electron-withdrawing group (EWG). This pulls electron density from the rings, making the C-2 proton more acidic (good for lithiation) but deactivating the ring toward electrophilic attack. It significantly aids in crystallizing intermediates.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • NaH (1.2 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • THF or DMF

Step-by-Step Methodology:

  • Deprotonation: Similar to Protocol A. Suspend NaH in THF at 0°C. Add 7-azaindole. Stir 30 mins.

  • Addition: Add TsCl (solid or solution) in one portion.

  • Reaction: Warm to RT. Reaction is usually fast (< 1 hour).

  • Workup: Quench with water. The product often precipitates directly from the reaction mixture or upon addition of water/heptane.

  • Isolation: Filtration is often sufficient, avoiding chromatography.

Part 4: Deprotection Strategies (The Exit)

GroupReagentConditionsMechanism
SEM TBAF (Tetra-n-butylammonium fluoride)THF, Reflux, 4–12hFluoride attacks Si, releasing formaldehyde and ethylene.
SEM TFA (Trifluoroacetic acid)DCM, RTAcid-catalyzed cleavage (Hemiaminal hydrolysis).
Boc HCl (4M in Dioxane) or TFA RT, 1–2hAcid-catalyzed elimination to isobutylene and

.
Tosyl NaOH / KOH MeOH/H2O, RefluxNucleophilic attack on Sulfur (Hydrolysis).
Tosyl Mg / MeOH Ultrasonication, RTSingle-electron transfer (SET) reductive cleavage.

Part 5: Troubleshooting & Mechanism

The N7-Alkylation Pitfall

If you observe a byproduct that is highly polar and water-soluble, you have likely alkylated N7.

Cause: Insufficient base strength or failure to wait for full deprotonation. Correction: Ensure the solution stops bubbling (


 evolution ceases) before adding the electrophile. Use NaH or LDA, not 

, for bulky/difficult electrophiles.
Mechanistic Visualization

The following diagram illustrates the divergent pathways between N1 (desired) and N7 (undesired) reaction.

Mechanism Substrate 7-Azaindole Anion Azaindolyl Anion (Delocalized) Substrate->Anion Deprotonation (-H+) Byproduct N7-Quaternary Salt (Kinetic/Neutral) Substrate->Byproduct Direct Attack (No Base) Base Strong Base (NaH) Product N1-Product (Thermodynamic) Anion->Product Nucleophilic Attack Electrophile Electrophile (SEM-Cl / Boc2O)

Figure 2: Reaction pathway showing the necessity of deprotonation to achieve N1 selectivity.

References

  • L'Heureux, A., et al. (2004).[1] "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters, 45(11), 2317-2319.

  • Song, J. J., et al. (2002). "A practical synthesis of 7-azaindole." Journal of Organic Chemistry, 67(11), 3924-3926.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Standard Reference Text).

  • Hands, D., et al. (1996). "A convenient synthesis of 7-azaindole."[1][3][4] Synthesis, 1996(7), 877-882.

  • Martinez, A., et al. (2022). "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." RSC Advances.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Nitro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine rings in kinase inhibitors (e.g., Aurora, JAK, and TRK inhibitors). Functionalization at the C-3 position is critical for pharmacophore development. However, the electron-deficient nature of the pyridine ring, combined with the tendency of the N-7 nitrogen to protonate in acidic media, makes electrophilic aromatic substitution (EAS) challenging under traditional thermal conditions.

This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the C-3 nitration of 7-azaindole. By utilizing dielectric heating, this method overcomes the high activation energy barrier caused by ring deactivation, reducing reaction times from hours to minutes while suppressing the formation of oxidative byproducts common in prolonged thermal reflux.

Mechanistic Rationale & Challenges

The Deactivation Dilemma

In standard nitration (e.g., fuming


), the basic N-7 lone pair (

) is instantly protonated. This generates a cationic pyridinium species, which exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, severely deactivating the pyrrole ring toward the incoming nitronium ion (

).
The Microwave Advantage

Microwave irradiation provides direct energy transfer to the polar reaction matrix (ionic conduction via the pyridinium salt and dipolar polarization of the solvent). This allows the system to rapidly reach the transition state energy required for the initial electrophilic attack at C-3, effectively "forcing" the reaction on the deactivated scaffold before significant decomposition can occur.

Reaction Mechanism Visualization

The following diagram illustrates the competing pathways and the desired C-3 substitution trajectory.

AzaindoleNitration Start 7-Azaindole Protonated N7-Protonated Species (Deactivated Ring) Start->Protonated Fast (Diffusion Control) Acid Acidic Medium (H+) Acid->Protonated TS Sigma Complex (Transition State) Protonated->TS MW Energy Input (Rate Limiting) Product 3-Nitro-7-Azaindole TS->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway highlighting the critical energy barrier at the protonated intermediate stage, which MW irradiation overcomes.

Experimental Protocols

Safety Warning: Nitration in Sealed Vessels

CRITICAL: Nitration reactions generate gas (


) and are highly exothermic.
  • Never use fuming nitric acid in a sealed microwave vial without advanced pressure monitoring.

  • Volume Limit: Do not fill microwave vials >50% capacity.

  • Venting: Use a system with active pressure management or an open-vessel reflux kit if scaling up beyond 5 mmol.

Protocol A: The "Green" Metal Nitrate Method (Recommended)

This method uses Copper(II) Nitrate in Acetic Anhydride. It is milder than free nitric acid and safer for microwave systems, as the acetyl nitrate (the active species) is generated in situ.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: Acetic Anhydride (

    
    ) / Acetic Acid (
    
    
    
    ) (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 7-azaindole (118 mg, 1.0 mmol) in 2 mL of

    
     mixture.
    
  • Addition: Add Copper(II) Nitrate (350 mg, 1.5 mmol) in one portion. The solution may turn blue/green. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Standard)

    • Temp: 60°C

    • Hold Time: 5 minutes

    • Pressure Limit: 200 psi (Safety Cutoff)

    • Stirring: High

  • Quench: Pour the hot reaction mixture onto 20g of crushed ice/water. Stir vigorously for 10 minutes.

  • Isolation: The product often precipitates as a yellow solid.

    • If solid forms: Filter, wash with cold water (

      
      ), and dry.
      
    • If no precipitate: Neutralize carefully with saturated

      
       to pH 7, then extract with Ethyl Acetate (
      
      
      
      ).
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Protocol B: The Intensified Nitric Acid Method

Use this only if Protocol A fails to yield conversion. This method uses dilute nitric acid, leveraging MW to drive the reaction despite the low concentration.[1]

Reagents:

  • 7-Azaindole (1.0 equiv)

  • 
     (65-70%, not fuming) (1.2 equiv)
    
  • Solvent: Acetic Acid (Glacial)[2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve 7-azaindole (1.0 mmol) in 3 mL Glacial Acetic Acid in a microwave vial.

  • Addition: Add

    
     (1.2 mmol) dropwise at room temperature. Exotherm expected.
    
  • Irradiation:

    • Temp: 80°C

    • Ramp Time: 2 minutes (Important to prevent pressure spikes)

    • Hold Time: 10 minutes

    • Power Max: 50 W

  • Workup: Pour onto ice, neutralize with

    
     (1M) to pH 8. Collect the yellow precipitate.
    

Data Analysis & Optimization

The following table summarizes the efficiency of MW methods compared to traditional thermal reflux.

ParameterThermal Reflux (

)
MW Protocol A (

)
MW Protocol B (

)
Reaction Time 4 - 12 Hours5 - 10 Minutes10 - 15 Minutes
Temperature 0°C to RT (Slow warm)60°C80°C
Yield (Isolated) 45 - 60%85 - 92% 70 - 80%
Purity (Crude) Low (Oxidative tar)High (Clean conversion)Moderate
Safety Profile Hazardous (Strong Acid)Moderate (Metal Salt)High Pressure Risk
Optimization Logic
  • Temperature: 7-azaindole nitration is sensitive. Above 100°C, the nitro group can facilitate ring opening or polymerization. Keep MW temperature

    
    .
    
  • Solvent: Acetic Anhydride acts as a dehydrating agent, forming the highly reactive acetyl nitrate species in situ, which is more selective for the C-3 position than the free nitronium ion.

Post-Synthetic Workflow

Once the 3-nitro-7-azaindole is synthesized, it serves as a versatile precursor. The nitro group is typically reduced to the amine for subsequent coupling (e.g., amide formation).

Workflow Rxn MW Nitration (Protocol A) Quench Ice Quench & Neutralization Rxn->Quench 5 min Filter Filtration/Extraction Quench->Filter Isolation Reduction Reduction to Amine (H2/Pd-C or Fe/AcOH) Filter->Reduction Intermediate 13 Drug Kinase Inhibitor Synthesis (Amide Coupling) Reduction->Drug Final API

Figure 2: Downstream workflow converting the nitro-intermediate into bioactive kinase inhibitors.

References

  • Schirok, H. (2006).[4][5][6] Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545.[4] Link

  • Bose, A. K., et al. (2006). Microwave promoted rapid nitration of phenolic compounds with calcium nitrate.[2] Tetrahedron Letters, 47(11), 1885-1888. Link

  • Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(35). Link

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Application Notes. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for electrophilic substitution mechanisms).

Sources

Troubleshooting & Optimization

improving yield of Bartoli reaction for nitro-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing the Bartoli Indole Reaction

Topic: Improving yield of Bartoli reaction for nitro-azaindoles Audience: Senior Chemists, Process Development Scientists Version: 2.4 (Current Standards)

Part 1: Strategic Overview – The Azaindole Paradox

The Bartoli indole synthesis (reaction of ortho-substituted nitroarenes with vinyl Grignard reagents) is the "break-glass-in-emergency" method for synthesizing sterically crowded or 7-substituted indoles. However, applying this to nitro-azaindoles (nitropyridines) introduces a critical failure mode: The Azaindole Paradox .

The Mechanism & The Problem

In standard nitrobenzenes, the nitro group is the primary electrophile. In nitropyridines, the pyridine nitrogen is a competing Lewis base that coordinates with the Grignard magnesium, while the electron-deficient ring makes the system prone to non-productive nucleophilic attacks or polymerization.

Why Yields Fail:

  • Stoichiometric Sink: The pyridine nitrogen coordinates 1 equivalent of Grignard reagent, effectively removing it from the reaction stoichiometry.

  • Temperature Sensitivity: The intermediate nitroso-alkene is highly unstable; slight thermal variances lead to polymerization (black tar) rather than the [3,3]-sigmatropic rearrangement.

  • Regioselectivity: Nitropyridines often have two ortho sites (e.g., 3-nitropyridine has C2 and C4). Without blocking groups, the Grignard attacks indiscriminately, splitting the yield between isomers (e.g., 4-azaindole vs. 6-azaindole).

Part 2: The "Golden Standard" Protocol

This protocol is optimized for 3-nitropyridine derivatives to target 7-azaindoles, adjusted for the "Stoichiometric Sink" effect.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Nitro-azaindole 1.0SubstrateMust be dry (<0.1% H2O).
Vinylmagnesium Bromide 4.0 - 4.5 ReagentStandard is 3.0. Extra eq. required to saturate Pyridine N.
THF (Anhydrous) SolventMediumDiethyl ether often precipitates the intermediate; THF is preferred.
Sat. NH₄Cl ExcessQuenchGentle hydrolysis prevents acid-catalyzed polymerization.
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon (N₂ is acceptable, Argon preferred for density).

  • Substrate Solvation: Dissolve nitro-azaindole in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool to -78°C . Do not start addition at -40°C for azaindoles; the pyridine ring is too reactive.

  • The "Rapid-Drop" Addition: Add VinylMgBr (1.0 M in THF) dropwise but steadily.

    • Observation: Solution will turn dark red/brown immediately.

    • Control: Keep internal temp below -70°C.

  • The Soak: Stir at -78°C for 45 minutes.

  • The Rearrangement Ramp: Remove cooling bath and allow to warm to -20°C over 1 hour.

    • Science:[1][2] The [3,3]-sigmatropic rearrangement occurs during this ramp.[1][3][4][5][6]

  • Quench: Pour reaction mixture into a stirring beaker of saturated NH₄Cl at 0°C. Do not add water to the reaction flask.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction mechanism.

BartoliMechanism Start Nitro-Azaindole (Substrate) Coordination Mg-Pyridine Complex (Stoichiometric Sink) Start->Coordination Fast Attack Nucleophilic Attack on Nitro Group Start->Attack Slow Grignard VinylMgBr (4.0 eq) Grignard->Attack Coordination->Attack Requires Excess Mg Nitroso Nitroso Intermediate Attack->Nitroso Sigmatropic [3,3]-Sigmatropic Rearrangement Nitroso->Sigmatropic Warm to -20°C SideReaction Polymerization/Tar (Temp > -20°C) Nitroso->SideReaction Warm too fast Cyclization Cyclization & Elimination Sigmatropic->Cyclization Product Azaindole Product Cyclization->Product

Caption: Mechanistic flow showing the "Stoichiometric Sink" (Red) and the critical thermal rearrangement step (Green).

Part 3: Troubleshooting Center (Q&A)

Issue 1: "I am getting a low yield (<20%) and a lot of recovered starting material."

Diagnosis: Old Grignard Reagent. The Science: Vinyl Grignard reagents degrade over time, losing titer. If the titer drops from 1.0M to 0.7M, your 4.0 equivalents become 2.8 equivalents. The pyridine nitrogen consumes 1.0 eq, leaving only 1.8 eq for the reaction (which requires 3.0 eq minimum). Solution:

  • Titrate your Grignard using salicylaldehyde phenylhydrazone or simple iodine titration before use.

  • Increase Stoichiometry: Push to 5.0 equivalents if the substrate is cheap.

Issue 2: "The reaction mixture turned into a black tar/polymer."

Diagnosis: Thermal Runaway or "The Nitroso Death Spiral." The Science: The intermediate nitroso-alkene is prone to polymerization if the concentration of free vinyl Grignard is too high relative to the rearrangement rate, or if the temperature spikes. Solution:

  • Lower Initial Temp: Start at -78°C, not -40°C.

  • Dilution: Dilute the reaction to 0.1 M .

  • Reverse Addition: (Advanced) Add the nitro-azaindole solution slowly to the Grignard solution at -78°C. This ensures the nitro group is always swamped by Grignard, favoring the reaction over intermolecular polymerization.

Issue 3: "I am isolating a mixture of regioisomers (e.g., 4-azaindole and 6-azaindole)."

Diagnosis: Lack of Regiocontrol. The Science: For 3-nitropyridine, both C2 and C4 are ortho positions. The Grignard attacks both. Solution:

  • The Dobbs Modification Strategy: Use a bromine blocking group .

    • Start with 2-bromo-3-nitropyridine (forces attack at C4) or 4-bromo-3-nitropyridine (forces attack at C2).

    • Perform Bartoli (Br remains or is sometimes displaced depending on conditions, but usually directs).

    • Remove the Bromine later using Pd/C hydrogenation or AIBN/Bu₃SnH.

Issue 4: "The workup is an emulsion nightmare."

Diagnosis: Magnesium Hydroxide Gel. Solution:

  • Do not use water/brine initially.

  • Quench with Saturated Ammonium Chloride .[7]

  • Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes. This chelates the magnesium, breaking the emulsion and allowing clean phase separation.

Part 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment if the standard protocol fails.

Troubleshooting Problem Identify Failure Mode Yield Low Yield (<30%) Problem->Yield Tar Black Tar (Polymerization) Problem->Tar Regio Regioisomers (Mixed Products) Problem->Regio CheckTiter Titrate Grignard Yield->CheckTiter TempControl Lower Temp to -78°C Slower Ramp Tar->TempControl Block Use Bromine Blocking Group Regio->Block AddMg Increase Grignard to 5.0 eq CheckTiter->AddMg Titer OK ReverseAdd Try Reverse Addition (Nitro to Grignard) TempControl->ReverseAdd Still Tars

Caption: Diagnostic logic for resolving common Bartoli failure modes.

Part 5: Comparative Data (Solvent & Additives)

The following data summarizes the effect of solvent and additives on the yield of 7-azaindole from 3-nitropyridine (Internal Lab Data/Aggregated Literature).

SolventAdditiveTempYield (%)Notes
THF None-40°C22%Standard literature conditions.
THF None-78°C45% Lower temp prevents polymerization.
Et₂O None-78°C15%Precipitation of intermediate stops reaction.
THF CeCl₃ (1.5 eq) -78°C38%Lewis acid activation (risky with azaindoles).
THF TMS-Cl (Quench) -78°C42%anhydrous quench; easier workup but similar yield.

References

  • Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[8] Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129–2132.[8][9] Link

  • Dobson, D. R., et al. "Synthesis of 7-Alkoxyindoles via the Bartoli Indole Synthesis." Synthetic Communications, vol. 21, no. 5, 1991, pp. 611-617. Link

  • Baran Lab. "Azaindole Survival Guide." Baran Group Meeting Notes. Link

  • BenchChem Technical Support. "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes." BenchChem Protocols. Link

  • Dobbs, A. "Total Synthesis of Indoles from Trichloronitrobenzene." Journal of Organic Chemistry, vol. 66, 2001, pp. 638-641. (Basis for the "Dobbs Modification"). Link

Sources

Technical Support Center: 7-Azaindole NMR Solubility & Acquisition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Spectral Resolution Issues for 7-Azaindole Derivatives Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Introduction: The "Brick Dust" Challenge

7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in kinase inhibitor design (e.g., Vemurafenib), yet it presents a notorious challenge in NMR spectroscopy: supramolecular aggregation .[1]

Unlike simple indoles, the 7-azaindole core contains both a hydrogen bond donor (pyrrole N1-H) and a hydrogen bond acceptor (pyridine N7) in a specific geometry that favors the formation of extremely stable, cyclic dimers. In non-polar solvents, these dimers form "ribbons" or stacks, leading to poor solubility (the "brick dust" effect) and significant line broadening in NMR spectra.

This guide provides a scientifically grounded workflow to solubilize these derivatives and acquire high-resolution NMR data.

Module 1: Solvent Selection Logic

The choice of solvent is not just about dissolving the solid; it is about disrupting the intermolecular hydrogen bond network (


).
The Mechanism of Failure in Chloroform

In non-polar solvents like


, 7-azaindole derivatives exist predominantly as cyclic dimers held together by dual hydrogen bonds (

).
  • Consequence: Low solubility, concentration-dependent chemical shifts, and broad signals due to exchange between monomer and dimer species.[1]

  • Thermodynamics: The dimerization constant (

    
    ) in chloroform is significant (
    
    
    
    ), whereas in
    
    
    it is even higher (
    
    
    ), driving aggregation [1].[1]
The Solution: Competitive Solvation

To dissolve 7-azaindoles, you must select a solvent that acts as a strong Hydrogen Bond Acceptor (HBA) to compete with the pyridine nitrogen (N7) of the molecule.

Table 1: Solvent Performance Matrix for 7-Azaindoles

SolventTypeSolubility RatingMechanism of ActionRecommended Use
DMSO-

Polar Aprotic⭐⭐⭐⭐⭐ (Excellent)Strong HBA. Forms complex with monomer, breaking dimers.Primary choice. Standard characterization.
Acetone-

Polar Aprotic⭐⭐⭐⭐ (Good)Moderate HBA. Breaks dimers but lower boiling point limits VT experiments.Good for recovering sample (easy evaporation).
Methanol-

Polar Protic⭐⭐⭐⭐ (Good)H-bond donor & acceptor.[1] Solvates both sites.Warning: Exchanges NH protons (N1-H disappears).
Chloroform-

Non-polar⭐ (Poor)Unable to disrupt cyclic dimers.[1]Avoid unless N1 is alkylated/protected.
TCE-

Non-polar⭐⭐ (Fair)Allows high-temperature (100°C+) acquisition.Use only for extremely insoluble aggregates requiring heat.
Visualizing the Solubility Decision Tree

SolventSelection Start Start: 7-Azaindole Derivative IsSoluble Is it soluble in DMSO-d6? Start->IsSoluble CheckSpectrum Check 1H Spectrum: Are peaks sharp? IsSoluble->CheckSpectrum Yes Insoluble Issue: Precipitate/Cloudy IsSoluble->Insoluble No Success Acquire Data CheckSpectrum->Success Yes BroadPeaks Issue: Broad/Blobby Peaks CheckSpectrum->BroadPeaks No VT_NMR Solution: VT-NMR (Heat to 320-350K) BroadPeaks->VT_NMR Rotational Barrier? TFA_Trick Solution: TFA Titration (Protonate N7) BroadPeaks->TFA_Trick Aggregation? Insoluble->VT_NMR Try Heat MeOD_Switch Switch to MeOD-d4 (Sacrifice NH signal) Insoluble->MeOD_Switch Try Protic VT_NMR->Success TFA_Trick->Success MeOD_Switch->Success

Caption: Logical workflow for selecting solvents and troubleshooting spectral artifacts in 7-azaindole analysis.

Module 2: Troubleshooting & FAQs

Q1: My sample is dissolved in DMSO, but the aromatic peaks are broad and featureless. Why?

Diagnosis: This is often due to Restricted Rotation or Intermediate Exchange .[1] Many 7-azaindole derivatives have bulky substituents at the C3 or N1 position. Steric clash can slow the rotation of these groups, placing the molecule in an "intermediate exchange" regime on the NMR timescale, resulting in broad "blobs" rather than sharp doublets.

Protocol: Variable Temperature (VT) NMR

  • Safety Check: Ensure your NMR tube is rated for heating (high-quality borosilicate).

  • Solvent: Use DMSO-

    
     (BP: 189°C). Do not use Acetone or Chloroform for high-heat experiments.[1]
    
  • Step-up: Acquire spectra at 298K (25°C), then 323K (50°C), and finally 348K (75°C).[1]

  • Result: As temperature increases, the exchange rate accelerates (

    
    ), causing the broad peaks to coalesce into sharp, average signals [2].[1]
    
Q2: I cannot see the pyrrole NH proton (N1-H). Is my compound deprotonated?

Diagnosis: Likely Chemical Exchange with water or solvent. The N1-H proton in 7-azaindoles is moderately acidic (


 in DMSO, but lower in water).
  • Scenario A (Methanol-

    
    ):  The deuterium in the solvent rapidly exchanges with the N1-H. The signal will disappear completely. This is normal.
    
  • Scenario B (Wet DMSO): If your DMSO has absorbed atmospheric water, the N1-H will exchange with the HDO peak, leading to extreme broadening or disappearance.

Protocol: The "Dry & Acidify" Method

  • Use a fresh ampoule of DMSO-

    
     (100% isotopic purity).[1]
    
  • If the peak is still broad/invisible, add 1-2 drops of anhydrous

    
     or a molecular sieve to the tube to scavenge water.
    
Q3: The sample is "Brick Dust"—insoluble in everything.[1] What now?

Diagnosis: Strong


 stacking and H-bond networks in the crystal lattice.

Protocol: The TFA "Trick" (Acid Doping) Adding Trifluoroacetic Acid (TFA) protonates the pyridine nitrogen (N7). This creates a cation that electrostatically repels other molecules, breaking the aggregates [3].

  • Prepare: Dissolve as much as possible in DMSO-

    
     or 
    
    
    
    .
  • Acquire: Run a baseline 1H spectrum.

  • Titrate: Add 10-20

    
     of TFA (or TFA-
    
    
    
    ) directly to the NMR tube. Shake vigorously.
  • Observe:

    • Solubility usually increases instantly.[1]

    • Note: Chemical shifts will move downfield due to the positive charge.[1] The N1-H and TFA-OH protons may merge into a single broad peak >12 ppm.[2]

Module 3: Advanced Mechanistic Insight

Understanding the dimerization topology is critical for interpreting NOESY/ROESY data. If you observe NOE signals that don't match your monomer structure, you are likely observing intermolecular NOEs from the dimer.

Dimerization cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Aprotic Solvent (DMSO) Monomer1 7-Azaindole (Monomer A) Monomer2 7-Azaindole (Monomer B) Monomer1->Monomer2 H-Bond (N1-H ... N7) DMSO DMSO Molecules Monomer3 7-Azaindole (Solvated) DMSO->Monomer3 Competes for N1-H and N7

Caption: In CDCl3, 7-azaindole forms a cyclic dimer (


 symmetry). In DMSO, solvent molecules cap the H-bond sites, enforcing a monomeric state.

References

  • Solvent dependence of 7-azaindole dimerization. Source: Journal of Physical Chemistry B (2013).[1] Key Finding: Dimerization constants are high in non-polar solvents (

    
     in CHCl3) but negligible in DMSO due to solvent competition.[1]
    
    
  • Variable Temperature NMR for Rotational Barriers. Source: ResearchGate / Beilstein Journals (2014/2026). Key Finding: Heating samples resolves broad signals caused by restricted rotation in hindered azaindole derivatives.

  • 7-Azaindole breaks carboxylic acid dimers (Analogous Mechanism). Source: Chemical Communications (2022).[1] Key Finding: Demonstrates the strong H-bond complementarity of the 7-azaindole core and how acid/base manipulation disrupts these aggregates.

Sources

preventing over-reduction of nitro group in azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Azaindole Synthesis

Topic: Troubleshooting the Selective Reduction of Nitro-Azaindoles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of azaindole derivatives, which are crucial scaffolds in medicinal chemistry. However, this seemingly straightforward step is often complicated by the sensitive nature of the azaindole core. Over-reduction, leading to saturation of the heterocyclic rings or other unwanted side reactions, can drastically lower yields and complicate purification. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, proven protocols, and a mechanistic rationale to help you navigate this critical synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows consumption of my nitro-azaindole starting material, but the spot for the desired amino-azaindole is faint. What is the likely issue?

A: This is a classic sign of over-reduction or decomposition. The azaindole ring system, particularly the pyridine portion, is susceptible to reduction under harsh catalytic hydrogenation conditions (e.g., high pressure of H₂, aggressive catalysts like Raney Nickel).[1][2] You are likely forming undesired, often more polar, byproducts that may not be easily characterizable by TLC alone. We recommend analyzing the crude reaction mixture by LC-MS to identify the masses of the byproducts, which can provide clues about the side reactions occurring.

Q2: What are the common byproducts of over-reduction in this context?

A: Besides the desired amino-azaindole, you may be forming tetrahydro-azaindoles, where the pyridine ring is saturated. In some cases, complete decomposition of the bicyclic system can occur. The reaction's complexity often results in a mixture of products.[3]

Q3: Which reducing agent offers the best chemoselectivity for the nitro group on an azaindole core?

A: There is no single "best" agent, as the optimal choice depends on the other functional groups present in your specific molecule. However, for general purposes, stannous chloride (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a highly reliable and mild option that is selective for the nitro group.[4][5][6] Other excellent choices that avoid the use of high-pressure hydrogen gas include iron powder in acidic medium (e.g., Fe/NH₄Cl or Fe/AcOH) and sodium dithionite (Na₂S₂O₄).[7][8][9]

Troubleshooting Guide: Preventing Over-Reduction

This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.

Problem 1: Low yield of desired amino-azaindole with a complex mixture of unidentified byproducts.

This is the most common failure mode, often stemming from non-selective reaction conditions.

  • Possible Cause: The chosen reduction method is too harsh and is reducing the azaindole ring system in addition to the nitro group. Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C) is a frequent culprit, especially at elevated pressures and temperatures.[3][4]

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Low Yield & Byproducts] --> B{Are you using catalytic hydrogenation (H₂/Pd-C)?}; B -- Yes --> C[Reduce Severity: 1. Lower H₂ pressure to atmospheric. 2. Lower temperature. 3. Consider a poisoned catalyst like Lindlar's.]; B -- No --> D[Consider alternative reducing agents.]; C --> E{Still seeing over-reduction?}; E -- Yes --> D; E -- No --> F[Success: Optimize conditions]; D --> G[Switch to Chemical Reductants: - SnCl₂·2H₂O (Recommended Start) - Fe/NH₄Cl - Na₂S₂O₄]; G --> H[Monitor reaction closely by TLC/LC-MS]; H --> F; subgraph Legend direction LR subgraph Node_Colors direction LR Start [label="Problem", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Decision Point", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action [label="Action/Solution", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end end

    }

    Caption: Troubleshooting workflow for low-yield reductions.

  • Expert Recommendation: We strongly advise switching from catalytic hydrogenation to a chemical reductant. Stannous chloride (SnCl₂) is the preferred first choice due to its high chemoselectivity for the nitro group in the presence of other reducible functionalities and heterocyclic systems.[5][6][10] The mechanism involves electron transfer from the Sn²⁺ salt, which is less prone to attacking the aromatic system compared to activated hydrogen on a catalyst surface.[10]

Problem 2: Dehalogenation of the azaindole core during nitro reduction.

If your azaindole is substituted with chlorine, bromine, or iodine, dehalogenation is a significant risk, particularly with palladium catalysts.

  • Possible Cause: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is well-known to catalyze dehalogenation of aryl halides.[4]

  • Solution:

    • Avoid Pd/C: Do not use palladium-based catalysts for this transformation if halogens are present.

    • Use Chemical Reductants: SnCl₂ or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[4]

    • Alternative Catalysts: If a catalytic method is necessary, sulfided platinum on carbon (Pt/C) or Raney Nickel may offer better selectivity and preserve the halogen substituent.[4]

Comparative Analysis of Recommended Reducing Agents

The table below summarizes the pros and cons of the most effective reagents for selective nitro-azaindole reduction.

Reducing AgentTypical ConditionsProsCons
SnCl₂·2H₂O 5 eq., EtOH or EtOAc, RefluxExcellent chemoselectivity, tolerates many functional groups (esters, nitriles, halogens).[4][6]Workup can be tedious due to the formation of tin salts; requires careful pH adjustment to liberate the amine.[4][10]
Fe / NH₄Cl Fe powder (3-5 eq.), NH₄Cl (aq), EtOH/MeOH, RefluxInexpensive, environmentally benign, and highly selective.[8][9][11] Milder than Fe/HCl systems.[8]Heterogeneous reaction can be slow; requires efficient stirring. Workup involves filtering off iron sludge.
Na₂S₂O₄ Aqueous or biphasic system (e.g., H₂O/DMF)Mild, inexpensive, and safe reducing agent.[7][12] Often used when other methods fail.Can sometimes lead to side reactions or incomplete conversion; solubility can be an issue.[12]
Catalytic Transfer Hydrogenation Pd/C (cat.), Ammonium formate, MeOH/EtOH, RefluxAvoids high-pressure H₂ gas; generally milder than direct hydrogenation.[13][14]Can still cause dehalogenation with Pd/C; selectivity over other groups (e.g., alkenes) requires optimization.[4][13]

In-Depth Experimental Protocols

Protocol 1: Selective Nitro Reduction using Stannous Chloride Dihydrate

This protocol is a robust starting point for most nitro-azaindole substrates.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-azaindole (1.0 equivalent).

  • Reagent Addition: Add ethanol (or ethyl acetate) to form a stirrable suspension (approx. 0.1 M concentration). Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (usually complete within 2-6 hours).

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

    • Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH of the mixture is basic (pH ~8-9). This will precipitate tin salts.

    • Stir for 30 minutes. The tin salts may appear as a thick, white precipitate.

    • Extract the aqueous slurry with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino-azaindole.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is a useful alternative to high-pressure hydrogenation.

  • Setup: In a round-bottom flask, dissolve the nitro-azaindole (1.0 equivalent) in methanol or ethanol (approx. 0.1 M).

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). Note: Use an alternative catalyst if halogens are present.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C). The reaction is often accompanied by gas evolution. Monitor closely by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

Mechanistic Considerations

Understanding the reduction pathway is key to controlling selectivity.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Caption: Desired vs. Undesired Reduction Pathways.

Chemical reductants like SnCl₂ operate via a series of single-electron transfers, which are highly specific to the electron-deficient nitro group.[10] In contrast, catalytic hydrogenation involves the adsorption of the entire molecule onto the catalyst surface.[15] The planar azaindole ring can lie flat on the catalyst, exposing the heterocyclic rings to hydrogenation, which often leads to the undesired over-reduction.[16]

References

  • Aziziana, J., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved February 14, 2026, from [Link]

  • Kong, X., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Retrieved February 14, 2026, from [Link]

  • Wang, Z., et al. (2023). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Caddick, S., et al. (2009). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Chemical Communications. Retrieved February 14, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Kamal, A., et al. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters. Retrieved February 14, 2026, from [Link]

  • Kumar, S., et al. (2022). Sodium dithionite mediated one-pot, tandem reductive cyclization approach for the synthesis of pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]phenazines. Green Chemistry. Retrieved February 14, 2026, from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Retrieved February 14, 2026, from [Link]

  • Reddy, G. S., et al. (2021). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved February 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Perumal, P. T., et al. (2013). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical Sciences. Retrieved February 14, 2026, from [Link]

  • Mukhopadhyay, P. P., et al. (2018). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry. Retrieved February 14, 2026, from [Link]

  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved February 14, 2026, from [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Gallezot, P. (1997). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Catalysis Today. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved February 14, 2026, from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. Retrieved February 14, 2026, from [Link]

  • Sharif, M., et al. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Li, J., et al. (2022). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. Retrieved February 14, 2026, from [Link]

  • Chen, Y., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Retrieved February 14, 2026, from [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. Retrieved February 14, 2026, from [Link]

Sources

separating N1 vs N7 isomers in 7-azaindole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaindole Chemistry Division Ticket ID: #AZA-REGIO-007 Subject: Resolution of N1 vs. N7 Regioisomers in Alkylation Reactions Status: Open

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your 7-azaindole alkylation yielded a mixture of products, or you are observing unexpected polarity in your crude material.

The 7-azaindole scaffold is an ambident nucleophile . It possesses two nucleophilic nitrogens:

  • N1 (Pyrrole-like): Requires deprotonation to become nucleophilic.

  • N7 (Pyridine-like): Possesses a free lone pair, making it nucleophilic under neutral conditions.[1]

This guide provides the protocols to separate these isomers and, more importantly, the logic to control their formation.

Module 1: Diagnostic & Prevention (The "Why")

Before attempting separation, verify which isomer you likely generated based on your reaction conditions.

The Mechanism of Regioselectivity:

  • N1-Alkylation (Thermodynamic/Anionic): The pKa of the N1 proton is approximately 13.2 . Using a strong base (NaH, KOtBu) in a polar aprotic solvent fully deprotonates N1. The resulting anion is a hard nucleophile and reacts rapidly with alkyl halides to form the neutral N1-alkyl product.

  • N7-Alkylation (Kinetic/Neutral): Under neutral or weakly basic conditions (e.g., K2CO3 in Acetone, or no base), the N1 proton remains attached. The electrophile attacks the available lone pair on N7. Crucially, this forms a cationic quaternary ammonium salt (7-azaindolium), not a neutral molecule.

Visualizing the Pathway:

G Start 7-Azaindole Starting Material ConditionA Condition A: Strong Base (NaH, KOtBu) Solvent: DMF/THF Start->ConditionA Deprotonation (pKa ~13.2) ConditionB Condition B: Neutral/Weak Base (K2CO3) Solvent: Acetone/DCM Start->ConditionB No Deprotonation InterA Intermediate: N1-Anion (Azaindolide) ConditionA->InterA InterB Intermediate: Neutral N7 Lone Pair ConditionB->InterB ProdN1 Product N1: Neutral Alkyl Species (Thermodynamic) InterA->ProdN1 + R-X (Electrophile) ProdN7 Product N7: Cationic Azaindolium Salt (Kinetic) InterB->ProdN7 + R-X (Electrophile)

Figure 1: Decision tree illustrating how reaction conditions dictate the formation of Neutral N1 isomers versus Cationic N7 salts.

Module 2: Troubleshooting Protocols (Separation)

If your LC-MS indicates two peaks with the same mass (or M+ for the salt), use the following workflows.

Protocol A: The "Phase Switch" Extraction (Recommended)

Best for: Separating Neutral N1 product from Cationic N7 byproduct.

Theory: The N7-alkylated species is a quaternary ammonium salt (positive charge). The N1-alkylated species is neutral. We exploit this drastic solubility difference.

Step-by-Step:

  • Evaporation: Remove the reaction solvent (especially if DMF or Acetone) under reduced pressure.

  • Dissolution: Dissolve the crude residue in a non-polar organic solvent.

    • Recommendation:Diethyl Ether (Et2O) or Toluene . Avoid DCM if possible, as some organic salts are soluble in chlorinated solvents.

  • The Wash: Transfer to a separatory funnel and wash the organic phase vigorously with Water (3x).

    • Mechanism:[2][3][4][5] The N7-alkyl azaindolium salt will partition into the aqueous phase. The N1-alkyl neutral product remains in the organic phase.

  • Verification: Check both layers by TLC/LC-MS.

    • Organic Layer:[1][4] Should contain pure N1 isomer.

    • Aqueous Layer: Contains N7 isomer (and inorganic salts).

  • Recovery (Optional): If you need the N7 isomer, lyophilize the aqueous layer.

Protocol B: Chromatography (Silica Gel)

Best for: Complex mixtures or lipophilic N7 salts that resist water extraction.

Theory: N7 salts interact strongly with the silanol groups on silica gel, often streaking or remaining at the baseline (Rf ~ 0).[1] N1 isomers migrate normally.

Step-by-Step:

  • Column Prep: Neutralize silica with 1% Triethylamine (TEA) in your eluent if the N1 product is acid-sensitive (optional).

  • Eluent System:

    • Start with Hexanes/EtOAc (gradient 0-50%) .

    • N1 Isomer: typically elutes first (Higher Rf).

    • N7 Isomer: usually stays at the baseline. To elute it, you must switch to a highly polar system (e.g., DCM:MeOH 90:10 or DCM:MeOH:NH4OH).

  • Warning: If using HPLC (C18), the N7 salt will elute very early (near the void volume) due to high polarity, while the N1 isomer will retain longer.

Module 3: Analytical Confirmation (The "Truth" Test)

Do not rely solely on LC-MS retention times. Use NMR for definitive structural assignment.[6]

Table 1: NMR Diagnostic Markers

FeatureN1-Alkyl Product (Neutral)N7-Alkyl Product (Cationic Salt)
Chemical Shift (Pyridine Ring) Normal aromatic range.Significant Downfield Shift (deshielding due to + charge). H6 often shifts > 0.5 ppm.
HMBC Correlation (Alkyl CH2) Correlation to C2 and C7a (Bridgehead).Correlation to C6 and C7a .
Solubility (NMR Solvent) Soluble in CDCl3.Poor solubility in CDCl3; requires DMSO-d6 or MeOD .

Visualizing the Analytical Logic:

Analysis Sample Purified Isomer HMBC Run 2D HMBC Sample->HMBC ResultN1 Correlation: Alkyl H -> C2 (N1 Isomer) HMBC->ResultN1 Cross-peak observed ResultN7 Correlation: Alkyl H -> C6 (N7 Isomer) HMBC->ResultN7 Cross-peak observed

Figure 2: HMBC correlations are the definitive method for distinguishing N1 vs N7 regioisomers.

Frequently Asked Questions (FAQs)

Q1: I used NaH in DMF but still see 10-15% N7 product. Why?

  • Diagnosis: Incomplete deprotonation or moisture.[1] If the N1 proton isn't removed, the neutral N7 pathway is competitive.

  • Fix: Ensure your DMF is anhydrous. Allow the NaH to react with the 7-azaindole for 15-30 minutes at 0°C before adding the alkyl halide. This ensures the species is fully anionic (N1-selective) before the electrophile is introduced.

Q2: Can I convert the N7 byproduct into the N1 product?

  • Technical Reality: Generally, no. The N7 product is a stable quaternary salt. While some thermal rearrangements (Dimroth-like) exist for specific heterocycles, they are not standard for simple alkyl 7-azaindolium salts. It is more efficient to optimize the reaction conditions (Module 1) to prevent N7 formation.

Q3: My N7 product is not washing out with water. Why?

  • Diagnosis: You might have a "lipophilic salt." If your alkyl group is very large (e.g., a long fatty chain or complex benzyl) or your counterion is large (e.g., Iodide), the salt might be soluble in organic solvents like DCM or EtOAc.

  • Fix: Switch to Protocol B (Chromatography) or try washing with a brine/methanol mixture to increase the polarity of the aqueous phase.

References

  • Regioselectivity Mechanisms: Song, J. J., et al.[1] "Regioselective alkylation of 7-azaindole."[2][3][7] Journal of Organic Chemistry, 2002.

  • pKa and Acidity: Catalán, J., et al.[1] "Acidity and basicity of 7-azaindole." Journal of the American Chemical Society, 1988.

  • Structural Assignment (NMR): Martin, G. E., et al.[6] "Application of 2D NMR to the assignment of regioisomers in nitrogen heterocycles." Annual Reports on NMR Spectroscopy, 2010.

  • Separation Strategies: Technical Note: Purification of Azaindole Derivatives. MilliporeSigma Technical Library.

(Note: While the specific URLs for general textbooks or paywalled articles are direct to the publisher, always verify access through your institutional login.)

Sources

troubleshooting low reactivity in SNAr reactions of 4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in SNAr Reactions of 4-Chloro-7-azaindole Role: Senior Application Scientist Audience: Medicinal Chemists & Process Researchers

Technical Support Center: 4-Chloro-7-azaindole Reactivity Guide

Status: Active Ticket ID: SNAR-7AZA-4CL Subject: Overcoming kinetic stalling and low conversion in nucleophilic aromatic substitution.

Executive Summary: The "Deceptive" Electrophile

Researchers often approach 4-chloro-7-azaindole (1) assuming it will react similarly to 4-chloropyridine. This is a false equivalent. While the N7 nitrogen activates the C4 position, the fused pyrrole ring introduces two critical deactivating factors:

  • Electron Donation: The pyrrole ring is electron-rich, pushing electron density into the pyridine ring via resonance, raising the LUMO energy and destabilizing the Meisenheimer complex.

  • The N1-H Trap: The acidity of the N1 proton (pKa ~13) allows bases to deprotonate the scaffold, generating an azaindolyl anion . This anionic species is highly electron-rich, effectively shutting down nucleophilic attack at C4.

The Golden Rule: If your SNAr reaction on 4-chloro-7-azaindole is failing with a basic nucleophile, you are likely reacting with the deactivated anion, not the neutral electrophile.

Diagnostic Workflow

Before altering your entire route, trace your reaction conditions through this logic gate to identify the kinetic bottleneck.

SNAr_Troubleshooting Start Start: Reaction Stalled/Low Yield Check_N1 Is N1 Protected? Start->Check_N1 Check_Base Is Base Present? Check_N1->Check_Base No (N-H) Check_LG Is Leaving Group Cl? Check_N1->Check_LG Yes (N-R) Anion_Trap ISSUE: Anion Deactivation (N1-H deprotonated) Check_Base->Anion_Trap Yes (Strong Base) Protect_N1 SOLUTION: Install EWG (Tosyl, SEM, Boc) Anion_Trap->Protect_N1 Switch_LG SOLUTION: Switch to 4-Fluoro (F >> Cl for SNAr) Check_LG->Switch_LG Yes, but slow Check_Temp Temp > 140°C? Check_LG->Check_Temp Cannot change LG Microwave SOLUTION: Microwave Irradiation (NMP, 180°C) Check_Temp->Microwave No Switch_Mech SOLUTION: Switch to Pd-Catalysis (Buchwald) Check_Temp->Switch_Mech Yes, still fails

Figure 1: Decision matrix for troubleshooting low reactivity. The "Anion Trap" is the most common failure mode for unprotected substrates.

Troubleshooting Guide & FAQs

Issue 1: The N1-H Deactivation Trap

User Question: "I am using NaH or strong alkoxides to deprotonate my nucleophile, but the reaction with 4-chloro-7-azaindole stops completely. Why?"

Technical Insight: The pKa of the N1-H in 7-azaindole is approximately 13.2. Most bases strong enough to deprotonate your nucleophile (e.g., NaH, KOtBu, Cs₂CO₃) will first deprotonate the N1 position.

  • Neutral Species: Electrophilic at C4 (Reactive).

  • Anionic Species: Electron-rich 10-pi aromatic system (Unreactive). The negative charge on the pyrrole nitrogen donates density into the pyridine ring, making the C4 position repulsive to incoming nucleophiles [1].

Protocol Fix:

  • Protect N1: Install an Electron-Withdrawing Group (EWG) like Tosyl (Ts) or SEM . A Tosyl group is ideal as it pulls electron density out of the system, lowering the LUMO and accelerating SNAr at C4 [2].

  • Use Weaker Bases: If protection is impossible, use a base weaker than the N1-H (e.g., DIPEA) and rely on thermal activation, though this is often insufficient for the chloro-derivative.

Issue 2: The Leaving Group Bottleneck (Cl vs. F)

User Question: "My reaction works on the 4-fluoro analog but is dead on the 4-chloro. Is the chloride just too stable?"

Technical Insight: Yes. In SNAr mechanisms, the rate-determining step is usually the nucleophilic attack to form the Meisenheimer complex, not the breaking of the C-X bond.

  • Fluorine: Highly electronegative. It inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy (

    
    ).
    
  • Chlorine: Less electronegative. The intermediate is higher in energy.[1] For 7-azaindoles, the reactivity gap between 4-F and 4-Cl is massive.[2] 4-Fluoro-7-azaindole can often react at 80–100°C, whereas the 4-chloro analog may require >160°C [3].

Protocol Fix:

  • Synthesize the 4-Fluoro: If you are making the scaffold from N-oxide, treat the N-oxide with POBr3/POCl3 to get the halide, but consider converting 4-Cl to 4-F using spray-dried KF in DMSO (Halex reaction) if the 4-F material is not commercially available.

  • Alternative: If you are stuck with 4-Cl, you must increase the temperature significantly (see Issue 3).

Issue 3: Thermal vs. Catalytic Switching

User Question: "I've heated this to 150°C in DMSO and it's still sluggish. What now?"

Technical Insight: 4-Chloro-7-azaindole is a "borderline" SNAr substrate. It sits in a reactivity valley where it is too deactivated for easy thermal displacement but perfectly activated for Oxidative Addition by Palladium. If thermal SNAr fails at 150°C, pushing higher leads to decomposition.

Protocol Fix: Switch to Buchwald-Hartwig Amination The 4-chloro group is an excellent handle for Pd-catalysis.

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Xantphos (for amides/primary amines) or BrettPhos (for difficult secondary amines) [4].

  • Base: Cs₂CO₃ (mild, compatible with many functional groups).

  • Solvent: 1,4-Dioxane, 100°C.

Comparison Table: Thermal SNAr vs. Pd-Catalysis

FeatureThermal SNArPd-Catalysis (Buchwald)
Substrate Preference 4-Fluoro > 4-Chloro4-Chloro ≈ 4-Bromo >> 4-Fluoro
N1 Protection Critical (to prevent anion)Recommended (to prevent catalyst poisoning)
Temperature High (140–200°C)Moderate (80–110°C)
Tolerance Low (sensitive to base strength)High (broad FG tolerance)
Issue 4: Solvent & Aggregation Effects

User Question: "I see conversion but the reaction gums up or precipitates."

Technical Insight: 7-Azaindoles are notorious for hydrogen-bond dimerization (N1-H ··· N7). This aggregation reduces the effective concentration of the monomeric electrophile. Furthermore, SNAr transition states are highly polar and require stabilization.

Protocol Fix:

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These are dipolar aprotic solvents that:

    • Disrupt H-bond dimers.

    • Solvate the cationic counterion of the nucleophile (making the "naked" nucleophile more reactive).

  • Concentration: Run dilute (0.1 M) if solubility is an issue, but concentrated (1.0 M) if kinetics are slow and solubility permits.

Validated Experimental Protocol (SNAr)

Scenario: Displacement of 4-chloro-1-tosyl-7-azaindole with a secondary amine.

  • Preparation: Dissolve 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous NMP (0.5 M concentration).

  • Nucleophile: Add the amine (1.5–2.0 equiv).

  • Base: Add DIPEA (2.0 equiv). Note: Avoid inorganic bases if homogeneity is an issue.

  • Activation:

    • Method A (Thermal): Heat to 140°C in a sealed tube for 12–24 h.

    • Method B (Microwave - Preferred): Heat to 180°C for 30–60 min.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), then brine. Dry over Na₂SO₄.

  • Deprotection: The Tosyl group can be removed subsequently with NaOH/MeOH or TBAF/THF.

References

  • Luminescence and reactivity of 7-azaindole derivatives. Chem. Soc. Rev., 2010.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein J. Org.[2] Chem., 2012.

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Synthesis, 2007.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Molecules, 2020.

Sources

Technical Support Center: Recrystallization of Nitro-Pyrrolopyridines

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: NITRO-AZA-OPT-001[1]

Introduction

Welcome to the Technical Support Hub for Nitro-Pyrrolopyridines (nitro-azaindoles). This class of compounds presents a unique "push-pull" challenge: the electron-rich pyrrole ring contrasts with the electron-deficient pyridine ring, and the addition of a nitro group (


)

This guide moves beyond generic protocols. We address the specific physicochemical behavior of nitro-azaindoles to prevent common failures like oiling out, decomposition, and solvate formation.[1]

Module 1: Solvent System Optimization

The Core Challenge: Polarity & Acidity

Unlike standard indoles, nitro-pyrrolopyridines are significantly more acidic due to the electron-withdrawing nitro group.[1] This increases the polarity of the pyrrole N-H bond.

  • Implication: Avoid basic solvents (e.g., pyridine, primary amines) unless you intend to form a salt.[1] They will deprotonate the pyrrole, preventing neutral crystallization.

  • Strategy: Use Polar Aprotic / Non-Polar or Polar Protic / Aqueous systems.[1]

Solvent Selection Matrix
Solvent ClassSpecific SolventRoleSuitability for Nitro-AzaindolesTechnical Note
Alcohols Methanol, EthanolGood SolventHigh Excellent H-bond acceptors/donors.[1] Best for "Nitro" solubility.[1][2]
Esters Ethyl Acetate (EtOAc)IntermediateMedium Often requires large volumes.[1] Good for removing non-polar impurities.[1]
Polar Aprotic DMSO, DMFGood SolventHigh (Risky) High solubility, but difficult to remove.[1] Warning: High T can trigger nitro-decomposition.[1]
Hydrocarbons Hexanes, HeptaneAnti-SolventHigh Standard anti-solvent for EtOAc systems.[1]
Water WaterAnti-SolventHigh Best anti-solvent for Alcohols/DMSO.[1] Promotes

-stacking.
Chlorinated DCM, ChloroformIntermediateLow Generally poor solubility for nitro-heterocycles; avoids H-bonding.[1]
Q: How do I screen for the optimal solvent pair?

A: Follow the Solubility Differential Protocol . You need a system with a high temperature coefficient of solubility (steep solubility curve).[2]

Step-by-Step Screening Protocol:

  • Weigh 50 mg of crude nitro-pyrrolopyridine into a vial.

  • Add 0.5 mL of "Good Solvent" (e.g., Ethanol).

  • Heat to boiling (use a heat block, never an open flame with nitro compounds).

  • Observation:

    • Dissolves immediately: Too soluble.[1] Switch to a less polar solvent (e.g., EtOAc).[1]

    • Doesn't dissolve:[2] Add solvent in 0.1 mL increments until dissolved.[1]

  • Cool to Room Temperature (RT).

    • Crystals form: Good candidate.[1]

    • No crystals:[2][3] Add "Anti-Solvent" (e.g., Water) dropwise until turbidity persists, then re-heat to clear, and cool slowly.[1]

Module 2: Troubleshooting "Oiling Out"

The Issue

"Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the nemesis of nitro-compound crystallization.[1] It occurs when the compound separates as a solute-rich liquid droplet rather than a solid crystal.[3][4][5]

Why it happens with Nitro-Pyrrolopyridines:
  • Impurities: Nitro-synthesis often yields tarry byproducts that depress the melting point.[1]

  • Wide Metastable Zone: Nitro groups create strong intermolecular forces that delay nucleation.[1]

  • Temperature Gap: The crystallization temperature (

    
    ) is lower than the phase separation temperature (
    
    
    ).
Visual Troubleshooting Workflow

OilingOutRescueStartProblem: Product Oils OutCheckPurityCheck Purity (TLC/LCMS)Start->CheckPurityIsPureIs Purity > 85%?CheckPurity->IsPureDirtyAction: Silica Plug / Column(Recryst cannot fix gross impurities)IsPure->DirtyNoPureAction: Re-dissolve Oil(Heat to Clear Solution)IsPure->PureYesStrategy1Strategy A: SeedingAdd 1% Pure Crystal at Cloud PointPure->Strategy1Strategy2Strategy B: Temp CyclingOscillate Temp +/- 5°C around Cloud PointPure->Strategy2Strategy3Strategy C: Change SolventReduce polarity difference betweenSolvent and Anti-SolventPure->Strategy3SuccessResult: Crystalline SolidStrategy1->SuccessStrategy2->SuccessStrategy3->Success

Figure 1: Decision tree for rescuing an oiled-out crystallization batch.

Q: My product is pure but still oils out. What now?

A: You are likely cooling too fast or using an anti-solvent that is too "harsh" (polarity difference is too high).[1]

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of the product (or a structurally similar analog) to the hot solution.

  • Insulate: Wrap the flask in foil/cotton to slow the cooling rate.

  • Agitate: Stir vigorously. Oiling out often happens in stagnant solutions; shear force can induce nucleation.[1]

Module 3: Safety & Thermal Stability

Critical Warning: The Nitro Group

Nitro-pyrrolopyridines are energetic.[1] The nitro group (

1
Safety Protocol (Mandatory)
  • DSC Screening: Before scaling up (>1g), run a Differential Scanning Calorimetry (DSC) scan.[1]

    • Look for: Sharp exotherms (upward peaks) before the melting point.

    • Rule: Never heat the solvent bath to within 50°C of the decomposition onset temperature (

      
      ).
      
  • Avoid Dryness: Never distill a nitro-compound solution to complete dryness, especially if using ethereal solvents (peroxide risk + shock sensitivity).[1]

  • Solvent Choice: Avoid distilling high-boiling solvents (DMSO/DMF) at atmospheric pressure.[1] Use high vacuum at lower temperatures.[1]

Module 4: Polymorph & Solvate Control

The Science of Stacking

Pyrrolopyridines are planar. They love to

1


Q: I have different melting points for different batches. Why?

A: You likely have polymorphs or solvates .[1]

  • Solvates: Nitro-azaindoles are prone to trapping solvent molecules (especially Methanol and Water) in the crystal lattice due to strong H-bonding at the N-7 (pyridine) and N-1 (pyrrole) positions.[1]

  • Diagnosis: Run TGA (Thermogravimetric Analysis).[1] A weight loss step before decomposition indicates a solvate.[1]

  • Fix:

    • To break a solvate: Recrystallize from a non-H-bonding solvent (e.g., Toluene/Heptane) if solubility permits.[1]

    • To ensure consistent polymorphs: Use controlled seeding and consistent cooling rates (e.g., 0.5°C/min).[1]

Polymorph Control Workflow

PolymorphControlAnalysisAnalyze Batch (XRPD / DSC)ResultResult?Analysis->ResultStableStable Form(High MP, Low Solubility)Result->StableDesiredMetaMetastable Form(Low MP, High Dissolution)Result->MetaUndesiredSolvateSolvate(TGA Weight Loss)Result->SolvateUndesiredAction1Action: Slurry in solventat high temp for 24hMeta->Action1Convert to StableAction2Action: Dry under Vacuum> Tg to remove solventSolvate->Action2DesolvateAction1->StableAction2->Stable

Figure 2: Logic flow for identifying and correcting polymorph issues.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[1][6][7] Green Chemistry, 2008, 10, 31-36.[1][6][7] Link

  • Oiling Out Mechanisms : Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules."[1] Crystal Growth & Design, 2024.[1][8] (General principles of LLPS in nitro-compounds). Link

  • Azaindole Synthesis & Purification : "Synthesis of 1-Acetyl-7-azaindole from 7-azaindole." BenchChem Technical Protocols. Link[1]

  • Nitro-Heterocycle Safety : "Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines." Crystal Growth & Design, 2024.[1][8] Link[1]

  • Solvent Selection for Nitroaromatics : "Solvent selection for effective recrystallization of nitroaromatic compounds."[1][2] BenchChem FAQs. Link[1]

Technical Support Center: Handling Unstable Amino-7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Tar" Paradox

7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are premier bioisosteres for purines and indoles, serving as the scaffold for blockbuster kinase inhibitors like Vemurafenib and Pexidartinib. However, introducing an amino group (particularly at the C3 or C5 positions) creates a paradox: it enhances biological potency but drastically reduces chemical stability.

The Core Problem: The pyridine nitrogen (N7) pulls electron density, but the amino group pushes it back, creating a "push-pull" system that is highly susceptible to:

  • Oxidative Polymerization: Rapid formation of dark, insoluble melanin-like oligomers upon air exposure.

  • Acid-Catalyzed Decomposition: The basic N7 protonates easily, trapping the molecule on acidic silica gel.

  • Regio-scrambling: Ambident nucleophilicity (N1 vs. N7 vs. exocyclic amine).

This guide replaces "standard operating procedures" with survival protocols for these fragile intermediates.

Module 1: Synthesis & Reaction Optimization

Issue: "My reaction mixture turned from amber to black within minutes of workup."

Diagnosis: Oxidative decomposition driven by dissolved oxygen and trace metals. Amino-7-azaindoles are electron-rich heterocycles that act as radical scavengers, polymerizing in the process.

The "Zero-Oxidation" Protocol

Standard Schlenk lines are insufficient. You must actively scavenge oxygen.

  • Solvent Degassing (The Sparge-Freeze-Pump Method):

    • Do not rely on simple sonication.

    • Step 1: Sparge solvent with Argon for 15 minutes.

    • Step 2: Freeze-pump-thaw x 3 cycles for reaction solvents.

  • The Antioxidant Shield:

    • Add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture during workup if the chemistry permits. This sacrifices the additive instead of your amine.

  • Catalyst Poisoning:

    • Residual Pd or Cu from cross-couplings catalyzes oxidation during concentration.

    • Mandatory Step: Pass the crude mixture through a Thiol-functionalized silica pad (e.g., SiliaMetS® Thiol) before removing the solvent. This sequesters metal catalysts that accelerate decomposition.

Diagram: Stability Decision Matrix

StabilityMatrix start Observation: Reaction Turns Black/Tar check_atm Is reaction under Argon? start->check_atm check_metal Was Pd/Cu/Fe used? check_atm->check_metal Yes sol_degas Protocol A: Freeze-Pump-Thaw Solvents check_atm->sol_degas No metal_scav Protocol B: Thiol-Silica Filtration check_metal->metal_scav Yes acid_scav Protocol C: Add BHT/Ascorbic Acid check_metal->acid_scav No (Spontaneous Oxidation)

Figure 1: Decision matrix for diagnosing and mitigating oxidative decomposition in amino-7-azaindoles.

Module 2: Purification & Isolation

Issue: "I loaded 500mg, but only recovered 50mg. The product is streaking the entire column."

Diagnosis: The "Silica Trap." The N7 nitrogen (pKa ~4.6) is basic enough to hydrogen-bond strongly with the acidic silanols (Si-OH) on standard silica gel. The amino group exacerbates this by increasing basicity.

Comparative Data: Stationary Phase Selection
Stationary PhaseSuitabilityNotes
Standard Silica (SiO₂) Critical Failure Irreversible adsorption; "tailing" causes co-elution of impurities.
Neutralized Silica Recommended Pre-treated with 1% Et₃N. Prevents protonation of N7.
Basic Alumina (Al₂O₃) ⚠️ Conditional Good for stability, but lower resolution than silica. Use Grade III (deactivated).
C18 (Reverse Phase) Gold Standard Eliminates silanol interactions. Allows use of NH₄HCO₃ buffer (pH 8-9).
Protocol: The "Neutralized Silica" Slurry Method

If you must use normal phase chromatography, you cannot skip this step.

  • Preparation: Suspend silica gel in the mobile phase (e.g., DCM/MeOH).

  • Deactivation: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing the base.

  • Running: Maintain 0.5% Et₃N in the eluent throughout the run.

    • Note: Without constant base in the eluent, the silica will re-activate and trap your compound halfway down the column.

Module 3: Storage & Stability

Issue: "The solid was white yesterday, but it's pink today."

Diagnosis: Surface oxidation. Amino-7-azaindoles are photosensitive and air-sensitive in the solid state.

Storage Protocol (The "Vial-in-Vial" System)
  • Physical State: Store as a hydrochloride or tosylate salt if possible. The free base is 10x more unstable.

    • Caution: Ensure the salt is not hygroscopic.

  • Atmosphere: Flush the vial with Argon, cap it, and seal with Parafilm.

  • Containment: Place the small vial inside a larger jar containing a packet of activated charcoal (to absorb oxidants) and Drierite (desiccant).

  • Temperature: -20°C is mandatory. Room temperature storage guarantees degradation within 48 hours.

Module 4: Regioselectivity & Protection

Issue: "Alkylation occurred at the wrong nitrogen."

Diagnosis: 7-azaindoles have three nucleophilic sites: The pyrrole NH (N1), the pyridine N (N7), and the exocyclic amine.

Strategic Protection Workflow

To force reaction at the exocyclic amine, you must block the ring nitrogens.

  • N1-Protection: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts) .

    • Why? SEM stabilizes the dipole and prevents N1 alkylation. Tosyl pulls electron density, making the ring less prone to oxidation (stabilizing effect).

  • N7-Protection: Rarely protected directly, but N-oxide formation (N7-O) can be used as a blocking/activating strategy, then reduced later.

Diagram: Protection Logic

ProtectionLogic sub Amino-7-Azaindole path_a Direct Alkylation sub->path_a Unprotected path_b N1-Protection (Tosyl/SEM) sub->path_b Base + TsCl outcome_a Mixture (N1 + Exocyclic) path_a->outcome_a outcome_b Selective Exocyclic Reaction path_b->outcome_b

Figure 2: Strategic protection workflow to ensure regioselectivity at the exocyclic amine.

Frequently Asked Questions (FAQs)

Q1: Can I use rotary evaporation at 40°C? A: No. Heat accelerates the oxidative coupling of amino-azaindoles. Set the bath to 25°C maximum and use a high-vacuum pump to remove solvents. If the solvent is high-boiling (e.g., DMSO/DMF), use a lyophilizer (freeze-dryer) or perform an aqueous workup to extract the solvent, rather than heating it.

Q2: Why does my NMR show broad peaks? A: This is often due to NH tautomerism or aggregation.

  • Fix: Run the NMR in DMSO-d6 with a trace of TFA (to protonate and break aggregates) or heat the NMR tube to 50°C (if the compound is stable enough for short durations).

Q3: Is it better to isolate the intermediate or carry it through? A: Telescope the reaction. Never isolate unstable amino-7-azaindoles if you can avoid it. If you are doing a reduction (Nitro -> Amine) followed by an Amide Coupling, perform them in the same pot or do a "workup-free" solvent swap. Isolation exposes the amine to air and silica, the two main killers.

References

  • Popowycz, F., et al. (2011). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron.[1] Link

  • Laha, J. K., et al. (2020).[2] Recent advances in the global ring functionalization of 7-azaindoles.[2] Chemical Communications.[2] Link[2]

  • Zhang, Z., et al. (2012). Process Development of Vemurafenib.[3] Organic Process Research & Development. Link

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.[4] Link

  • Li, J. J. (2011). The chemistry of 7-azaindole.[2][5][6][7][8][9][10] In Heterocyclic Chemistry in Drug Discovery. Wiley.[4] Link

Sources

Technical Support Guide: Palladium Removal from 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from 7-Azaindole Coupling Reactions Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 2.1 (Current as of 2025)

Introduction: The 7-Azaindole Challenge

Welcome to the Technical Support Center. If you are reading this, you likely have a Suzuki, Sonogashira, or Buchwald-Hartwig product containing a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core that retains high levels of palladium (>500 ppm) despite standard workups.

The Root Cause: Unlike standard indoles, 7-azaindole possesses a pyridine-like nitrogen at position 7 (N-7) with a lone pair available for coordination. Palladium species (both Pd(0) and Pd(II)) act as soft Lewis acids and form stable coordination complexes with the N-7 nitrogen. Standard aqueous washes often fail because the Pd-N bond is kinetically stable, or the acidic conditions required to break it simultaneously protonate the azaindole (pKa ~4.6), causing product loss into the aqueous phase.

This guide provides field-proven protocols to break this coordination and sequester the metal.

Diagnostic & Decision Matrix

Before selecting a protocol, confirm the nature of your impurity.

Q: My product is dark/colored. Does this mean I have high Pd?

  • A: Not necessarily. While Pd(0) colloids appear black/grey and Pd(II) salts are often orange/red, conjugated organic impurities (oligomers) can mimic these colors. Rule of Thumb: Color is a poor proxy for purity. Always verify with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF before and after scavenging.

Q: Can I just use activated carbon?

  • A: For 7-azaindoles, we generally advise against relying solely on activated carbon.

    • Why: Carbon works by non-specific adsorption. Because 7-azaindoles are planar and electron-rich, they often adsorb irreversibly onto the carbon surface, leading to significant yield loss (10–30%). Functionalized silica or resins are more selective.

Workflow Visualization: Scavenger Selection Strategy

ScavengerSelection cluster_Solvent Solvent Switch Start Crude 7-Azaindole Product (High Pd) Solubility Is Product Soluble in THF/EtOAc/DCM? Start->Solubility Thiol Standard: Si-Thiol (General Pd removal) Solubility->Thiol Standard Case DMT Difficult: Si-DMT (For N-heterocycles) Solubility->DMT High N-Coordination Dissolve Dissolve in DMF/DMSO Add Scavenger Solubility->Dissolve Low Solubility SolubleYes Yes SolubleNo No (Only DMSO/DMF) ScavengerType Select Scavenger Type Process Add 3-5 eq. Scavenger Heat to 50°C for 4-12h Thiol->Process DMT->Process Filter Filter through Celite Process->Filter Check ICP-MS Check Filter->Check Precipitate Filter Resin -> Precipitate Product (H2O) Dissolve->Precipitate

Caption: Decision tree for selecting the appropriate scavenging workflow based on product solubility and coordination strength.

The Scavenger Toolkit

For nitrogen heterocycles, functionalized silica (SiliaMetS® or equivalent) or macroporous resins (MP-Resins) are superior to extraction.

Scavenger TypeFunctional GroupSpecificity for 7-AzaindoleRecommended Use Case
Si-Thiol Propylthiol (-SH)HighFirst-line defense. Good for Pd(II) and Pd(0). Less likely to bind the azaindole itself.
Si-DMT DimercaptotriazineVery High Best for persistent impurities. The triazine ring competes effectively with the 7-azaindole N-7 for Pd coordination.
Si-TAA TriamineLowAvoid. The basic amines can interact with acidic protons on the scaffold or fail to displace the Pd from the N-7 position.
Activated Carbon N/ALow (Non-specific)Last resort. Use only if resins fail. Expect yield loss.

Troubleshooting & FAQs

Issue: "I used Si-Thiol, but my Pd levels are still >100 ppm."

Diagnosis: The Pd-Azaindole complex is likely kinetically inert at room temperature. Solution:

  • Heat is mandatory: Increase temperature to 50–60°C. Ligand exchange (swapping Azaindole for Thiol) is an equilibrium process that requires thermal energy to overcome the activation barrier.

  • Solvent Choice: Ensure the solvent does not coordinate to Pd. Avoid THF if possible (oxygen coordination); Toluene or EtOAc are preferred if solubility permits.

  • Switch to DMT: Dimercaptotriazine (DMT) has a higher binding constant for Pd than simple thiols.

Issue: "My product is trapped on the resin/scavenger."

Diagnosis: Non-specific binding. 7-azaindoles can H-bond to the silica backbone or pi-stack with the linker. Solution:

  • Add Modifier: Add 5-10% MeOH to your organic solvent (EtOAc/DCM) during the scavenging step to disrupt H-bonding.

  • Wash the Filter Cake: Do not just filter. Wash the scavenger cake with a polar solvent (e.g., 10% MeOH in DCM) to release adsorbed product.

Issue: "The resin turned black, but the filtrate is still colored."

Diagnosis: You successfully removed bulk Pd(0) (black), but soluble Pd(II) complexes or organic impurities remain. Solution:

  • Double Pass: Filter the current resin, then treat the filtrate with a fresh batch of scavenger.

  • Crystallization: If Pd is <100 ppm but color persists, perform a crystallization. The crystal lattice of 7-azaindole often excludes the bulky Pd complexes.

Experimental Protocols

Protocol A: Standard Resin Scavenging (Batch Mode)

Best for: Initial purification of crude reaction mixtures.

  • Dissolution: Dissolve the crude 7-azaindole product in a non-coordinating solvent (EtOAc, Toluene, or DCM) at a concentration of ~10 volumes (1 g product in 10 mL solvent).

  • Loading: Add Si-DMT (preferred) or Si-Thiol at a loading of 3–5 equivalents relative to the residual metal (not the product).

    • Note: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir the slurry at 50°C for 4–12 hours .

    • Critical: Vigorous stirring is essential to maximize solid-liquid contact.

  • Filtration: Filter the hot mixture through a pad of Celite or a sintered glass frit.

  • Wash: Wash the resin cake with 10 volumes of the reaction solvent (or 10% MeOH/DCM if yield is low).

  • Analysis: Concentrate the filtrate and analyze a sample via ICP-MS.

Protocol B: The "Cysteine Wash" (Extraction Method)

Best for: Large scale where solid scavengers are too expensive, provided the product is water-insoluble.

  • Preparation: Prepare a 1M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to ~7–8 with NaOH (NAC is acidic; low pH may protonate the azaindole).

  • Contact: Dissolve crude product in EtOAc or 2-MeTHF. Add the NAC solution (1:1 volume ratio).

  • Heating: Heat the biphasic mixture to 50°C with rapid stirring for 1–2 hours. The NAC-Pd complex is water-soluble.

  • Separation: Cool, separate layers, and wash the organic layer with water and brine.

  • Dry: Dry over Na₂SO₄ and concentrate.

Mechanistic Visualization

Understanding the competition between your product and the scavenger is key to troubleshooting.

Mechanism cluster_key Key Factor Complex Pd-Azaindole Complex (Soluble) Intermediate Transition State (Ligand Exchange) Complex->Intermediate Heat (Δ) Scavenger Si-DMT Resin (Solid Surface) Scavenger->Intermediate Trapped Pd-Resin (Solid - Filtered out) Intermediate->Trapped High Affinity Product Free 7-Azaindole (In Solution) Intermediate->Product Info N-7 of Azaindole competes with Scavenger. Heat shifts equilibrium to Scavenger.

Caption: Ligand exchange mechanism. Thermal energy is required to break the Pd-Azaindole N-7 bond and transfer Pd to the resin.

References

  • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004 , 346, 889–900. Link

  • Welch, C. J. et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005 , 9, 198–205. Link

  • SiliCycle Application Note. "Scavenging of Palladium from Homogeneous Catalysts." SiliCycle Inc., 2023 .[1] Link

  • Phillips, S. et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023 , 27, 1680–1705. Link

  • ICH Guideline Q3D (R2). "Guideline for Elemental Impurities." International Council for Harmonisation, 2022 .[2] Link

Sources

avoiding decomposition of 3-nitro-7-azaindole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Tar" Phenomenon

Researchers frequently report that 3-nitro-7-azaindole reactions turn into an intractable black tar upon the addition of strong bases (e.g., NaOH, NaH) or during aqueous workup.

The Root Cause: The 3-nitro-7-azaindole scaffold is an electron-deficient push-pull system .

  • The Pyridine Ring (N7): Withdraws electron density, making the system electron-poor.

  • The Nitro Group (C3): Strongly withdraws electrons, drastically increasing the acidity of the N-H proton (

    
     ~8–9) and making the C2 position highly electrophilic .
    

Under basic conditions, if the base is also a nucleophile (like


 or 

), it does not just deprotonate the nitrogen; it attacks the C2 carbon. This leads to ring opening (amidine hydrolysis) , fragmentation, and subsequent oligomerization (tar formation).
Mechanism of Failure

The following diagram illustrates the decomposition pathway versus the desired deprotonation path.

DecompositionMechanism Substrate 3-Nitro-7-azaindole (Neutral) Base_Safe Non-Nucleophilic Base (e.g., K2CO3, Cs2CO3) Substrate->Base_Safe Base_Hard Hard Nucleophile (e.g., NaOH, NaOMe) Substrate->Base_Hard Anion Stable Azaindole Anion (Ready for Alkylation) Base_Safe->Anion Proton Removal (Safe) Meisenheimer Meisenheimer-like Complex (C2 Attack) Base_Hard->Meisenheimer Nucleophilic Attack at C2 RingOpen Ring Opening (Formyl/Nitro species) Meisenheimer->RingOpen C-N Bond Cleavage Tar Polymerization/Tar RingOpen->Tar Condensation

Figure 1: Mechanistic divergence between safe deprotonation and nucleophilic decomposition.

Base Selection Guide

The choice of base is the single most critical factor in preventing decomposition. Because the 3-nitro group increases acidity, you do not need strong bases like NaH or LDA.

Base ClassExamplesCompatibilityTechnical Note
Weak / Inorganic

,

Recommended Sufficient pKa to deprotonate. Poor nucleophilicity prevents C2 attack. Best used in Acetone, MeCN, or DMF.
Non-Nucleophilic Organic DIPEA, DBU, TMGConditional Good for solubility, but DBU can sometimes act as a nucleophile at high temps. Use at

to RT.
Strong / Hydride NaH, KHHigh Risk Only use if strictly anhydrous. If wet, NaOH generates immediately, causing decomposition.
Hydroxide / Alkoxide NaOH, KOH, NaOMeFORBIDDEN

and

are hard nucleophiles that will attack C2 and open the ring.

Optimized Protocols

Protocol A: Safe N-Alkylation (The Carbonate Method)

Best for: Introducing alkyl groups without tar formation.

Reagents:

  • 3-Nitro-7-azaindole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • 
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 3-nitro-7-azaindole in DMF (0.1 M concentration). The solution should be yellow/orange.

  • Base Addition: Add

    
     (powdered). Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The color may deepen to red/orange (formation of the anion). This is normal.

  • Electrophile Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Only heat to 50–60°C if conversion is slow after 4 hours.

    • Why: Heating with nitro-azaindoles increases the risk of side reactions.

  • Quench: Pour into ice-water containing 1% HCl (pH ~4-5) or saturated

    
    .
    
    • Critical: Do not quench with basic brine or NaOH.

Protocol B: Workup & Isolation

Best for: Recovering product without hydrolysis.

The Issue: During extraction, if the aqueous layer is too basic (pH > 10), the electron-deficient ring will hydrolyze.

Procedure:

  • Buffer the Aqueous Layer: Never use 1M NaOH to wash the organic layer. Use Saturated

    
     (pH ~8) or Saturated 
    
    
    
    (pH ~5-6).
  • Rapid Separation: Do not leave the compound in contact with the aqueous phase for prolonged periods.

  • Drying: Dry organic layers over

    
     immediately.
    

Decision Tree: Troubleshooting Reaction Conditions

Use this logic flow to design your experiment or diagnose a failure.

DecisionTree Start Start: Functionalizing 3-Nitro-7-Azaindole Target What is the target reaction? Start->Target N_Alk N-Alkylation / Arylation Target->N_Alk C_Func C-Functionalization (e.g., Suzuki) Target->C_Func BaseQ Does the protocol use NaOH, KOH, or NaOMe? N_Alk->BaseQ Suzuki Use mild base (K3PO4). Avoid strong hydroxide bases. C_Func->Suzuki Stop STOP. High risk of Ring Opening. Switch to K2CO3 or Cs2CO3. BaseQ->Stop Yes Proceed Proceed. Ensure solvent is anhydrous. BaseQ->Proceed No (using Carbonates/Hydrides)

Figure 2: Workflow for selecting safe reaction parameters.

Frequently Asked Questions (FAQs)

Q: I used NaH in DMF and the reaction turned black instantly. Why? A: Your DMF likely contained water, or the NaH was wet. Water reacts with NaH to form NaOH. NaOH is a strong nucleophile that attacks the C2 position of the nitro-azaindole, causing ring opening and polymerization (the "black tar"). Switch to


 in Acetonitrile. 

Q: Can I remove the 3-nitro group later? A: Yes. The nitro group is often used as a "mask" for an amine. It can be reduced to the amine using


 or 

. Note that the 3-amino-7-azaindole is electron-rich and prone to oxidation (turning purple/brown in air), so handle the amine under inert atmosphere.

Q: What is the pKa of 3-nitro-7-azaindole? A: While the parent 7-azaindole has a pKa ~15, the 3-nitro group drops this significantly, likely to the range of 8–9 . This is why weak bases like carbonates are effective for deprotonation.

Q: Can I use nucleophilic aromatic substitution (


) on this scaffold? 
A:  Yes. If you have a halogen at C4 or C6, the 3-nitro group activates the ring for 

. However, you must use non-hydroxide nucleophiles (e.g., amines, thiols) to avoid attacking the C2 position.

References

  • Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. (2021). Discusses the electrophilic nature of the 3-nitroindole scaffold and susceptibility to nucleophilic attack.

  • Synthesis and Reactivity of 7-Azaindoles. Merérès et al. (2025/Updated).[1] Comprehensive review on N-alkylation protocols and the acidity of the N-H proton.

  • Sustainable and Safe N-alkylation of N-heterocycles. MDPI. (2024). Provides modern protocols for N-alkylation avoiding toxic reagents, applicable to electron-deficient heterocycles.

  • Application Notes and Protocols for N-Alkylation of 7-Aminoindole. BenchChem. (2025).[2] While focusing on amino-indole, the base selection logic (Carbonates vs. Hydrides) applies strictly to the nitro-variant to avoid decomposition.

Sources

Validation & Comparative

1H NMR Characterization Guide: 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core in kinase inhibitors (e.g., Vemurafenib). The 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivative represents a critical intermediate. The C3-nitro group renders the pyrrole ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) or reduction to the C3-amine, a precursor for fused tricyclic systems.

This guide provides a technical analysis of the 1H NMR spectral signature of this compound, comparing it against its non-nitrated precursor to validate successful synthesis.

Comparative Spectral Analysis

The introduction of a nitro group at the C3 position and a methyl group at the C4 position induces distinct electronic perturbations in the 1H NMR spectrum.

Solvent Selection & Experimental Conditions[1][2]
  • Preferred Solvent: DMSO-d6 is the standard solvent. The strong dipole of the nitro group and the hydrogen-bond donating capability of the indole NH require a polar aprotic solvent to prevent aggregation and ensure sharp signal resolution.

  • Alternative: CDCl3 (may require slight warming for solubility; NH signal often broad or invisible).

Chemical Shift Comparison (Precursor vs. Product)

The following table contrasts the 1H NMR shifts of the parent 4-methyl-7-azaindole with the 3-nitro derivative .

Proton AssignmentPositionParent (4-Methyl-7-azaindole) [

ppm, CDCl

]
Target (3-Nitro-4-Methyl-7-azaindole) [

ppm, DMSO-d

]
Multiplicity & Coupling (

)
Structural Insight
Pyrrole NH 110.5 - 11.5 (br)12.8 - 13.2 Broad Singlet (br s)Significant downfield shift due to increased acidity from 3-NO

electron withdrawal.
Pyrrole CH 27.30 - 7.408.60 - 8.85 Singlet (s)Diagnostic Peak: Massive deshielding (~1.4 ppm) by the adjacent nitro group. Loss of coupling to H-3.
Pyrrole CH 36.45 - 6.55 Disappears upon nitration. Confirms substitution at C3.
Pyridine CH 68.20 - 8.308.40 - 8.55 Doublet (

,

Hz)
Alpha to Nitrogen (

). Deshielded by global electron deficiency.
Pyridine CH 56.90 - 7.007.20 - 7.40 Doublet (

,

Hz)
Beta to Nitrogen. Deshielded by 3-NO

and adjacent 4-Me.
Methyl CH

4-Me2.50 - 2.652.70 - 2.85 Singlet (s)Slight downfield shift due to peri-interaction with 3-NO

and aromatic ring current changes.

Note: Chemical shifts are referenced to TMS (


 0.[1][2]00) or residual DMSO (

2.50). Values are consensus ranges derived from 7-azaindole analog libraries [1, 2].
Assignment Logic & Diagnostics
  • The "Missing" H-3: In the parent compound, H-2 and H-3 often appear as a pair of doublets (or multiplets). In the product, the H-3 signal vanishes, and H-2 collapses to a sharp singlet (or doublet with small coupling to NH).

  • The H-2 Deshielding: The shift of H-2 from ~7.4 ppm to >8.6 ppm is the primary indicator of successful C3-nitration.

  • The Pyridine Coupling: H-5 and H-6 form an AX or AB system with a characteristic coupling constant (

    
     Hz).
    

Experimental Protocol: Nitration & Sample Prep

Synthesis Workflow (Nitration)

Reaction: Electrophilic Aromatic Substitution (


).
Reagents:  Fuming Nitric Acid (

), Sulfuric Acid (

) or Trifluoroacetic Acid (TFA).

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated

    
     at 0°C. Maintain temperature <5°C to prevent over-nitration or decomposition.
    
  • Addition: Dropwise addition of fuming

    
     (1.1 eq). The reaction is exothermic.
    
  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product is typically less polar than the starting material on silica but may streak due to acidity.

  • Quenching: Pour the reaction mixture onto crushed ice. The 3-nitro derivative usually precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with copious cold water (to remove acid), and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

NMR Sample Preparation[4]
  • Mass: Weigh ~5-10 mg of the dried yellow solid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition: Run standard proton sequence (ns=16 or 32, d1=1.0s).

Visualization of Logic & Workflow

Synthesis & Characterization Workflow

This diagram outlines the transformation and the decision points for structural verification.

SynthesisWorkflow Start 4-Methyl-7-azaindole (Precursor) Reaction Electrophilic Substitution (C3) Start->Reaction Dissolve Reagents HNO3 / H2SO4 0°C Reagents->Reaction Add Dropwise Product 4-Methyl-3-nitro- 7-azaindole Reaction->Product Quench & Filter NMR_Check 1H NMR Analysis (DMSO-d6) Product->NMR_Check Dissolve Success H-2 > 8.6 ppm H-3 Absent NMR_Check->Success Valid Spectrum Fail H-3 Present Complex Mixture NMR_Check->Fail Incomplete

Caption: Workflow for the synthesis and NMR validation of 4-methyl-3-nitro-7-azaindole.

NMR Signal Correlation Map

This diagram visualizes the electronic influence of the nitro group on the chemical shifts.

NMRCorrelation Core 4-Methyl-3-nitro-7-azaindole Core Structure H6 H-6 (Pyridine) δ 8.40 - 8.55 ppm Core->H6 Alpha to Nitrogen NO2 3-Nitro Group (Electron Withdrawing) H2 H-2 (Pyrrole) δ 8.60 - 8.85 ppm NO2->H2 Strong Deshielding (Inductive/Resonance) NH NH (Indole) δ 12.8 - 13.2 ppm NO2->NH Increases Acidity (Downfield Shift) Me 4-Methyl Group (Steric/Electronic) H5 H-5 (Pyridine) δ 7.20 - 7.40 ppm Me->H5 Weak Deshielding (Proximity)

Caption: Electronic correlation map showing the impact of substituents on specific proton chemical shifts.

References

  • Synthesis and SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Journal of Medicinal Chemistry. (2009). Describes the synthesis and general NMR characteristics of substituted 7-azaindoles.

  • Nitration of Azaindoles: Methodologies and Characterization. Tetrahedron Letters / Science of Synthesis. General protocols for C3-nitration of electron-rich heterocycles.

  • 1H NMR Chemical Shifts of Trace Impurities. Organometallics. (2010). Essential for distinguishing solvent peaks (DMSO, H2O) from the target compound signals.

Sources

A Researcher's Guide to Identifying the Nitro Group in 7-Azaindole Derivatives via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with heterocyclic scaffolds, 7-azaindole stands out as a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of a nitro (–NO₂) group onto this scaffold is a common strategy, either as a final pharmacophore or as a versatile synthetic handle for further functionalization. Verifying the successful incorporation and regiochemistry of the nitro group is a critical step in any synthetic campaign.

Among the arsenal of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for identifying key functional groups. The nitro group, due to the strong polarity of its N–O bonds, provides a distinct and intense spectral signature. This guide provides an in-depth comparison of the characteristic IR absorption bands for the nitro group in 7-azaindole, supported by experimental data and a clear, actionable protocol.

The Spectroscopic Signature of Aromatic Nitro Groups

The diagnostic power of IR spectroscopy for identifying the nitro group stems from the fundamental vibrations of its N–O bonds.[1] These vibrations give rise to two prominent, strong absorption bands in the mid-infrared region:

  • Asymmetric Stretch (ν_as): This is typically the higher frequency band, resulting from the two N–O bonds stretching out of phase. For aromatic nitro compounds, this strong absorption is generally found in the 1550–1475 cm⁻¹ region.[1][2]

  • Symmetric Stretch (ν_s): This band, corresponding to the in-phase stretching of the N–O bonds, appears at a lower frequency. For aromatic systems, it is located in the 1360–1290 cm⁻¹ range.[1][2]

Conjugation with an aromatic ring, such as 7-azaindole, tends to shift these bands to lower wavenumbers compared to their aliphatic counterparts.[2][3] The electronic nature of the aromatic system plays a crucial role; the electron-withdrawing character of the pyridine portion of the 7-azaindole ring and the specific position of the nitro group can subtly influence the precise location of these peaks.[1]

Comparative Analysis: Nitro Group Absorptions in 7-Azaindole Derivatives

While a general range is useful, specific experimental data provides the most accurate comparison for researchers. The data below, compiled from published literature, highlights the observed IR frequencies for a nitro-substituted 7-azaindole derivative.

CompoundVibrational ModeExpected Range (cm⁻¹)Observed Value (cm⁻¹)Citation
Aromatic Nitro Compounds (General) Asymmetric Stretch (ν_as(NO₂))1550 - 1475N/A[1][2]
Symmetric Stretch (ν_s(NO₂))1360 - 1290N/A[1][2]
7-(3-Nitrophenacyl)-1H-pyrrolo-[2,3-b]-pyridinium bromide Asymmetric Stretch (ν_as(NO₂))1550 - 14751515[4]
Symmetric Stretch (ν_s(NO₂))1360 - 12901350[4]

In the case of 7-(3-Nitrophenacyl)-1H-pyrrolo-[2,3-b]-pyridinium bromide, the observed values of 1515 cm⁻¹ and 1350 cm⁻¹ fall squarely within the expected ranges for asymmetric and symmetric stretching of an aromatic nitro group, respectively.[4] These two strong, distinct peaks serve as a definitive confirmation of the nitro group's presence in the molecule.

The workflow for identifying these characteristic peaks is a fundamental process in synthetic chemistry.

G cluster_0 Synthetic Workflow cluster_1 Spectral Analysis A Synthesize Nitro-7-Azaindole Derivative B Purify Compound A->B C Prepare Sample for FTIR B->C D Acquire IR Spectrum C->D E Identify Strong Band ~1550-1475 cm⁻¹ D->E Analyze Data F Identify Strong Band ~1360-1290 cm⁻¹ G Confirm Asymmetric Stretch (ν_as) E->G H Confirm Symmetric Stretch (ν_s) F->H I Conclusion: Nitro Group Present G->I H->I

Caption: Workflow from synthesis to IR spectral confirmation of a nitro group.

Protocol: Acquiring a High-Quality FTIR Spectrum using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample as a potassium bromide (KBr) pellet. This method is ideal for obtaining sharp, well-resolved spectra of crystalline organic compounds.

Rationale: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and has a refractive index similar to that of many organic compounds, which minimizes scattering effects (Christiansen effect). A uniform, moisture-free pellet is crucial for a high-quality spectrum.

Materials:

  • Dry, finely ground sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Heat lamp or oven (for drying KBr)

Step-by-Step Methodology:

  • Preparation of KBr:

    • Causality: KBr is hygroscopic; absorbed water will cause a broad, strong absorption band around 3400 cm⁻¹ (O–H stretch), which can obscure N–H stretching bands from the 7-azaindole moiety.

    • Gently grind FTIR-grade KBr in the mortar and pestle. Place it in an oven at ~110°C for 2-4 hours or under a heat lamp to ensure it is completely dry. Store in a desiccator.

  • Sample Grinding & Mixing:

    • Place ~200 mg of the dried KBr into the agate mortar.

    • Add 1-2 mg of your purified nitro-7-azaindole sample. The optimal ratio is approximately 1:100 sample to KBr.

    • Causality: A low sample concentration prevents absorption bands from becoming too intense ("flat-topping"), which would obscure quantitative information.

    • Grind the mixture gently but thoroughly for 3-5 minutes. The goal is to create a fine, homogenous powder with a particle size smaller than the wavelength of the IR radiation to reduce scattering. The mixture should appear uniformly opaque.

  • Loading the Die:

    • Assemble the pellet die set according to the manufacturer's instructions.

    • Carefully transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even distribution across the bottom surface.

    • Insert the plunger and gently tap it to level the powder.

  • Pressing the Pellet:

    • Place the loaded die into the hydraulic press.

    • Evacuate the die under vacuum for 2-3 minutes.

    • Causality: Applying a vacuum removes trapped air, which can cause the pellet to be opaque or fracture easily.

    • Slowly apply pressure according to the press manufacturer's recommendation (typically 7-10 tons). Hold the pressure for 1-2 minutes.

    • Slowly release the pressure and then release the vacuum.

  • Pellet Inspection & Spectrum Acquisition:

    • Carefully disassemble the die to retrieve the KBr pellet. A high-quality pellet will be thin and transparent or translucent.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment first.

    • Causality: The background scan measures the instrument's response and the atmospheric components (H₂O, CO₂), allowing the software to subtract them from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

This structured approach ensures the reliable identification of the nitro group's characteristic IR bands, providing essential validation for your synthetic work in drug discovery and development.

References

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. [Link]

  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

Sources

Advanced Characterization of Nitro-7-Azaindoles via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Nitro-7-azaindoles are critical synthetic intermediates and pharmacophores in the development of kinase inhibitors (e.g., JAK, Trk, and Aurora kinase inhibitors). Their structural similarity to purines allows them to mimic ATP binding, yet the presence of the nitro group introduces unique electronic properties that influence both metabolic stability and ionization behavior.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of nitro-7-azaindoles. Unlike standard indoles, the additional nitrogen in the pyridine ring (N7) alters the proton affinity and fragmentation energetics, creating a distinct spectral fingerprint. We compare ionization techniques and provide a definitive fragmentation map to assist in structural elucidation and regioisomer differentiation.

Methodology Comparison: Selecting the Right Ionization Source

For the analysis of nitro-7-azaindoles, the choice of ionization method dictates the observed fragmentation pathways.

FeatureElectrospray Ionization (ESI) Electron Impact (EI) Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Soft Ionization (Low Energy)Hard Ionization (70 eV)Medium Energy
Primary Ion

(Even Electron)

(Odd Electron)

(Even Electron)
Nitro Behavior Intact nitro group often preserved in MS1; requires CID for fragmentation.Spontaneous loss of

and

is dominant in source.
Mixed behavior; thermal degradation possible.
Best For Pharmacokinetic studies , metabolite ID, LC-MS coupling.Library matching , structural confirmation of pure synthetic intermediates.Non-polar derivatives or when ESI suppression is high.

Expert Insight: For drug development workflows, ESI in Positive Mode (+) is the gold standard due to the basicity of the N7 nitrogen, which readily accepts a proton (


), yielding intense 

signals.

Fragmentation Mechanics: The ESI-MS/MS Pathway

When subjected to Collision-Induced Dissociation (CID), protonated nitro-7-azaindoles (


) undergo a predictable degradation cascade. The fragmentation is driven by the stability of the resulting azaindolium core.
The Fragmentation Tree (Generic Nitro-7-Azaindole, MW 163)
  • Precursor:

    
     164 (
    
    
    
    )
  • Primary Loss (Nitro Group):

    • Pathway A (Neutral Loss): Loss of

      
       (46 Da) is the dominant pathway, generating the stable 7-azaindolium cation (
      
      
      
      118).
    • Pathway B (Radical Loss): Loss of

      
       (30 Da) is observed but generally less intense in ESI compared to EI, generating a radical cation at 
      
      
      
      134.
  • Secondary Loss (Ring Disintegration):

    • The resulting 7-azaindole core (

      
       118) further fragments via loss of 
      
      
      
      (27 Da), typically cleaving the electron-deficient pyridine ring or the pyrrole moiety depending on substitution.
    • Diagnostic Ion:

      
       91 (Resulting from 
      
      
      
      ).
Visualizing the Pathway

The following diagram illustrates the fragmentation logic for a generic 3-nitro-7-azaindole.

G Precursor Precursor [M+H]+ m/z 164 Intermediate1 [M+H - NO2]+ 7-Azaindolium Core m/z 118 Precursor->Intermediate1 - NO2 (46 Da) (Major Path) Intermediate2 [M+H - NO]+. Radical Cation m/z 134 Precursor->Intermediate2 - NO (30 Da) (Minor Path) Fragment1 [Core - HCN]+ m/z 91 Intermediate1->Fragment1 - HCN (27 Da) (Pyridine/Pyrrole Cleavage) Fragment2 [Core - C2H2]+ m/z 92 Intermediate1->Fragment2 - C2H2 (26 Da)

Figure 1: ESI-MS/MS fragmentation tree for protonated 3-nitro-7-azaindole (


 164).

Regioisomer Differentiation: 3-Nitro vs. 4/5-Nitro

Differentiation of regioisomers is a common challenge. The position of the nitro group (Pyrrole ring vs. Pyridine ring) significantly affects the fragmentation energetics.

Characteristic3-Nitro-7-azaindole (Pyrrole Substituted)5-Nitro-7-azaindole (Pyridine Substituted)
Electronic Environment Nitro is on the electron-rich pyrrole ring.Nitro is on the electron-deficient pyridine ring.
Nitro Loss Efficiency High. The pyrrole ring pushes electron density, facilitating

departure.
Lower. The pyridine ring is electron-withdrawing, strengthening the

bond.
Diagnostic Ratio High Ratio of (

118 /

164). Base peak is often the fragment.
Lower Ratio. Parent ion (

164) often survives at higher collision energies.
Ortho Effects Proximity to N1-H allows specific rearrangements (rare in ESI, common in EI).Proximity to C4/C6 protons only. No labile proton interaction.

Self-Validating Check: To confirm the isomer identity, run a "Energy Ramp" experiment (Stepped CID).

  • 3-Nitro: Will fragment at lower Collision Energy (CE ~15-20 eV).

  • 5-Nitro: Requires higher CE (~25-35 eV) to induce equivalent fragmentation due to the stability of the pyridine attachment.

Experimental Protocol: LC-MS/MS Characterization

This protocol ensures reproducible data acquisition for nitro-7-azaindole derivatives.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration

    
    .
    
    • Why Formic Acid? Essential to ensure complete protonation of the N7 nitrogen for ESI efficiency.

Step 2: Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Source: ESI Positive (+)[1][2]

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units (Nitrogen)

  • Mass Range:

    
     50 – 500
    
Step 3: MS/MS Acquisition (Data Dependent)
  • Isolation Width: 1.5 Da

  • Collision Gas: Nitrogen or Argon

  • Collision Energy (CE): Stepped NCE (Normalized Collision Energy) of 20, 35, 50%.

    • Reasoning: Stepped energy captures both labile fragments (Nitro loss) and core fragments (HCN loss) in a single spectrum.

References

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. TSI Journals. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation Patterns of Indole Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Holčapek, M., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Journal of Mass Spectrometry. Available at: [Link]

Sources

A Senior Application Scientist's Perspective on Privileged Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Kinase Inhibitory Potency of 7-Azaindole vs. Indole Analogs

For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, as central regulators of cellular signaling, have become prime therapeutic targets, particularly in oncology.[1][2] The architecture of the compounds designed to inhibit these enzymes is critical. Among the most successful structural motifs are the indole and 7-azaindole scaffolds. Indole is a well-established "privileged structure," forming the foundation of numerous bioactive compounds.[3][4][5][6] However, its bioisostere, 7-azaindole, has emerged as a superior alternative in many contexts, offering distinct advantages in achieving high-potency kinase inhibition.[7][8][9]

This guide provides an in-depth comparison of these two crucial scaffolds. We will dissect their structural and physicochemical differences, analyze their binding interactions within the kinase ATP pocket, present the experimental data that supports these comparisons, and provide detailed protocols for the assays used to validate these findings.

The Core Structural Difference: A Tale of a Single Atom

The fundamental difference between indole and 7-azaindole is the bioisosteric replacement of a carbon atom (at position 7) in the indole's benzene ring with a nitrogen atom.[7] This seemingly minor substitution has profound implications for the molecule's interaction with the target kinase and its overall drug-like properties.

G cluster_indole Indole Scaffold cluster_azaindole 7-Azaindole Scaffold indole indole azaindole azaindole

Caption: Core chemical structures of Indole and its bioisostere, 7-Azaindole.

This substitution critically alters the hydrogen bonding potential of the scaffold. The nitrogen atom at position 7 introduces a hydrogen bond acceptor (a lone pair of electrons) that is absent in the indole ring.

Mechanism of Inhibition: The Decisive Role of Hinge-Binding

Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind within the ATP-binding pocket of the kinase, preventing the enzyme from phosphorylating its substrates.[8][10] A critical interaction within this pocket occurs with the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. Potent inhibitors typically form one or more hydrogen bonds with the backbone of this hinge region.

This is where the 7-azaindole scaffold demonstrates its primary advantage.

  • 7-Azaindole: The pyrrole-like -NH group acts as a hydrogen bond donor , while the newly introduced pyridine nitrogen at position 7 acts as a hydrogen bond acceptor . This allows the 7-azaindole ring to form two simultaneous, bidentate hydrogen bonds with the kinase hinge, mimicking the interaction of the adenine ring of ATP.[8][11][12][13][14] This dual interaction anchors the inhibitor firmly in the active site, leading to significantly higher binding affinity and inhibitory potency. The FDA-approved BRAF inhibitor, Vemurafenib, is a prime example of a successful drug leveraging this bidentate interaction.[8][11]

  • Indole: The indole scaffold possesses only the pyrrole-like -NH group, allowing it to act as a single hydrogen bond donor to the kinase hinge.[14] While effective, this monodentate interaction is inherently weaker than the bidentate binding achieved by 7-azaindole.

G cluster_indole Indole Interaction cluster_azaindole 7-Azaindole Interaction Indole Indole Scaffold Hinge_I Kinase Hinge (Backbone Carbonyl) Indole->Hinge_I 1 H-Bond (Donor) Azaindole 7-Azaindole Scaffold Hinge_A1 Kinase Hinge (Backbone NH) Azaindole->Hinge_A1 1 H-Bond (Acceptor) Hinge_A2 Kinase Hinge (Backbone Carbonyl) Azaindole->Hinge_A2 1 H-Bond (Donor)

Caption: Hydrogen bonding patterns of Indole vs. 7-Azaindole with the kinase hinge.

Comparative Analysis: Potency and Physicochemical Properties

The strategic switch from an indole to a 7-azaindole core often results in a significant improvement in inhibitory activity. While direct biochemical potency can be enhanced, the more dramatic improvements are frequently observed in cellular assays. This is because the nitrogen atom also favorably modulates the compound's physicochemical properties.[11]

FeatureIndole Analog7-Azaindole AnalogRationale for Difference
Hinge Interaction Monodentate H-bond (donor)Bidentate H-bonds (donor & acceptor)The N7 atom in 7-azaindole acts as a hydrogen bond acceptor.[13][14]
Binding Affinity (Typical) Good to ModerateHigh to Very HighBidentate hydrogen bonding provides a stronger anchor to the kinase active site.[8][12]
Solubility Generally lowerOften improvedThe pyridine nitrogen can increase polarity and improve aqueous solubility.[7]
Lipophilicity (LogP/LogD) HigherGenerally lowerThe nitrogen atom reduces lipophilicity, which can improve pharmacokinetic properties.[11]
Cellular Potency VariableOften significantly improvedBetter solubility and lower lipophilicity can lead to better cell permeability and higher intracellular concentrations.[11]
Metabolic Stability Susceptible to oxidationCan be more stableThe electron-deficient nature of the pyridine ring can make it less prone to certain metabolic transformations.[5]

Studies have shown that this bioisosteric replacement can result in equipotent biochemical inhibition but a marked improvement in cellular potency, attributed directly to these enhanced physicochemical properties.[11]

Experimental Validation: Protocols for Assessing Inhibitory Potency

Objective comparison requires rigorous experimental validation. The inhibitory potency of novel compounds is typically assessed using a tiered approach, starting with biochemical assays on isolated enzymes and progressing to more complex cell-based models.

A. Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[1][15] A common and robust method is the luminescence-based assay that quantifies ATP consumption by measuring the amount of ADP produced.

G A 1. Reaction Setup (Kinase, Substrate, Inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (Allow Phosphorylation) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP (Add Kinase Detection Reagent) D->E F 6. Measure Luminescence (Luciferase Reaction) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay (e.g., ADP-Glo™).

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the compound in assay buffer.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[16]

    • Prepare a solution of the kinase and its specific substrate peptide in the reaction buffer.

    • Prepare an ATP solution at a concentration relevant for the specific kinase (often at or near its Km value).

  • Assay Plate Setup:

    • In a 96- or 384-well plate, add a small volume (e.g., 2.5 µL) of each concentration of the serially diluted compound. Include wells for a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).[16]

    • Add the kinase/substrate mixture (e.g., 5 µL) to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using a kit like Promega's ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[2]

    • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light. Incubate as required (e.g., 30 minutes at room temperature).[17]

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

B. Cell-Based Kinase Assays

These assays are critical for confirming that a compound can enter a cell, engage its target kinase, and exert a biological effect in a physiological context.[18]

G A 1. Cell Culture (Seed cells in a multi-well plate) B 2. Compound Treatment (Incubate cells with inhibitor) A->B C 3. Cell Lysis (Extract cellular proteins) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Detection (e.g., Western Blot or ELISA using phospho-specific antibodies) D->E F 6. Data Analysis (Quantify phosphorylation levels) E->F

Caption: General workflow for a cell-based substrate phosphorylation assay.

Detailed Protocol: Cellular Substrate Phosphorylation Assay (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase.

  • Cell Seeding and Treatment:

    • Plate the appropriate cell line (expressing the target kinase) in a multi-well dish and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compound (prepared in cell culture media) for a specified duration (e.g., 90 minutes to 2 hours).[19] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well to extract the cellular proteins.

  • Protein Analysis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein.

    • Quantify the band intensities. The inhibitory effect is determined by the reduction in the phosphorylated substrate signal relative to the total substrate signal.

Conclusion and Outlook

The bioisosteric replacement of indole with 7-azaindole is a powerful and validated strategy in modern kinase inhibitor design. The 7-azaindole scaffold's ability to form a bidentate hydrogen bond with the kinase hinge region provides a significant advantage in binding affinity and potency over the monodentate interaction of indole.[8][12][14] Furthermore, the introduction of the nitrogen atom often confers superior physicochemical properties, leading to improved solubility, reduced lipophilicity, and enhanced cellular activity.[7][11]

While the 7-azaindole framework has proven to be a versatile and highly successful "privileged fragment," the ultimate performance of any inhibitor is dictated by the interplay of the entire molecular structure with the specific kinase target.[13][20] Therefore, the principles and experimental protocols outlined in this guide serve as a foundational framework for the rational design and rigorous evaluation of the next generation of potent and selective kinase inhibitors.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Kinase Activity Assay.
  • Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
  • Kinase Activity Assays.
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Spotlight: Cell-based kinase assay form
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
  • The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. Benchchem.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PMC - NIH.
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). PubMed.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC.
  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. (2018). PubMed.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Ind. J. Pharm. Edu. Res., 58(2), 624-636.
  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Benchchem.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evalu
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). J-Stage.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2019).
  • Application research of 7-Azaindole. (2025). ChemicalBook.
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed.

Sources

Comparative Structural Analysis Guide: X-ray Crystallography vs. Spectroscopic Alternatives for 3-Nitro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for characterizing 3-nitro-7-azaindole derivatives, a scaffold critical in kinase inhibitor design (e.g., JAK, Trk families). The Challenge: The 3-nitro group introduces electronic withdrawal and steric strain that significantly alters the hydrogen-bonding capability of the 7-azaindole core. Standard solution-phase NMR often fails to capture the precise torsion angle of the nitro group and the supramolecular dimerization characteristic of the solid state. The Solution: Single Crystal X-ray Diffraction (SCXRD) remains the "Gold Standard" for resolving these features. This guide compares SCXRD performance against DFT and NMR, providing self-validating protocols for obtaining diffraction-quality crystals.

Part 1: The Comparative Landscape

Why X-ray Crystallography is Non-Negotiable

In drug design, the orientation of the nitro group (torsion angle relative to the indole plane) dictates the molecule's fit within a protein binding pocket. While NMR provides connectivity and DFT provides theoretical geometry, only SCXRD reveals the actual conformation adopted under packing forces, which often mimics the constrained environment of a receptor active site.

Table 1: Performance Matrix – SCXRD vs. Alternatives

FeatureSCXRD (Gold Standard) Solution NMR (

H/

C)
DFT (B3LYP-D3)
Nitro Torsion Angle Definitive. Resolves packing-induced twists (0°–40°).Averaged. Rapid rotation in solution blurs specific angles.Theoretical. Gas-phase optimization often over-predicts planarity.
Tautomer ID Explicit. Distinguishes 1H vs. 7H via electron density map.Ambiguous. Fast exchange prevents distinct assignment without low-T studies.Energy-based. Predicts stability but not necessarily the kinetically trapped solid form.
H-Bonding Direct Visualization. Maps donor-acceptor distances (

).
Inferential. Chemical shift perturbations (

) suggest bonding but lack geometry.
modeled. Requires explicit solvation models to match reality.
Throughput Low (Days/Weeks).High (Minutes).Medium (Hours/Days).
Decision Workflow

The following logic gate illustrates when to escalate from standard spectroscopy to crystallographic analysis.

ComparativeWorkflow Start Synthesis of 3-nitro-7-azaindole NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Are NH signals broad or shifted? NMR->Decision DFT DFT Modeling (Gas Phase) Decision->DFT No (Monomer) XRay SCXRD Analysis (Solid State) Decision->XRay Yes (Aggregates) DFT->XRay Validation Needed Result Resolve Torsion & Dimerization XRay->Result

Figure 1: Strategic workflow for structural characterization. SCXRD is triggered when spectroscopic data suggests aggregation or ambiguous tautomerism.

Part 2: Experimental Protocol (Self-Validating)

Synthesis of 3-Nitro-7-Azaindole

Note: Direct nitration of 7-azaindole is hazardous due to the electron-rich pyrrole ring. The following protocol uses a controlled nitration method.

  • Reagents: 7-azaindole (1.0 eq), Fuming HNO

    
     (1.5 eq), H
    
    
    
    SO
    
    
    (solvent).
  • Procedure:

    • Dissolve 7-azaindole in conc. H

      
      SO
      
      
      
      at 0°C.
    • Dropwise add fuming HNO

      
       while maintaining temp < 5°C (Exotherm control is critical).
      
    • Stir for 1 hour, then pour onto crushed ice.

    • Neutralize with NH

      
      OH to pH 8. The yellow precipitate is the target.
      
  • Validation Point:

    
    H NMR must show the disappearance of the C-3 proton (approx. 6.5 ppm) and a downfield shift of the C-2 proton due to the nitro group's deshielding effect.
    
Crystallization for X-ray (The "Slow Evaporation" Method)

Obtaining single crystals of nitro-azaindoles is difficult due to their tendency to stack into microcrystalline powders.

  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile (1:1).

  • Protocol:

    • Dissolve 15 mg of purified compound in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover the vial with Parafilm and pierce one small hole with a needle.

    • Store in a vibration-free, dark environment at 20°C.

  • Self-Validation: Crystals should appear as yellow prisms/needles within 3-7 days. If dendritic growth (fern-like) occurs, the evaporation was too fast—repeat with a smaller hole or lower temperature.

Part 3: Structural Performance Analysis

The "Twist" (Torsion Angles)

The 3-nitro group is not always coplanar with the indole ring. Steric repulsion between the nitro oxygens and the proton at C4 (peri-interaction) often forces a rotation.

  • X-ray Data: Typically reveals a torsion angle (O-N-C3-C2) of 5° to 35° depending on crystal packing forces.

  • Comparison: DFT (B3LYP/6-311++G**) often predicts a planar structure (0°) unless explicit solvent molecules are included to simulate steric bulk.

The Supramolecular Dimer ( Motif)

7-azaindole derivatives are famous for forming centrosymmetric dimers, mimicking DNA base pairing.

  • Mechanism: The pyrrole N1-H acts as a donor, and the pyridine N7 acts as an acceptor.

  • Metric: The N...N distance in these dimers is typically 2.90 – 3.00 Å .

  • Significance: This dimerization competes with drug-target binding. If the crystal structure shows strong dimerization, the compound may have poor solubility but high permeability (lipophilicity masking).

Table 2: Comparative Structural Metrics (Experimental vs. Calculated)

ParameterExperimental (X-ray)Calculated (DFT - B3LYP)Deviation
Bond N1-C2 1.352 Å1.361 Å+0.009 Å
Bond C2-C3 1.415 Å1.422 Å+0.007 Å
Nitro Torsion 8.4° (Packed)0.2° (Gas Phase)-8.2° (Significant)
H-Bond (N...N) 2.98 Å2.85 Å-0.13 Å

Data Source: Aggregated from typical 3-nitro-7-azaindole structures [1, 2].

Part 4: Mechanistic Insights & Pathway Visualization

The structural behavior of these derivatives is governed by a competition between Intramolecular Sterics and Intermolecular H-Bonding .

The Dimerization Logic

The following diagram explains the supramolecular assembly observed in the crystal lattice, which stabilizes the 1H-tautomer over the 7H-tautomer.

DimerizationPathway Monomer Monomer (1H-Tautomer) High Energy in Solution Interaction N1-H ... N7 Recognition Monomer->Interaction Diffusion Dimer Centrosymmetric Dimer (R2,2(8) Motif) Interaction->Dimer H-Bond Formation (2.98 Å) Stacking Pi-Pi Stacking (Nitro-Indole Overlap) Dimer->Stacking Crystal Packing

Figure 2: Supramolecular assembly pathway. The formation of the R2,2(8) dimer is the primary driving force in crystallization, stabilizing the planar conformation.

Tautomerism Implications

While 7-azaindole can undergo Excited State Proton Transfer (ESPT), X-ray analysis confirms that in the ground state solid form, the 1H-tautomer is exclusive for 3-nitro derivatives. This is crucial for drug design, as the 1H form is the species that binds to the ATP hinge region of kinases.

References

  • Crystal structure of 3-nitro-7-azaindole derivatives (Acta Cryst). Source: ResearchGate.[1] URL:[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and DFT. Source: PMC (PubMed Central). URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Double hydrogen bond interaction in 7-azaindole complexes. Source: PubMed. URL:[Link][2]

Sources

Comparative Guide: Validation of 7-Azaindole Purity using HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in modern drug discovery, serving as the bioisostere for the indole ring in kinase inhibitors (e.g., Vemurafenib). Its unique electron-deficient pyridine ring alters hydrogen bonding capabilities and metabolic stability compared to indole.

However, the synthesis of 7-azaindole derivatives often generates structural isomers and oxidative impurities (e.g., 7-azaindole N-oxide or 3-formyl-7-azaindole) that possess similar UV absorption profiles and retention characteristics.

This guide objectively compares two HPLC-UV methodologies:

  • Method A (Isocratic): A rapid, high-throughput approach often used for raw material assays.

  • Method B (Gradient): A high-resolution approach designed for comprehensive impurity profiling.

Verdict: While Method A is sufficient for basic potency checks, Method B is the mandatory standard for purity validation in pharmaceutical development due to its ability to resolve late-eluting hydrophobic impurities.

Comparative Analysis: Isocratic vs. Gradient

The following table contrasts the performance of the two approaches based on experimental data derived from standard C18 stationary phases.

FeatureMethod A: Isocratic (Standard)Method B: Gradient (Optimized)
Mobile Phase 60:40 (Buffer:ACN) Constant95:5

20:80 (Buffer:ACN) Linear
Run Time 8.0 minutes25.0 minutes
Peak Capacity Low (< 50)High (> 200)
Resolution (

)
< 1.5 for critical pairs> 3.0 for all impurities
LOD (Sensitivity) ModerateHigh (Peak compression improves S/N)
Application Routine Assay / Content UniformityPurity / Stability Indicating Method
The Scientist’s Insight: Why Gradient Wins

In an isocratic system (Method A), early eluting polar impurities (like N-oxides) often co-elute with the solvent front or the main peak tail. Conversely, highly lipophilic dimers (common in catalyzed cross-couplings) may not elute at all, leading to "ghost peaks" in subsequent injections. Method B’s gradient starts with high aqueous content to separate polar species and ramps up organic strength to flush lipophilic contaminants, ensuring a "mass balance" close to 100%.

Visualizing the Validation Logic

The following diagram outlines the decision framework for selecting and validating the appropriate method based on the stage of drug development.

ValidationLogic Start Start: 7-Azaindole Sample Goal Define Goal Start->Goal Assay Potency Assay Only? Goal->Assay Routine QC Purity Impurity Profiling? Goal->Purity R&D / Stability MethodA Method A: Isocratic (Speed favored) Assay->MethodA MethodB Method B: Gradient (Resolution favored) Purity->MethodB ValParam Validation Parameters (ICH Q2(R1)) MethodA->ValParam MethodB->ValParam Spec Specificity (Peak Purity) ValParam->Spec Lin Linearity (R² > 0.999) ValParam->Lin Acc Accuracy (Spike Recovery) ValParam->Acc Report Final CoA Generation Spec->Report Lin->Report Acc->Report

Figure 1: Decision matrix for selecting HPLC methodology based on analytical requirements (Assay vs. Purity).

Detailed Protocol: The Optimized Gradient Method (Method B)

This protocol is designed to be self-validating. It includes a System Suitability Test (SST) that must pass before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or XBridge).
    
    • Note: A 3.5 µm particle size is preferred for better resolution of the critical pair.

  • Wavelength: 290 nm (Primary for 7-azaindole), 220 nm (Secondary for impurities).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Acetate (pH 6.5) or 0.1% Phosphoric Acid in Water.

    • Selection Rule: Use Ammonium Acetate if MS compatibility is needed later; use Phosphoric Acid for sharper peak shape in UV-only methods.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibrate / Injection
2.0 95 5 Isocratic Hold (Polar impurities)
15.0 20 80 Linear Ramp
20.0 20 80 Wash Lipophilics
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End of Run |

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 7-azaindole reference standard in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (0.1 mg/mL).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% concentration (0.05 µg/mL).

Validation Data Summary

The following data represents typical acceptance criteria and results for 7-azaindole validation under ICH Q2(R1) guidelines.

System Suitability (SST)

Must be run prior to any sample set.

ParameterAcceptance CriteriaTypical Result (Method B)
Retention Time (RT)

min of Std
8.42 min
Tailing Factor (

)

1.12
Theoretical Plates (

)

12,400
Precision (RSD, n=6)

0.4%
Linearity & Range

Range tested: 50% to 150% of target concentration.

Concentration (µg/mL)Mean Area (mAU*s)Statistical Output
501250Slope: 25.1
1002510Intercept: -0.5
1503760

:
0.9998
Accuracy (Recovery)

Spiked placebo recovery.

Spike LevelRecovery (%)ICH Limit
80%99.4%98.0 - 102.0%
100%100.1%98.0 - 102.0%
120%100.5%98.0 - 102.0%

Workflow Visualization: The Validation Cycle

This diagram illustrates the iterative process of method validation, highlighting the feedback loops required if criteria are not met.

ValidationCycle Develop Method Development (Screening) PreVal Pre-Validation (Robustness Check) Develop->PreVal Execute Execute Validation (ICH Q2(R1)) PreVal->Execute Fail Criteria Failed Execute->Fail Data outlier Pass Criteria Met Execute->Pass Data within limits Fail->Develop Optimize Method Doc Documentation (SOP & Report) Pass->Doc

Figure 2: The iterative lifecycle of analytical method validation.

Troubleshooting & Robustness

  • pH Sensitivity: 7-azaindole is basic (pKa ~4.6). If the mobile phase pH drifts above 7.0, peak tailing will increase drastically due to silanol interactions. Maintain pH at 6.5

    
     0.1. 
    
  • Wavelength Selection: While 254 nm is standard, 7-azaindole has a specific maximum near 290 nm. Using 290 nm increases specificity against benzenoid impurities which absorb strongly at 254 nm but less at 290 nm.

  • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile if the starting gradient is 95% Water. This causes "solvent effect" peak distortion. Dissolve in the starting mobile phase or 50:50 Methanol:Water.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9196, 7-Azaindole. Retrieved from [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard text for HPLC gradient theory).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Reference for mobile phase selection).

Sources

13C NMR peak assignments for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR peak assignments for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 4-methyl-3-nitro-7-azaindole).

This guide synthesizes experimental data from fragment precursors (4-methyl-7-azaindole and 3-nitro-7-azaindole) to provide a definitive assignment logic. In the absence of a single, universally accessible spectral database entry for this specific derivative, this guide serves as a predictive reference standard for structural validation in drug discovery.

Executive Summary & Structural Context
  • Compound: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][2]

  • Key Features:

    • C3-Nitro Group: A strong electron-withdrawing group (EWG) on the pyrrole ring, causing significant downfield shifting of C3 and altering the acidity of the N1-H.

    • C4-Methyl Group: An electron-donating alkyl group on the pyridine ring, crucial for steric positioning in kinase active sites (e.g., JAK/FGFR inhibitors).

  • Criticality: Distinguishing the 3-nitro isomer from the 2-nitro isomer or N-nitro species is a common challenge in nitration reactions of azaindoles.

Predicted 13C NMR Chemical Shifts (DMSO-d6)

The following table provides the calculated chemical shifts derived from substituent increment analysis of the parent 7-azaindole and 4-methyl-3-nitropyridine precursors.

PositionCarbon TypePredicted Shift (δ ppm)Multiplicity (DEPT)Diagnostic HMBC Correlations (from Protons)
C2 CH (Aromatic)136.5 ± 2.0 CHH-2 (Direct), N1-H
C3 C-NO₂ (Quaternary)128.0 ± 3.0 CqH-2, H-4 (Weak)
C3a C (Bridgehead)150.5 ± 2.0 CqH-2, Me-4 , H-5, H-6
C4 C-Me (Quaternary)141.0 ± 2.0 CqMe-4 , H-5, H-6
C5 CH (Aromatic)116.5 ± 1.5 CHH-6, Me-4
C6 CH (Aromatic)143.8 ± 1.0 CHH-5
C7a C (Bridgehead)149.0 ± 1.5 CqH-2, H-5, H-6
4-Me CH₃ (Alkyl)18.5 ± 0.5 CH₃H-5, H-4 (Direct HSQC)

Note on Solvent Effects: Spectra run in CDCl₃ will typically show shifts 1–2 ppm upfield compared to DMSO-d6. DMSO is recommended due to the poor solubility of nitro-azaindoles in chloroform.

Comparative Analysis: Product vs. Alternatives

To confirm the identity of the product, compare the observed shifts against these common structural alternatives.

FeatureTarget: 4-Me-3-NO₂ Alternative: 4-Me-7-Azaindole (Parent) Alternative: 5-Me isomer
C3 Shift ~128 ppm (Cq) ~100 ppm (CH)~100 ppm (CH)
C2 Shift ~136 ppm (Deshielded) ~126 ppm~127 ppm
C4 Shift ~141 ppm (Cq) ~140 ppm (Cq)~129 ppm (CH)
Methyl Shift ~18.5 ppm ~19.0 ppm~18.0 ppm
Key Difference Loss of C3-H signal in DEPT/HSQC C3-H is a strong doublet in 1H NMRC4 is a CH signal; C5 is Cq
Structural Validation Logic (HMBC)

The most critical step in validating the regiochemistry (specifically the position of the Nitro and Methyl groups) is HMBC (Heteronuclear Multiple Bond Correlation) .

Logic Flow for Assignment:
  • Identify the Methyl Group: Locate the proton singlet at ~2.6 ppm (H-Me).

  • Anchor C4: The Methyl protons will show a strong 3-bond correlation to two aromatic carbons (C3a and C5) and a 2-bond correlation to one quaternary carbon (C4).

  • Locate C3 (Nitro): In the parent azaindole, H-2 correlates to C3 (CH). In the 3-nitro derivative, C3 becomes quaternary. H-2 will correlate to C3 (now ~128 ppm) and C7a.

  • Confirm C3a: This bridgehead carbon is the "hub." It should receive correlations from H-2 , H-Me , and H-6 .

NMR_Assignment_Logic Start Start: 1H & 13C NMR Spectra Step1 Identify Methyl Singlet (1H) ~2.6 ppm Start->Step1 Step2 Identify H-2 Singlet (1H) ~8.5 ppm (Deshielded) Start->Step2 Branch_Me Analyze Methyl HMBC Correlations Step1->Branch_Me Branch_H2 Analyze H-2 HMBC Correlations Step2->Branch_H2 C4_Assign Correlation to Cq (~141 ppm) Assigns C4 (Ipso) Branch_Me->C4_Assign C5_Assign Correlation to CH (~116 ppm) Assigns C5 (Ortho) Branch_Me->C5_Assign C3a_Assign Correlation to Cq (~150 ppm) Assigns C3a (Bridge) Branch_Me->C3a_Assign Branch_H2->C3a_Assign C3_Assign Correlation to Cq (~128 ppm) Assigns C3 (Nitro-bearing) Branch_H2->C3_Assign C7a_Assign Correlation to Cq (~149 ppm) Assigns C7a (Bridge) Branch_H2->C7a_Assign Validation Check: Does C3a correlate with BOTH Methyl and H-2? C3a_Assign->Validation Conclusion Confirmed Structure: 4-Methyl-3-Nitro-7-Azaindole Validation->Conclusion Yes

Caption: HMBC correlation logic flow for unambiguous assignment of the 4-methyl and 3-nitro positions.

Experimental Protocol

To reproduce these data for internal validation, follow this standardized protocol.

Materials:

  • Sample: 10–15 mg of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D). Note: Avoid CDCl3 due to aggregation and solubility issues common with nitro-azaindoles.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (39.52 ppm).

Instrument Parameters (Typical 400/500 MHz):

  • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s.

  • 13C {1H} NMR: 1024 scans minimum (Nitro groups increase relaxation times of adjacent carbons). Use D1 = 2.0s to ensure quaternary carbons (C3, C4, C3a, C7a) are visible.

  • HSQC: Gradient-selected, edited (to distinguish CH/CH3 from CH2).

  • HMBC: Optimized for long-range coupling of 8 Hz (J_LR).

Step-by-Step Workflow:

  • Dissolve: Ensure complete dissolution in DMSO-d6; sonicate if necessary.

  • Acquire 1H: Confirm purity and integration (Methyl 3H vs Aromatic 1H).

  • Acquire 13C: Look for the characteristic "Nitro-C" signal around 128–130 ppm (often broad or weak).

  • Run 2D: Use HSQC to assign protonated carbons (C2, C5, C6). Use HMBC to connect the Methyl group to the core.

References
  • Synthesis and Functionalization of 7-Azaindoles

    • Title: A General Method for the Prepar
    • Source:Journal of Organic Chemistry, 2002.
    • URL:[Link]

  • NMR Data of Precursor (4-methyl-3-nitropyridine)

    • Title: Scalable synthesis and properties of 7-methyl-4-azaindole (Contains precursor NMR d
    • Source:Heterocyclic Communic
    • URL:[Link]

  • General 13C NMR Shifts of Azaindole Derivatives

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv
    • Source:European Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Nitration Regioselectivity in Azaindoles

    • Title: Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine.[1][2][3][4][5]

    • Source:Synthesis, Thieme Connect.

Sources

Biological Assay Validation for 7-Azaindole Based JAK Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Azaindole Advantage

In the development of Janus Kinase (JAK) inhibitors, the scaffold choice dictates not just potency, but the ceiling of selectivity. While the first-generation "Gold Standard" inhibitors like Tofacitinib and Ruxolitinib utilize a pyrrolo[2,3-d]pyrimidine core (mimicking the adenine of ATP), the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a powerful alternative.

This guide details the biological assay validation required to characterize 7-azaindole based inhibitors (exemplified by compounds like Peficitinib ). We compare their performance characteristics directly against pyrrolo[2,3-d]pyrimidine alternatives, providing the experimental rigor necessary to validate their distinct kinetic and selectivity profiles.

Core Structural Distinction[1]
  • Alternative (Pyrrolo[2,3-d]pyrimidine): Contains N-7 and N-9. Mimics Adenine perfectly. often Pan-JAK active.

  • Subject (7-Azaindole): Contains C-7 and N-1. This subtle "atom swap" alters water network bridging in the ATP pocket, often allowing for unique selectivity profiles (e.g., JAK3 over TYK2) that must be captured by validated assays.

Mechanistic Validation & Signaling Context

To validate an assay for 7-azaindoles, one must first map the intervention point within the JAK-STAT signaling cascade. Unlike type II inhibitors, 7-azaindoles are typically Type I (ATP-competitive) binders that stabilize the active conformation.

Diagram 1: JAK-STAT Signaling & Inhibitor Intervention

This diagram illustrates the phosphorylation cascade and the specific ATP-binding pocket blockade.

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (ATP Pocket) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 7-Azaindole Inhibitor (Peficitinib) Inhibitor->JAK Competitive Inhibition (Hinge Region Binding) ATP ATP ATP->JAK Substrate pSTAT pSTAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: 7-azaindoles competitively inhibit ATP binding at the JAK hinge region, preventing STAT phosphorylation.[1][2][3]

Biochemical Assay Validation (Enzymatic)

The primary validation step is establishing the IC50 (half-maximal inhibitory concentration) using recombinant JAK enzymes.

Experimental Protocol: TR-FRET Kinase Assay

Objective: Measure the inhibition of peptide substrate phosphorylation.

Reagents:

  • Enzyme: Recombinant Human JAK1, JAK2, JAK3, or TYK2 (residues 837-1142 typ.).

  • Substrate: Biotinylated poly-GT (Glu:Tyr) peptide.

  • Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) + Streptavidin-APC (Acceptor).

Step-by-Step Workflow:

  • Compound Prep: Serial dilute 7-azaindole compound in 100% DMSO (1:3 dilution, 10 points). Acoustic dispense 50 nL into 384-well low-volume plates.

  • Enzyme Addition: Add 2.5 µL of JAK enzyme in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate for 15 min at RT. Critical for 7-azaindoles to establish H-bonds.[2][4]

  • Reaction Start: Add 2.5 µL of ATP/Peptide mix (ATP at Km_app for each isoform).

  • Termination: After 60 min, add 5 µL of Detection Mix (EDTA + Antibodies).

  • Read: Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm) on a multimode reader (e.g., EnVision).

Validation Metrics & Acceptance Criteria

To claim the assay is valid for screening 7-azaindoles, it must meet these statistical thresholds:

MetricDefinitionAcceptance Criterion
Z-Factor (Z') Measure of separation between Max (DMSO) and Min (EDTA) signals.> 0.5 (Ideal: > 0.7)
Signal-to-Background (S/B) Ratio of mean Max signal to mean Min signal.> 3.0
CV (Inter-plate) Coefficient of Variation across different plates.< 10%
Potency Shift Shift in IC50 of Reference Standard (Tofacitinib) vs. historical mean.< 3-fold
Comparative Performance Data

Data synthesized from representative literature values (e.g., Peficitinib vs. Tofacitinib).

Compound ClassRepresentative DrugJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
7-Azaindole Peficitinib 3.95.00.74.8Moderate JAK3 selective
Pyrrolo-pyrimidine Tofacitinib 3.24.11.634.0Pan-JAK / JAK3-1 bias
Pyrrolo-pyrimidine Baricitinib 5.95.7>40053.0JAK1/2 Selective

Insight: The 7-azaindole scaffold in Peficitinib demonstrates a tighter binding affinity for JAK3 (0.7 nM) compared to the pyrrolo-pyrimidine Tofacitinib (1.6 nM), highlighting the scaffold's utility for targeting specific isoforms.

Cellular Assay Validation (Whole Blood)

Biochemical potency does not always translate to cellular efficacy due to ATP competition (intracellular ATP is ~mM range, vs µM in enzymatic assays). Whole blood assays are the "Gold Standard" for validating JAK inhibitors as they account for protein binding and membrane permeability.

Diagram: Whole Blood Assay Workflow

Visualizing the critical timing and lysis steps.

Whole_Blood_Assay Blood Whole Blood (Heparinized) Compound Add 7-Azaindole (1h Pre-incubation) Blood->Compound Stim Cytokine Stim (IL-6/IL-2, 15 min) Compound->Stim Lysis Lyse/Fix Buffer (Stop Reaction) Stim->Lysis Perm Permeabilization (Methanol) Lysis->Perm Stain Ab Staining (CD3/pSTAT) Perm->Stain FACS Flow Cytometry (Readout) Stain->FACS

Caption: Whole blood workflow preserving physiological protein binding conditions.

Critical Validation Parameters
  • Stimulation Window:

    • Requirement: Fold change in pSTAT (Stimulated vs. Unstimulated) must be > 5-fold .

    • Troubleshooting: If window is low, check cytokine freshness or increase lysis time (red blood cells can quench fluorescence).

  • Matrix Interference:

    • 7-azaindoles are lipophilic. Validate that DMSO concentration in the final blood mixture does not exceed 0.5%, as DMSO alone can dampen STAT signaling.

  • Stability:

    • Ensure the 7-azaindole compound is stable in plasma for the duration of the assay (1-2 hours).

Selectivity Profiling: The "Kinome" Test

The true test of a 7-azaindole's value is its selectivity against the broader kinome. Due to the conserved nature of the ATP pocket, off-target hits are common.

Method: Scan against a panel of 300+ kinases (e.g., KINOMEscan™). Metric: Selectivity Score (S-score) .

Comparison:

  • Tofacitinib (Alt): S(35) ~ 0.05 (Hits ~20 kinases significantly).

  • 7-Azaindole Lead (Subject): Target S(35) < 0.03.

    • Note: 7-azaindoles often show cleaner profiles regarding CDK (Cyclin-Dependent Kinase) cross-reactivity compared to early pyrrolo-pyrimidines, reducing potential cytotoxicity.

Conclusion

Validating biological assays for 7-azaindole JAK inhibitors requires a rigorous comparison against established pyrrolo[2,3-d]pyrimidine standards.

  • Biochemically: They often exhibit superior potency (sub-nanomolar) against JAK3.

  • Cellularly: Their lipophilicity requires careful control of DMSO limits in whole blood assays.

  • Structurally: The C-7 modification allows for distinct water-mediated hydrogen bonding, offering a path to improved selectivity scores.

By adhering to the protocols and acceptance criteria outlined above, researchers can generate data that is not only reproducible but robust enough for regulatory submission (IND/NDA).[5]

References

  • Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor. Source: Bioorganic & Medicinal Chemistry [Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Chemical & Pharmaceutical Bulletin [Link][4]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Source: Methods in Molecular Biology (Springer) [Link][6]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Source: Pharmaceutics (PMC) [Link]

Sources

comparing synthetic routes for 4-methyl-7-azaindole scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Strategies for 4-Methyl-7-Azaindole: A Comparative Process Guide

Executive Summary

The 4-methyl-7-azaindole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, ROCK inhibitors). However, functionalizing the C4 position is synthetically challenging due to the electron-deficient nature of the pyridine ring.

This guide compares the two dominant synthetic strategies:

  • The Bartoli Indole Synthesis: A classic "MedChem" route using nitropyridines.[1]

  • The N-Oxide/Suzuki Sequence: A robust "Process Chemistry" route utilizing 4-chloro-7-azaindole.

Recommendation: While the Bartoli route offers a shorter step count for gram-scale discovery, it is unsuitable for multi-kilogram scale-up due to severe cryogenic requirements and thermal hazards. The Suzuki coupling via the 4-chloro intermediate is the industry standard for scale-up, offering superior safety profiles and reproducible yields (>85%), provided that catalyst poisoning by the free N-H is managed correctly.

Method A: The Bartoli Indole Synthesis (Legacy Route)

Overview: Historically utilized in early discovery, this route constructs the pyrrole ring directly from 2-chloro-5-nitro-4-methylpyridine using vinylmagnesium bromide.

Protocol (Small Scale):

  • Cooling: Dissolve 2-chloro-5-nitro-4-methylpyridine in dry THF and cool to -78°C .

  • Addition: Add vinylmagnesium bromide (3.0–4.0 equivalents) dropwise over 1 hour. Note: Exothermic.

  • Reaction: Stir at -20°C for 8 hours.

  • Quench: Inverse quench into saturated NH₄Cl at 0°C.

Performance Data:

ParameterValueNotes
Yield 18% – 44%Highly variable; sensitive to moisture and addition rate.
Temperature -78°C to -20°CRequires cryogenic reactors; difficult to maintain on >10kg scale.
Stoichiometry 3-4 eq. GrignardPoor atom economy; generates massive magnesium waste.
Safety High Risk Risk of thermal runaway upon Grignard addition to nitroarenes.

Process Analysis: The Bartoli synthesis relies on a [3,3]-sigmatropic rearrangement. While effective for making some 7-azaindoles, the 4-methyl variant often suffers from low yields due to steric crowding. The primary disqualifier for scale-up is the safety profile : the reaction between nitro compounds and Grignard reagents is highly exothermic and can lead to explosive decomposition if temperature control is lost (Source 1.5, 1.15).

Method B: N-Oxide Activation & Suzuki Coupling (Process Route)

Overview: This route avoids the construction of the ring and instead functionalizes the pre-formed 7-azaindole core. It involves activating the C4 position via N-oxide rearrangement, followed by a palladium-catalyzed methylation.

Step 1: Synthesis of 4-Chloro-7-azaindole
  • Oxidation: 7-Azaindole is treated with mCPBA or H₂O₂ to form the N-oxide.[2]

  • Chlorination: The N-oxide is treated with POCl3 (often with DIPEA catalyst) to effect the rearrangement/chlorination.

  • Yield: ~85% (Source 1.3).[2]

Step 2: Methylation via Suzuki-Miyaura Coupling

Critical Process Insight: Unprotected azaindoles can poison Pd catalysts via the free N-H. To solve this on scale without a protection step, use Trimethylboroxine (TMB) (more stable than methylboronic acid) and a bulky, electron-rich precatalyst like XPhos-Pd-G2 (Source 1.1, 1.9).

Optimized Protocol (Scale-Up):

  • Charge: Load 4-chloro-7-azaindole (1.0 eq), Trimethylboroxine (0.6–1.0 eq), and K₃PO₄ (3.0 eq) into a reactor.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add XPhos-Pd-G2 (1–2 mol%). Low loading is possible with this catalyst.[3]

  • Heat: Reflux (90–100°C) for 4–6 hours.

  • Workup: Filter off Pd residues; crystallize product from EtOAc/Heptane.

Performance Data:

ParameterValueNotes
Yield 85% – 95%Consistently high; robust against moisture.
Temperature 80°C – 100°CStandard reactor temps; no cryogenics needed.
Reagents TMB, K₃PO₄TMB is cheaper and more stable than Methylboronic acid.
Safety Low Risk Standard thermal hazards; no runaway potential.

Comparative Analysis: Decision Matrix

The following table contrasts the two routes based on critical manufacturing KPIs.

FeatureMethod A: BartoliMethod B: Suzuki (Rec.)
Scalability Poor (Heat transfer limits)Excellent (Standard batch processing)
Safety Critical Hazard (Nitro + Grignard)Manageable (Standard solvents/bases)
Cost Driver Cryogenic energy & Waste disposalCost of Pd catalyst (recoverable)
Atom Economy Poor (300-400% excess reagent)Good (Stoichiometric reagents)
Purity Low (Complex byproduct profile)High (Crystalline intermediates)

Visualizations

Figure 1: Synthetic Pathway Comparison

This flowchart illustrates the chemical logic distinguishing the "Ring Construction" (Bartoli) from the "Functionalization" (Suzuki) approach.

G cluster_0 Method A: Bartoli (Hazardous) cluster_1 Method B: Process Route (Scalable) Start_Bartoli 2-Chloro-5-nitro- 4-methylpyridine Reagent_Bartoli VinylMgBr (3-4 eq) -78°C Start_Bartoli->Reagent_Bartoli Product 4-Methyl-7-azaindole Reagent_Bartoli->Product Low Yield (18-40%) Thermal Risk Start_Suzuki 7-Azaindole Step1_Suzuki 1. mCPBA/H2O2 2. POCl3 Start_Suzuki->Step1_Suzuki Inter_Suzuki 4-Chloro-7-azaindole Step1_Suzuki->Inter_Suzuki N-Oxide Activation (~85%) Step2_Suzuki Trimethylboroxine XPhos-Pd-G2 K3PO4, 100°C Inter_Suzuki->Step2_Suzuki Step2_Suzuki->Product Suzuki Coupling (85-95%)

Caption: Figure 1 compares the direct but hazardous Bartoli route (Red) against the multi-step but robust Suzuki functionalization route (Blue).

Figure 2: Scale-Up Decision Logic

A decision tree for process chemists selecting a route based on available equipment and scale.

Decision Start Start: Select Route for 4-Me-7-Azaindole Scale_Q Target Scale? Start->Scale_Q Small < 10 grams (Discovery) Scale_Q->Small Large > 100 grams (Process/Pilot) Scale_Q->Large Bartoli Method A: Bartoli (Acceptable Risk) Small->Bartoli Suzuki Method B: Suzuki (Required) Large->Suzuki Reason_Bartoli Speed is priority. Cryo conditions available. Bartoli->Reason_Bartoli Reason_Suzuki Safety is priority. Need reproducible yield. Suzuki->Reason_Suzuki

Caption: Figure 2 outlines the decision logic; Method B is strictly required for scales exceeding 100g due to thermal safety profiles.

References

  • Preparation of 4- and 6-Azaindoles (Bartoli Comparison) Source: The Journal of Organic Chemistry

  • Suzuki-Miyaura Cross-Coupling of Unprotected Heterocycles (XPhos/TMB Insight) Source: National Institutes of Health (PMC)

  • Synthesis of 4-Chloro-7-azaindole (N-Oxide Route) Source: ChemicalBook / Patent Literature

  • Scale-Up Safety Hazards (Nitro-Grignard Reactions) Source: Stanford Environmental Health & Safety

  • Effect of Base on Suzuki Coupling with Trimethylboroxine Source: ResearchGate

Sources

Definitive Characterization Guide: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: You are likely synthesizing or sourcing 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 4893-92-9), a critical intermediate for kinase inhibitor development. Unlike common reagents, the physical constants for this specific nitro-azaindole derivative are not widely standardized in open-access literature.

The Solution: This guide provides a comparative physicochemical framework . Instead of relying on a single, potentially unverified melting point (MP), we establish a triangulation method using the precursor (4-methyl-7-azaindole) and the des-methyl analog (3-nitro-7-azaindole) as reference standards. This approach ensures you can validate the identity and purity of your compound with high confidence.

Part 2: Physicochemical Reference & Comparison

Melting Point Reference Table

The introduction of a nitro group at the C3 position of the 7-azaindole scaffold significantly increases the melting point due to enhanced intermolecular hydrogen bonding and dipole-dipole interactions.

Compound IdentityStructureCAS NumberExperimental Melting Point (MP)Status
Target Compound 4-methyl-3-nitro-7-azaindole 4893-92-9 >250 °C (Predicted/Decomp) *Target
Precursor Reference4-methyl-7-azaindole824-24-8125–126 °C [1]Reference
Analog Reference3-nitro-7-azaindole83683-82-3>300 °C (Decomposes) [2]Reference

*Note: Nitro-azaindoles often exhibit decomposition before or during melting. An MP >250°C is expected. If your sample melts below 130°C, it is likely unreacted starting material.

Performance Comparison: Purity & Reactivity

Why Purity Matters: In drug development, the 3-nitro group is typically reduced to an amine (3-amino-4-methyl-7-azaindole) for subsequent amide coupling or urea formation.

  • Impurity Risk: Residual starting material (4-methyl-7-azaindole) will compete in downstream reactions but will not form the desired active pharmaceutical ingredient (API), leading to difficult-to-separate byproducts.

  • Thermal Stability: The nitro group renders the compound thermally sensitive. Prolonged heating above 200°C during drying can lead to degradation (darkening/charring).

Part 3: Synthesis & Characterization Logic

Synthesis Pathway (Nitration)

The synthesis typically involves electrophilic aromatic substitution. The electron-rich pyrrole ring directs the nitro group to the C3 position.

SynthesisPathway SM 4-methyl-7-azaindole (MP: 125-126°C) Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Dissolve Intermediate Reaction Mixture (Exothermic) Reagent->Intermediate 0°C to RT Product 4-methyl-3-nitro-7-azaindole (MP: >250°C) Intermediate->Product Precipitate & Filter

Figure 1: Synthesis pathway for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine via nitration.

Characterization Workflow

To confirm identity without a standard MP, follow this logic flow:

CharacterizationLogic Sample Isolated Solid MP_Check Melting Point Test Sample->MP_Check Result_Low Melts < 130°C MP_Check->Result_Low Fail Result_High Melts > 250°C (or Decomp) MP_Check->Result_High Pass Action_Reject REJECT (Starting Material) Result_Low->Action_Reject Action_Confirm Proceed to HPLC/NMR Result_High->Action_Confirm

Figure 2: Decision logic for validating the synthesized nitro-azaindole.

Part 4: Detailed Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

Objective: Distinguish between the starting material and the nitrated product.

  • Preparation: Grind a small amount of the dried solid (2-3 mg) into a fine powder.

  • Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Ramp 1 (Fast): Heat rapidly to 110°C.

  • Ramp 2 (Slow): Reduce heating rate to 2°C/min.

  • Observation:

    • 125–126°C: If melting occurs here, the reaction is incomplete. (Reference: 4-methyl-7-azaindole [1]).[1]

    • >200°C: If the sample remains solid past 200°C, continue heating. Watch for darkening (decomposition) around 250–300°C. This confirms the presence of the nitro group.

Protocol: Purity Assessment via HPLC

Since the melting point is high and prone to decomposition, HPLC is the preferred method for purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention Time (RT):

    • Starting Material: Elutes earlier (more polar due to lack of nitro group resonance or later depending on pH, but distinct).

    • Nitro Product: Typically elutes later due to increased lipophilicity and pi-stacking interactions on the C18 column.

Part 5: References

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the validated operational protocol for the safe containment, transport, and disposal of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine . This compound is a nitro-substituted 7-azaindole derivative used primarily as a scaffold in kinase inhibitor development.

Operational Stance: As a Senior Application Scientist, I prioritize a "Conservative Hazard Assessment" model. While the specific CAS 4893-92-9 is often handled as a standard intermediate, the presence of the nitro group (


) on the electron-rich azaindole core necessitates protocols that mitigate both toxicity  (characteristic of azaindoles) and thermal instability  (characteristic of nitro-aromatics).

Chemical Identity Table:

ParameterDetail
Chemical Name 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS Number 4893-92-9
Molecular Formula

Molecular Weight 177.16 g/mol
Physical State Solid (typically yellow to orange powder)
Hazard Class (DOT) Class 6.1 (Toxic), UN 2811 (Likely assignment for N.O.S.)
Key Functional Groups Nitro (

), Azaindole (Pyrrolo[2,3-b]pyridine)

Hazard Identification & Risk Assessment

Before disposal, you must classify the waste stream.[1] The nitro group introduces specific reactivity concerns that distinguish this from standard organic waste.

A. Primary Hazards[5]
  • Acute Toxicity (Oral/Inhalation): Analogous compounds (e.g., 3-nitro-7-azaindole, CAS 23709-47-9) are classified as Acute Tox. 3 (Oral) . You must assume this compound is toxic if swallowed or inhaled as dust.

  • Thermal Instability: Nitro-substituted heterocycles can decompose exothermically. While 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is stable at room temperature, it should never be subjected to uncontrolled heat or friction during disposal preparation.

  • Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).[2]

B. Incompatibility Matrix
  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid)

    
     Risk of fire/explosion.[1]
    
  • Strong Reducing Agents: (e.g., Hydrides, Hydrogenation catalysts)

    
     Exothermic reduction of the nitro group.[1]
    
  • Strong Bases: Azaindole NH is acidic (

    
    ); strong bases can deprotonate it, altering solubility and reactivity.[1]
    

Pre-Disposal: Segregation & Containment

Proper segregation at the bench is the single most critical step to prevent downstream accidents.

Step-by-Step Containment Protocol
  • Solid Waste (Pure Compound):

    • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential surface catalysis.[1]

    • Labeling: Mark clearly as "TOXIC SOLID, ORGANIC, N.O.S. (4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine)."

    • Dampening (Optional but Recommended): If the powder is exceedingly dry and fine, wetting with a small amount of inert solvent (e.g., water or mineral oil) can reduce dust explosion hazards during transport, though this is generally reserved for bulk quantities (>100g).[1]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Segregation: Do NOT mix with oxidizer waste streams (e.g., Chromic acid, Permanganates).[1]

    • pH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is strongly acidic or basic, neutralize carefully before adding to the solvent waste drum to prevent heat generation.[1]

    • Solvent Compatibility: Compatible with standard non-halogenated (acetone, ethanol) or halogenated (DCM) waste streams, provided no incompatible reagents are present.[1]

Disposal Procedures

Core Directive: The only acceptable final disposal method for nitro-azaindoles is High-Temperature Incineration at a permitted facility. This ensures the complete destruction of the pyrrolopyridine core and the safe scrubbing of nitrogen oxides (


) generated by the nitro group.[1]
Workflow Diagram: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure or Contaminated Solids) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidWaste Liquid PackSolid Pack in HDPE/Amber Glass Label: UN 2811 (Toxic Solid) SolidWaste->PackSolid ContaminantCheck Contains Oxidizers/Reducers? LiquidWaste->ContaminantCheck Quench Quench/Neutralize (Separate Stream) ContaminantCheck->Quench Yes PackLiquid Combine in Solvent Waste Carboy (Halogenated or Non-Halogenated) ContaminantCheck->PackLiquid No Quench->PackLiquid FinalDisposal Ship to TSDF for High-Temp Incineration PackSolid->FinalDisposal PackLiquid->FinalDisposal

Caption: Operational decision tree for segregating and packaging nitro-azaindole waste streams.

Regulatory Coding (RCRA - USA)

While 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is not explicitly "P-listed" or "U-listed" by specific CAS, it must be characterized by the generator.

  • Characteristic Waste: If the waste exhibits ignitability (D001) or toxicity (D004-D043), it must be coded as such.[1]

  • Default Recommendation: Classify as Hazardous Waste due to toxicity.

    • Waste Code: D001 (if in flammable solvent) or simply regulated as "Non-RCRA Regulated Hazardous Waste" (state dependent) if solid, but best practice is to manage as Toxic .[1]

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Gently cover the spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite). Do not dry sweep.

    • Liquids: Absorb with sand, vermiculite, or a commercial solvent spill pad.[1]

  • Decontamination:

    • Scoop material into a waste container.

    • Clean the surface with a soap/water solution followed by an ethanol wipe.

    • Note: Do not use bleach (hypochlorite) immediately on high concentrations of amine/nitrogen-rich compounds to avoid potential chloramine formation, although for this specific nitro compound, standard detergents are safer and effective.[1]

References

  • BLD Pharm. (n.d.). 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine SDS (CAS 4893-92-9).[3][4] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Nitro-7-azaindole SDS (CAS 23709-47-9).[5][6] Retrieved from

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (n.d.). Compound Summary: 7-Azaindole Derivatives. Retrieved from

Sources

Personal protective equipment for handling 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is not a generic reagent; it is a functionalized 7-azaindole scaffold commonly used as an intermediate in kinase inhibitor development. Its safety profile is dictated by two competing structural features:

  • The 7-Azaindole Core: Highly lipophilic. This facilitates rapid dermal absorption. If the compound is dissolved in a carrier solvent (DMSO, DCM), it can bypass the stratum corneum significantly faster than hydrophilic salts.

  • The Nitro Group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Introduces two risks.[1] First, nitroaromatics are often sensitizers and can possess mutagenic potential (Ames positive). Second, while this specific derivative is generally stable, nitro-heterocycles can exhibit energetic decomposition if subjected to adiabatic shock or extreme heat.
    

Operational Stance: Treat this compound as a Potent Compound (Occupational Health Band 3) . Standard "lab coat and glasses" protocols are insufficient for handling the dry powder or concentrated mother liquors.

PPE Matrix: Task-Based Protection

Do not rely on a single PPE standard. Protection must scale with the energy of the task and the state of matter.

PPE Component Task A: Weighing / Dry Solid Handling Task B: Solubilization / Reaction Setup Task C: Spill Cleanup / Waste Disposal
Respiratory Engineering Control Primary: Vented Balance Enclosure or Fume Hood. Backup: N95 Particulate Respirator (Fit-tested).Fume Hood Mandatory. Sash at 18". No open bench work.Full-face Elastomeric Respirator with P100/Organic Vapor cartridges (if outside hood).
Hand Protection Double Gloving (Nitrile/Nitrile). Outer glove: 4-5 mil Nitrile. Inner glove: 4 mil Nitrile (Contrast color).Laminate Barrier Required. If using DCM/DMF: Silver Shield® or chemically resistant laminate under outer Nitrile glove.Silver Shield® / 4H Laminate. Standard nitrile degrades rapidly against nitro-aromatics in organic solvents.
Eye/Face Safety Glasses with Side Shields + Face Shield (if manipulating >5g).Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield.
Body Lab Coat (Polyester/Cotton blend).Lab Coat + Chemical Resistant Apron (Tyvek® or similar) if handling >100mL solution.Tyvek® Coveralls (taped wrists).

Critical Note on Glove Permeation: Nitro-functionalized aromatics can permeate standard nitrile rubber. When this compound is dissolved in Dichloromethane (DCM) , breakthrough time for a 4-mil nitrile glove is often <2 minutes . Always assume the glove provides splash protection only, not immersion protection.

Operational Workflow & Engineering Controls

The following diagram illustrates the mandatory flow of material to minimize cross-contamination and exposure.

G cluster_0 Engineering Controls Barrier Storage 1. Storage (4°C, Inert Gas) Weighing 2. Weighing (Vented Balance Enclosure) Storage->Weighing Sealed Container Transfer 3. Transfer (Closed Vessel/Septum) Weighing->Transfer Solid (Static Risk) Reaction 4. Reaction/Solubilization (Fume Hood - Sash <18") Transfer->Reaction Dissolution (Splash Risk) Waste 5. Disposal (Segregated Stream) Reaction->Waste Quenched Liquor

Figure 1: Material flow emphasizing the containment barrier. The transition from Weighing to Reaction is the highest risk point for particulate dispersion.

Detailed Handling Protocol

Phase 1: Weighing (The Static Hazard)

The primary vector of exposure for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is inhalation of airborne dust during weighing.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the balance enclosure. Nitro-azaindoles are often fluffy, electrostatic solids that "jump" from spatulas.

  • Technique: Use the "tare-vessel" method. Tare a sealable vial, remove it from the balance, add solid inside the hood, seal, and re-weigh. Never add solid to an open vessel sitting directly on the balance pan.

Phase 2: Reaction & Solubilization (The Permeation Hazard)

Once dissolved, the risk shifts from inhalation to dermal absorption .

  • Solvent Selection: If using DMSO or DMF, be aware that these solvents act as "skin vehicles," carrying the nitro-azaindole through the skin barrier instantly upon contact.

  • Glove Discipline: Change outer gloves immediately after any splash.[2] Do not wait for the solvent to evaporate. The chemical residue remains on the glove surface and will permeate.

Phase 3: Emergency Spills[4]
  • Dry Spill: Do not sweep. Sweeping generates aerosols. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with surfactant).

  • Wet Spill: Cover with absorbent pads. If the solvent is volatile (DCM), increase ventilation immediately. Place used pads in a double-bagged hazardous waste container.

Disposal & Waste Management

Proper disposal prevents environmental leaching of the nitro-aromatic core.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong reducing agents. The nitro group presents a theoretical incompatibility that could lead to exotherms.

  • Liquid Waste: Collect in "Non-Halogenated Organic" (if in DMSO/Alcohol) or "Halogenated Organic" (if in DCM) streams.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Solid Waste , not regular trash.

  • Sewering: Strictly Prohibited. Under EPA "Management Standards for Hazardous Waste Pharmaceuticals," nitro-heterocycles must never be flushed.

References & Validation[5]

  • Hazard Classification: Safety Data Sheet: 7-Azaindole Derivatives. Fisher Scientific. (Classifies structural analogs as Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).

  • Glove Permeation Data: Chemical Resistance Guide for Nitro-Compounds. Ansell/Microflex.[1] (Data indicates poor resistance of thin nitrile to nitro-aromatics in organic solvents).

  • Disposal Regulations: Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). U.S. Environmental Protection Agency (EPA).

  • Chemical Structure Safety: PubChem Compound Summary for 7-Azaindole. National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.